pan-TEAD-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H16F3NO |
|---|---|
Molecular Weight |
331.3 g/mol |
IUPAC Name |
1-[7-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinolin-2-yl]prop-2-en-1-one |
InChI |
InChI=1S/C19H16F3NO/c1-2-18(24)23-10-9-14-3-4-15(11-16(14)12-23)13-5-7-17(8-6-13)19(20,21)22/h2-8,11H,1,9-10,12H2 |
InChI Key |
BTKHMDKDDHZABJ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Pan-TEAD-IN-1: A Deep Dive into its Mechanism of Action in the Hippo Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of pan-TEAD-IN-1, a potent and orally active inhibitor of the TEA Domain (TEAD) family of transcription factors. As key downstream effectors of the Hippo signaling pathway, TEADs are critical mediators of cell proliferation and organ size control. Their dysregulation is a hallmark of various cancers, making them a prime target for therapeutic intervention. This compound represents a significant advancement in the development of targeted cancer therapies by disrupting the crucial interaction between TEAD proteins and their co-activators, YAP and TAZ.
The Hippo Pathway and the Role of TEAD Transcription Factors
The Hippo pathway is a pivotal signaling cascade that governs tissue growth and homeostasis.[1][2][3] When the pathway is active, a kinase cascade involving MST1/2 and LATS1/2 leads to the phosphorylation of the transcriptional co-activators Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ).[1][2] Phosphorylated YAP/TAZ are sequestered in the cytoplasm and targeted for degradation.[2] However, in many cancers, the Hippo pathway is inactivated, leading to the accumulation of unphosphorylated YAP/TAZ in the nucleus.[4] Nuclear YAP/TAZ bind to the TEAD family of transcription factors (TEAD1-4), driving the expression of genes that promote cell proliferation, migration, and inhibit apoptosis.[4][5][6] Due to the functional redundancy among TEAD isoforms, a pan-TEAD inhibitor that targets all four members is considered an optimal strategy for comprehensive pathway inhibition.[5][7]
This compound: Mechanism of Action
This compound is a small molecule inhibitor that potently and selectively targets all four TEAD isoforms.[4][8] Its primary mechanism of action involves binding to the central palmitoylation pocket of TEAD proteins.[8] This pocket is essential for the post-translational modification of TEADs with palmitic acid, a process critical for their stability and interaction with YAP/TAZ.[9] By occupying this pocket, this compound allosterically disrupts the TEAD-YAP/TAZ protein-protein interaction, thereby preventing the formation of the oncogenic transcriptional complex.[8][10] This leads to the suppression of TEAD-driven transcription of target genes, such as CTGF and CYR61, ultimately inhibiting cancer cell proliferation and tumor growth.[8]
Quantitative Data
The following tables summarize the in vitro and in vivo activity of this compound and other representative pan-TEAD inhibitors.
Table 1: In Vitro Potency of Pan-TEAD Inhibitors
| Compound | Assay | Cell Line | IC50 / EC50 (nM) | Reference |
| This compound | Luciferase Reporter | - | 0.36 | [8] |
| This compound | Cell Viability | H226 | 1.52 | [8] |
| Unnamed Merck Compound | Cell Viability | MCF7 | 1.6 | [4] |
| SWTX-143 | Luciferase Reporter | - | 12 | [11] |
| VT-105 | Luciferase Reporter | - | 10.4 | [11] |
| TEAD inhibitor 6 | YAP-TEAD Interaction | - | 2.7 | [11] |
| ISM-6331 | Luciferase Reporter | - | 24 | [12] |
| ISM-6331 | Cell Proliferation | NCI-H226 | 9 | [12] |
| ISM-6331 | Cell Proliferation | NCI-H2373 | 4 | [12] |
| ISM-6331 | Cell Proliferation | MSTO-211H | 50 | [12] |
| AZ4331 | Cell Proliferation | NCI-H226 | 92 | [6] |
Table 2: In Vivo Efficacy of Pan-TEAD Inhibitors
| Compound | Xenograft Model | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| Unnamed Merck Compound | NCI-H226 | 30 and 100 mg/kg (p.o., q.d.) | >100% | [4] |
| ISM-6331 | MSTO-211H & NCI-H266 | 3, 10, and 30 mg/kg (p.o., q.d.) | 67%, 108%, 105%, 117% | [12] |
| AZ4331 | NCI-H226 | Not Specified | 50% Regression | [6] |
| AZ4331 | MSTO-211H | Not Specified | 93% Regression | [6] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize this compound and similar inhibitors are provided below.
TEAD-Luciferase Reporter Assay
This assay is used to measure the transcriptional activity of TEAD.
Principle: A reporter plasmid containing multiple TEAD binding sites upstream of a luciferase gene is co-transfected with plasmids expressing YAP and TEAD into cells. The level of luciferase expression, measured by luminescence, is proportional to TEAD transcriptional activity.
Protocol:
-
Cell Culture and Transfection: Seed HEK293T cells in 96-well plates. Co-transfect cells with a TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase), a constitutively active YAP expression plasmid, a TEAD expression plasmid, and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, treat the cells with varying concentrations of the test compound (e.g., this compound).
-
Lysis and Luminescence Measurement: After a further 24-48 hours, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP.
Principle: The CellTiter-Glo® reagent contains a thermostable luciferase and its substrate, which generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of metabolically active cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., NCI-H226) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Assay Reagent Addition: Add the CellTiter-Glo® reagent to each well and mix to induce cell lysis.
-
Luminescence Measurement: Incubate at room temperature to stabilize the luminescent signal, then measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence values against the compound concentration and calculate the IC50 value.
Co-Immunoprecipitation (Co-IP)
This technique is used to determine if two proteins (in this case, YAP and TEAD) interact in a cellular context.[9]
Principle: An antibody against a specific protein (e.g., YAP) is used to pull down that protein from a cell lysate. If another protein (e.g., TEAD) is interacting with the target protein, it will also be pulled down and can be detected by Western blotting.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the test compound or vehicle. Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to the protein of interest (e.g., anti-YAP antibody) and protein A/G beads. The antibody-protein complex will bind to the beads.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with an antibody against the suspected interacting protein (e.g., anti-TEAD antibody).
TEAD Palmitoylation Assay
This assay determines if a compound inhibits the palmitoylation of TEAD proteins.[9]
Principle: Cells are incubated with a palmitic acid analog containing an alkyne group. This analog is incorporated into proteins that undergo palmitoylation. The alkyne group can then be "clicked" to a reporter molecule (e.g., biotin-azide) for detection.
Protocol:
-
Metabolic Labeling: Incubate cells expressing TEAD with an alkyne-palmitate analog.
-
Cell Lysis and Immunoprecipitation: Lyse the cells and immunoprecipitate TEAD.
-
Click Chemistry: Covalently link a biotin-azide molecule to the alkyne-palmitate on TEAD via a click chemistry reaction.
-
Detection: Detect the biotinylated TEAD using streptavidin conjugated to a fluorescent probe or an enzyme for colorimetric or chemiluminescent detection.[9]
Conclusion
This compound and similar pan-TEAD inhibitors represent a promising therapeutic strategy for cancers driven by a dysregulated Hippo pathway. By targeting the palmitoylation pocket of all four TEAD isoforms, these compounds effectively disrupt the oncogenic YAP/TAZ-TEAD interaction, leading to the suppression of tumor growth. The data presented in this guide underscore the potent and selective nature of this class of inhibitors. The detailed experimental protocols provide a framework for researchers to further investigate the mechanism and efficacy of novel TEAD-targeted therapies. As our understanding of the Hippo pathway in cancer continues to evolve, the development of potent and specific pan-TEAD inhibitors will be crucial in translating this knowledge into effective clinical treatments.
References
- 1. Targeting the Hippo Pathway and Cancer through the TEAD Family of Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Safety Considerations in the Development of Hippo Pathway Inhibitors in Cancers [frontiersin.org]
- 3. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. YAP/pan-TEAD inhibitor has activity in Hippo-driven cancer models | BioWorld [bioworld.com]
- 5. TEAD | Insilico Medicine [insilico.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. youtube.com [youtube.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. YAP-TEAD (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 12. New selective pan-TEAD inhibitor exhibits antitumor activity in preclinical models | BioWorld [bioworld.com]
What is the function of pan-TEAD inhibitors?
An In-depth Technical Guide to Pan-TEAD Inhibitors
Executive Summary
The TEAD (Transcriptional Enhanced Associate Domain) family of transcription factors, comprising TEAD1, TEAD2, TEAD3, and TEAD4, have emerged as critical nodes in oncogenic signaling. As the primary downstream effectors of the Hippo signaling pathway, they partner with transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif) to drive the expression of genes essential for cell proliferation, survival, and metastasis.[1][2][3] In many cancers, dysregulation of the Hippo pathway leads to constitutive activation of the YAP/TAZ-TEAD complex, making it a compelling target for therapeutic intervention.[1][4] Pan-TEAD inhibitors, which are designed to block the function of all four TEAD paralogs, represent a promising strategy to counteract this oncogenic driver. This document provides a comprehensive overview of the function, mechanisms, and evaluation of pan-TEAD inhibitors.
The Hippo Pathway and the Role of TEAD
The Hippo pathway is a highly conserved signaling cascade that acts as a tumor suppressor by controlling organ size and tissue homeostasis.[1][2] When the pathway is active ("ON"), a core kinase cassette involving MST1/2 and LATS1/2 phosphorylates the transcriptional co-activators YAP and TAZ.[5][6] This phosphorylation event leads to their sequestration in the cytoplasm and subsequent proteolytic degradation, preventing them from entering the nucleus.[5]
Conversely, when the Hippo pathway is inactive ("OFF"), often due to mutations in upstream components like NF2, YAP and TAZ remain unphosphorylated.[5][7] They then translocate into the nucleus and bind to TEAD transcription factors, forming a potent transcriptional complex that activates pro-proliferative and anti-apoptotic genes such as CTGF and CYR61.[1][3][8] It is this nuclear YAP/TAZ-TEAD complex that pan-TEAD inhibitors aim to disrupt.
Core Function and Mechanism of Action of Pan-TEAD Inhibitors
Pan-TEAD inhibitors are small molecules designed to abrogate the transcriptional output of the YAP/TAZ-TEAD complex. Their "pan" designation signifies their ability to inhibit all four TEAD isoforms (TEAD1-4), which is considered advantageous due to the functional redundancy among the family members.[7] These inhibitors primarily employ two distinct mechanisms of action.
3.1 Disruption of the YAP/TAZ-TEAD Protein-Protein Interaction (PPI) Some inhibitors function as direct PPI blockers. They bind to TEAD proteins at the interface required for YAP/TAZ interaction, physically preventing the formation of the oncogenic complex.[1][9][10] By evicting YAP/TAZ from chromatin, these inhibitors not only block transcriptional activation but can also lead to the recruitment of transcriptional co-repressors like VGLL4 to TEAD, further suppressing gene expression.[1][10]
3.2 Inhibition of TEAD Palmitoylation A majority of advanced TEAD inhibitors target a conserved lipid pocket within the TEAD protein structure.[4][11] TEADs undergo a critical post-translational modification called auto-palmitoylation, where a palmitic acid molecule covalently attaches to a conserved cysteine residue.[11] This lipid modification is essential for the stability of TEAD proteins and for a conformational state that permits YAP/TAZ binding.[11] Pan-TEAD inhibitors that bind to this pocket allosterically prevent palmitoylation, leading to TEAD instability and disrupting its interaction with YAP/TAZ, thereby shutting down downstream signaling.[11][12][13]
Quantitative Data: Potency and Efficacy
Pan-TEAD inhibitors have demonstrated significant potency in preclinical models, with several compounds now advancing into clinical trials.[1][4] Their activity is often assessed through cellular assays measuring TEAD transcriptional output and proliferation in cancer cell lines with dysregulated Hippo signaling (e.g., NF2-mutant mesothelioma).
Table 1: In Vitro Potency of Selected Pan-TEAD Inhibitors
| Inhibitor | Assay Type | Cell Line / Target | Potency (IC₅₀ / EC₅₀) | Reference |
|---|---|---|---|---|
| ISM-6331 | TEAD Luciferase Reporter | - | 24 nM | [14] |
| Cell Proliferation | NCI-H226 (NF2-def) | 9 nM | [14] | |
| Cell Proliferation | MSTO-211H (LATS1/2 mut) | 50 nM | [14] | |
| TEAD Palmitoylation | TEAD1 | 0.3 µM | [14] | |
| TEAD Palmitoylation | TEAD4 | 0.2 µM | [14] | |
| Merck Cpd [I] | Cell Proliferation | MCF7 | 1.6 nM | [15] |
| BY03 | TEAD Luciferase Reporter | HEK293T | 1.5 µM | [16] |
| JM7 | YAP Transcriptional Reporter | - | 972 nM |[11] |
Table 2: In Vivo Efficacy of Selected Pan-TEAD Inhibitors
| Inhibitor | Model | Dose | Outcome | Reference |
|---|---|---|---|---|
| ISM-6331 | MSTO-211H Xenograft | 10 & 30 mg/kg p.o. q.d. | >100% Tumor Growth Inhibition (TGI) | [14] |
| Merck Cpd [I] | NCI-H226 Xenograft | 30 & 100 mg/kg p.o. q.d. | >100% TGI | [15] |
| IAG933 | MSTO-211H Xenograft | Not specified | Complete Tumor Regression | [9] |
| GNE-7883 | Xenograft Model | 250 mg/kg | Strong Antitumor Efficacy |[12] |
Experimental Protocols
Evaluating the function and specificity of pan-TEAD inhibitors requires a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
5.1 TEAD-Dependent Luciferase Reporter Assay This assay is a primary screen to quantify TEAD transcriptional activity.
-
Principle: A firefly luciferase reporter gene is placed under the control of a synthetic promoter containing multiple TEAD binding sites (e.g., 8xGTIIC).[17] Active TEAD-YAP/TAZ complexes bind to this promoter and drive luciferase expression. Inhibitors that disrupt the complex reduce the luminescent signal. A constitutively expressed Renilla luciferase is often co-transfected for normalization.[16]
-
Protocol:
-
Seed cells (e.g., HEK293T or a cancer cell line of interest) in a 96-well plate.
-
Co-transfect cells with the 8xGTIIC-Firefly Luciferase plasmid and a Renilla Luciferase control plasmid. To enhance the signal, a plasmid encoding a constitutively active YAP mutant (e.g., YAP-5SA) can also be co-transfected.[17]
-
After 24 hours, treat the cells with a dilution series of the test compound or vehicle control (DMSO).
-
Incubate for an additional 24-48 hours.
-
Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.
-
Normalize the Firefly signal to the Renilla signal. Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value by non-linear regression.
-
5.2 Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction This assay validates whether an inhibitor directly disrupts the physical binding between YAP and TEAD.
-
Principle: An antibody against a "bait" protein (e.g., TEAD) is used to pull it out of a cell lysate. If a "prey" protein (e.g., YAP) is bound to the bait, it will be pulled down as well. The presence of the prey protein is then detected by Western blotting. A successful inhibitor will reduce the amount of co-precipitated prey protein.[8]
-
Protocol:
-
Culture cancer cells (e.g., H1299) to ~90% confluency.
-
Treat cells with the inhibitor or vehicle for a specified time (e.g., 4-6 hours).
-
Lyse the cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clear the lysate with protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Incubate a portion of the lysate with an anti-TEAD antibody overnight at 4°C. Use a non-specific IgG as a negative control.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Resolve the proteins by SDS-PAGE, transfer to a PVDF membrane, and perform Western blotting using primary antibodies against both YAP and TEAD. A reduction in the YAP signal in the inhibitor-treated lane (relative to the TEAD signal) indicates disruption of the interaction.
-
5.3 Cellular Thermal Shift Assay (CETSA) CETSA confirms direct target engagement of an inhibitor with TEAD in a cellular context.
-
Principle: The binding of a small molecule inhibitor stabilizes its target protein, increasing the protein's resistance to thermal denaturation.[17]
-
Protocol:
-
Treat intact cells or cell lysates with the inhibitor or vehicle.
-
Aliquot the samples and heat them to a range of different temperatures for a fixed time (e.g., 3 minutes).
-
Lyse the cells (if treated intact) and separate the soluble protein fraction from the precipitated (denatured) fraction by centrifugation.
-
Analyze the amount of soluble TEAD remaining at each temperature by Western blotting.
-
Plot the amount of soluble TEAD as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated sample confirms direct binding.[11][15]
-
Therapeutic Applications and Future Directions
The primary application for pan-TEAD inhibitors is in oncology. They are being clinically investigated for tumors with known Hippo pathway alterations, such as malignant pleural mesothelioma (often characterized by NF2 mutations), meningioma, and epithelioid hemangioendothelioma.[1][18] Furthermore, preclinical data show strong synergistic effects when TEAD inhibitors are combined with targeted therapies like KRAS and EGFR inhibitors, suggesting a role in overcoming or preventing therapy resistance.[1][12][19] As our understanding of the Hippo pathway's role in cancer expands, the therapeutic potential of pan-TEAD inhibitors continues to grow, representing a significant advance in precision oncology.
References
- 1. Frontiers | Targeting TEAD in cancer [frontiersin.org]
- 2. Regulation of the Hippo pathway transcription factor TEAD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Hippo Pathway and Cancer through the TEAD Family of Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. youtube.com [youtube.com]
- 6. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TEAD | Insilico Medicine [insilico.com]
- 8. Identification of Celastrol as a Novel YAP-TEAD Inhibitor for Cancer Therapy by High Throughput Screening with Ultrasensitive YAP/TAZ–TEAD Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IAG933, an oral selective YAP1-TAZ/pan-TEAD protein-protein interaction inhibitor (PPIi) with pre-clinical activity in monotherapy and combinations with MAPK inhibitors - OAK Open Access Archive [oak.novartis.com]
- 10. Direct and selective pharmacological disruption of the YAP-TEAD interface inhibits cancers with genetic alterations in the Hippo and RAS-MAPK pathways - OAK Open Access Archive [oak.novartis.com]
- 11. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. New selective pan-TEAD inhibitor exhibits antitumor activity in preclinical models | BioWorld [bioworld.com]
- 15. YAP/pan-TEAD inhibitor has activity in Hippo-driven cancer models | BioWorld [bioworld.com]
- 16. Hot Spot Analysis of YAP-TEAD Protein-Protein Interaction Using the Fragment Molecular Orbital Method and Its Application for Inhibitor Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. TEAD Inhibitors for the Treatment of Hippo Pathway-Dependent Cancers - Innovations [innovations.dana-farber.org]
- 19. researchgate.net [researchgate.net]
The Core of Oncogenic Transcription: A Technical Guide to pan-TEAD-IN-1 and the YAP/TAZ-TEAD Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hippo signaling pathway is a critical regulator of tissue growth and organ size, and its dysregulation is a key driver in the development and progression of various cancers. The transcriptional coactivators Yes-associated protein (YAP) and transcriptional coactivator with PDZ-binding motif (TAZ) are the primary downstream effectors of this pathway. When the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors (TEAD1-4), leading to the expression of genes that promote cell proliferation, survival, and migration.[1][2][3][4] The formation of the YAP/TAZ-TEAD complex is a critical node in oncogenic signaling, making it a highly attractive target for therapeutic intervention.[1][2][3][4]
This technical guide provides an in-depth overview of the YAP/TAZ-TEAD interaction and focuses on a notable class of inhibitors known as pan-TEAD inhibitors, with a specific emphasis on pan-TEAD-IN-1 and other recently developed molecules. We will delve into their mechanism of action, present key quantitative data, and provide detailed experimental protocols for assays commonly used to study this interaction.
The YAP/TAZ-TEAD Signaling Pathway
The Hippo pathway is a kinase cascade that, when active, phosphorylates and inactivates YAP and TAZ, leading to their cytoplasmic sequestration and degradation.[3][4] In many cancers, mutations in upstream Hippo pathway components (e.g., NF2, LATS1/2) lead to the constitutive activation of YAP and TAZ.[5] Unphosphorylated YAP/TAZ translocates to the nucleus, where it binds to TEAD transcription factors. TEADs themselves possess a DNA-binding domain but lack a transactivation domain; they rely on the recruitment of co-activators like YAP and TAZ to drive the transcription of target genes such as CTGF and CYR61, which are involved in cell proliferation and survival.[6]
Figure 1: The Hippo-YAP/TAZ-TEAD Signaling Pathway.
Mechanism of Action of Pan-TEAD Inhibitors
A key post-translational modification essential for TEAD activity is palmitoylation at a conserved cysteine residue within a central lipid-binding pocket. This modification is crucial for the stability of TEAD proteins and their interaction with YAP/TAZ.[7] Pan-TEAD inhibitors, including this compound, primarily function by targeting this palmitoylation site.[5][6] By binding to this pocket, these small molecules allosterically disrupt the YAP/TAZ-TEAD interaction, thereby inhibiting the transcription of downstream oncogenes.[5][6] Some inhibitors form a covalent bond with the conserved cysteine, leading to irreversible inhibition.
Figure 2: Mechanism of Action of this compound.
Quantitative Data for Pan-TEAD Inhibitors
The following tables summarize the in vitro and in vivo activity of several recently developed pan-TEAD inhibitors.
Table 1: In Vitro Activity of Pan-TEAD Inhibitors
| Compound | Assay Type | Cell Line / Target | IC50 / GI50 / EC50 | Reference(s) |
| This compound (Compound 3) | Luciferase Reporter Assay | - | 0.36 nM | [6] |
| Cell Proliferation | NCI-H226 | 1.52 nM | [6] | |
| AZ4331 | Cell Proliferation (GI50) | NCI-H226 (NF2 mutant) | 92 nM | [2] |
| Cell Proliferation (IC50) | NCI-H226 (NF2 deleted) | 9 nM | [5] | |
| Target Gene (CTGF) Expression | Xenograft Tumors | 0.127 µM | [2] | |
| ISM-6331 | TEAD Luciferase Reporter Assay | - | 24 nM | [8] |
| TEAD1 Palmitoylation (Thermal Shift) | TEAD1 | 0.3 µM | [8] | |
| TEAD2 Palmitoylation (Thermal Shift) | TEAD2 | 0.6 µM | [8] | |
| TEAD3 Palmitoylation (Thermal Shift) | TEAD3 | 0.1 µM | [8] | |
| TEAD4 Palmitoylation (Thermal Shift) | TEAD4 | 0.2 µM | [8] | |
| Cell Proliferation | NCI-H226 (NF2 deficient) | 9 nM | [8] | |
| Cell Proliferation | NCI-H2373 (NF2 deletion) | 4 nM | [8] | |
| Cell Proliferation | MSTO-211H (LATS1/2 mutation) | 50 nM | [8] | |
| Unnamed Biaryl Sulfonamide [I] | Cell Proliferation (EC50) | MCF7 | 1.6 nM | [9] |
Table 2: In Vivo Data for Pan-TEAD Inhibitors
| Compound | Animal Model | Dosing | Outcome | Reference(s) |
| This compound | TEAD-dependent xenograft | Not specified | Significantly inhibited tumor growth | [6] |
| AZ4331 | NCI-H226 xenograft | Not specified | 50% tumor regression | [2] |
| MSTO-211H xenograft | Not specified | 93% tumor regression | [2] | |
| FaDu xenograft | Not specified | 58% tumor growth inhibition | [2] | |
| Detroit562 xenograft | Not specified | 35% tumor regression | [2] | |
| ISM-6331 | MSTO-211H & NCI-H226 xenografts | 3, 10, 30 mg/kg p.o. q.d. | 67-117% Tumor Growth Inhibition (TGI) | [8] |
| Unnamed Biaryl Sulfonamide [I] | NCI-H226 xenograft | 30 and 100 mg/kg p.o. q.d. | >100% Tumor Growth Inhibition (TGI) | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of potential inhibitors. Below are generalized protocols for key assays used to characterize pan-TEAD inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to measure the disruption of the YAP-TEAD protein-protein interaction in a high-throughput format.
-
Principle: A terbium (Tb)-conjugated anti-tag antibody (e.g., anti-GST) binds to a tagged TEAD protein (e.g., GST-TEAD), serving as the FRET donor. A fluorescently labeled YAP peptide (e.g., with fluorescein) acts as the FRET acceptor. When YAP binds to TEAD, the proximity of the donor and acceptor results in a FRET signal. Inhibitors that disrupt this interaction will cause a decrease in the FRET signal.
-
Materials:
-
Recombinant tagged TEAD protein (e.g., GST-TEAD)
-
Fluorescently labeled YAP peptide
-
Terbium-conjugated anti-tag antibody
-
Assay buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA)
-
384-well low-volume assay plates
-
Test compounds
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compounds.
-
Add a mixture of the tagged TEAD protein and the terbium-conjugated antibody to each well.
-
Incubate for a pre-determined time (e.g., 30-60 minutes) at room temperature.
-
Add the fluorescently labeled YAP peptide to initiate the binding reaction.
-
Incubate for a further period (e.g., 60-120 minutes) at room temperature, protected from light.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation (e.g., 340 nm) and emission (e.g., 615 nm for terbium and 665 nm for the acceptor) wavelengths.
-
Calculate the ratio of the acceptor to donor emission and determine the percent inhibition for each compound concentration.
-
Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of the YAP/TAZ-TEAD complex.
-
Principle: Cells are engineered to express a luciferase reporter gene under the control of a promoter containing TEAD-binding elements (e.g., 8xGTIIC). When YAP/TAZ binds to TEAD, it drives the expression of luciferase. Inhibitors of the YAP/TAZ-TEAD interaction will decrease luciferase expression and, consequently, the luminescent signal.
-
Materials:
-
A stable cell line expressing a TEAD-responsive luciferase reporter (e.g., NCI-H226-8xGTIIC-luc)
-
Cell culture medium and supplements
-
96-well white, clear-bottom tissue culture plates
-
Test compounds
-
Luciferase assay reagent (containing luciferin (B1168401) substrate)
-
-
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 24-72 hours).
-
Remove the culture medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence using a plate-reading luminometer.
-
Normalize the data to a viability assay (e.g., CellTiter-Glo) to account for cytotoxicity.
-
Calculate the percent inhibition of TEAD transcriptional activity.
-
AlphaLISA Assay
This bead-based immunoassay is another method to quantify the disruption of the YAP-TEAD interaction.
-
Principle: Streptavidin-coated donor beads are used to capture a biotinylated TEAD protein. Acceptor beads are coated with an antibody that recognizes a tag on the YAP protein (e.g., anti-Flag). When YAP binds to TEAD, the donor and acceptor beads are brought into close proximity. Upon excitation of the donor beads, singlet oxygen is generated, which diffuses to the acceptor beads, triggering a chemiluminescent signal. Inhibitors will disrupt this interaction, leading to a decrease in the signal.
-
Materials:
-
Biotinylated TEAD protein
-
Tagged YAP protein (e.g., Flag-YAP)
-
Streptavidin-coated donor beads
-
Anti-tag antibody-coated acceptor beads
-
Assay buffer
-
384-well assay plates
-
Test compounds
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 384-well plate, add the test compounds.
-
Add a mixture of the biotinylated TEAD protein and the tagged YAP protein.
-
Incubate to allow for protein-protein interaction and inhibitor binding.
-
Add the acceptor beads and incubate.
-
Add the donor beads and incubate in the dark.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Calculate the percent inhibition based on the signal decrease.
-
Figure 3: Generalized workflows for key screening assays.
Conclusion
The development of potent and selective pan-TEAD inhibitors represents a promising therapeutic strategy for cancers driven by dysregulated Hippo signaling. Molecules like this compound, AZ4331, and ISM-6331 have demonstrated significant preclinical activity by effectively targeting the TEAD palmitoylation pocket and disrupting the oncogenic YAP/TAZ-TEAD interaction. The experimental protocols detailed in this guide provide a framework for the continued discovery and characterization of novel inhibitors targeting this critical node in cancer signaling. Further research and clinical development of these compounds hold the potential to offer new treatment options for patients with a variety of solid tumors.
References
- 1. Pan-TEAD palmitoylation inhibitor suppresses tumor growth in Hippo pathway-altered cancer models | BioWorld [bioworld.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. news-medical.net [news-medical.net]
- 5. Identification of Celastrol as a Novel YAP-TEAD Inhibitor for Cancer Therapy by High Throughput Screening with Ultrasensitive YAP/TAZ–TEAD Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mesotheliomahope.com [mesotheliomahope.com]
- 7. AlphaLISA SureFire Ultra Human Total YAP Detection Kit, 500 Assay Points | Revvity [revvity.com]
- 8. New selective pan-TEAD inhibitor exhibits antitumor activity in preclinical models | BioWorld [bioworld.com]
- 9. A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to pan-TEAD-IN-1: A Chemical Probe for TEAD Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in a variety of cancers. The transcriptional enhanced associate domain (TEAD) family of transcription factors (TEAD1-4) are the final downstream effectors of the Hippo pathway. They act as the primary DNA-binding partners for the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif), which are the main effectors of the Hippo pathway.[1][2][3][4] The formation of the YAP/TAZ-TEAD complex is essential for the transcription of pro-proliferative and anti-apoptotic genes.[5][6] Consequently, inhibiting the interaction between YAP/TAZ and TEAD has emerged as a promising therapeutic strategy for cancers with aberrant Hippo pathway signaling.[7][8]
pan-TEAD-IN-1 is an orally active, pan-TEAD inhibitor that targets the central palmitoylation pocket of TEAD proteins.[9] This binding allosterically disrupts the YAP/TAZ-TEAD interaction, leading to the suppression of TEAD-dependent gene transcription and subsequent inhibition of tumor growth.[9][10][11] This technical guide provides an in-depth overview of this compound as a chemical probe for TEAD function, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Mechanism of Action
This compound functions as a non-covalent inhibitor that binds to the lipid pocket of TEADs, a site normally occupied by a palmitate molecule.[9][12] This post-translational modification is crucial for TEAD's transcriptional activity.[13][14] By occupying this pocket, this compound induces a conformational change in TEAD that prevents its interaction with YAP and TAZ, thereby blocking the transcription of target genes such as CTGF and CYR61.[9][12][15] As it targets a highly conserved pocket across all four TEAD isoforms, this compound exhibits pan-TEAD inhibitory activity.[8][16]
Quantitative Data
The following tables summarize the reported in vitro and in vivo activity of this compound and other relevant pan-TEAD inhibitors.
Table 1: In Vitro Potency of pan-TEAD Inhibitors
| Compound | Assay Type | Cell Line/Target | IC50/EC50/GI50 (nM) | Reference |
| This compound | Luciferase Reporter Assay | - | 0.36 | [9] |
| This compound | Cell Viability | NCI-H226 | 1.52 | [9] |
| Unnamed Pan-TEAD Inhibitor | Cell Viability | MCF7 | 1.6 | [8] |
| AZ4331 | Cell Viability | NCI-H226 | 92 | [17] |
| ISM-6331 | Luciferase Reporter Assay | - | 24 | [18] |
| ISM-6331 | Cell Viability | NCI-H226 | 9 | [18] |
| ISM-6331 | Cell Viability | MSTO-211H | 50 | [18] |
| GNE-7883 | TEAD3-YAP PPI | - | 1400 | [11] |
| mCMY020 | Luciferase Reporter Assay | - | 162.1 | [13] |
| JM7 | Luciferase Reporter Assay | - | 972 | [19] |
Table 2: In Vivo Data for this compound
| Parameter | Value | Species | Reference |
| AUC0–∞ | 228.7 µg/mL·min | Mouse | [9] |
| T1/2 | 183.9 min | Mouse | [9] |
| Tumor Growth Inhibition | Significant | Mouse (Xenograft) | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
TEAD-Responsive Luciferase Reporter Assay
This assay measures the transcriptional activity of TEADs.[20][21][22][23]
Materials:
-
HEK293T cells (or other suitable cell line)
-
TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)[22]
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with the TEAD-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or DMSO as a vehicle control.
-
Incubate the cells for another 24-48 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[24]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability/Proliferation Assay
This assay assesses the effect of this compound on the viability and proliferation of cancer cells.[6][25]
Materials:
-
Cancer cell line with known Hippo pathway status (e.g., NF2-deficient NCI-H226)[16][17]
-
Complete cell culture medium
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Plate reader capable of measuring luminescence
Protocol:
-
Seed cancer cells in a 96-well plate at an appropriate density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO control.
-
Incubate for 72 hours or a desired time course.
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the DMSO-treated control and plot the results to determine the GI50 or IC50 value.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay directly measures the disruption of the YAP-TEAD protein-protein interaction.[26][27][28]
Materials:
-
Purified, tagged recombinant TEAD protein (e.g., GST-TEAD)
-
Purified, tagged recombinant YAP protein fragment (e.g., His-YAP)
-
Terbium (Tb)-conjugated anti-GST antibody (donor fluorophore)
-
Fluorescein- or Alexa Fluor 488-conjugated anti-His antibody (acceptor fluorophore)
-
This compound
-
Assay buffer
-
384-well low-volume assay plates
-
TR-FRET-capable plate reader
Protocol:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add a small volume of each inhibitor concentration.
-
Add a solution containing GST-TEAD and Tb-anti-GST antibody to each well.
-
Incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for antibody-protein binding and inhibitor-TEAD interaction.
-
Add a solution containing His-YAP and fluorescently labeled anti-His antibody to each well.
-
Incubate for a further period (e.g., 60-180 minutes) at room temperature, protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (for Terbium) and ~665 nm (for the acceptor).
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the log concentration of this compound to determine the IC50 for YAP-TEAD interaction disruption.
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for the validation of a pan-TEAD inhibitor like this compound.
Conclusion
This compound is a valuable chemical probe for investigating the biological functions of TEAD transcription factors. Its mode of action, by allosterically inhibiting the YAP/TAZ-TEAD interaction through binding to the conserved palmitoylation pocket, provides a powerful tool for dissecting the downstream consequences of Hippo pathway signaling. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and therapeutically target the Hippo-TEAD axis in cancer and other diseases.
References
- 1. Regulation of the Hippo pathway transcription factor TEAD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.cellsignal.com [blog.cellsignal.com]
- 3. Regulation of the Hippo Pathway Transcription Factor TEAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiproliferative and Antimigratory Effects of a Novel YAP–TEAD Interaction Inhibitor Identified Using in Silico Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. YAP/pan-TEAD inhibitor has activity in Hippo-driven cancer models | BioWorld [bioworld.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance [en-cancer.fr]
- 11. researchgate.net [researchgate.net]
- 12. TEAD | Insilico Medicine [insilico.com]
- 13. A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting YAP/TAZ-TEAD protein-protein interactions using fragment-based and computational modeling approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Targeting TEAD in cancer [frontiersin.org]
- 16. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. New selective pan-TEAD inhibitor exhibits antitumor activity in preclinical models | BioWorld [bioworld.com]
- 19. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pipeline to evaluate YAP-TEAD inhibitors indicates TEAD inhibition represses NF2-mutant mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 22. mdpi.com [mdpi.com]
- 23. Toward the Discovery of a Novel Class of YAP–TEAD Interaction Inhibitors by Virtual Screening Approach Targeting YAP–TEAD Protein–Protein Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 24. med.emory.edu [med.emory.edu]
- 25. TEAD1 regulates cell proliferation through a pocket-independent transcription repression mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 26. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 27. cdn.caymanchem.com [cdn.caymanchem.com]
- 28. resources.revvity.com [resources.revvity.com]
The Disruption of Oncogenic Transcription: A Technical Guide to the Action of pan-TEAD-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation is a hallmark of various cancers. The transcriptional co-activators YAP and TAZ, central effectors of this pathway, are often overactive in malignant cells, where they bind to TEAD transcription factors to drive a pro-oncogenic transcriptional program. The emergence of pan-TEAD inhibitors, such as pan-TEAD-IN-1, represents a promising therapeutic strategy to counteract these effects. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its impact on oncogenic transcription. It includes a compilation of quantitative data, detailed experimental protocols for key validation assays, and visual representations of the underlying molecular interactions and experimental workflows.
Introduction: The Hippo-YAP/TAZ-TEAD Signaling Axis in Cancer
The Hippo pathway is a kinase cascade that, when active, phosphorylates and promotes the cytoplasmic retention and degradation of the transcriptional co-activators Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ). In many cancers, the Hippo pathway is inactivated, leading to the nuclear accumulation of YAP and TAZ. Once in the nucleus, YAP/TAZ associate with the TEA domain (TEAD) family of transcription factors (TEAD1-4) to initiate the transcription of genes that promote cell proliferation, survival, and migration. Given the central role of the YAP/TAZ-TEAD complex in driving oncogenesis, disrupting this interaction has become a key focus of anti-cancer drug development.
Pan-TEAD inhibitors are small molecules designed to bind to TEAD proteins and allosterically prevent their interaction with YAP and TAZ. By doing so, these inhibitors effectively silence the oncogenic transcriptional output mediated by this complex.
Mechanism of Action of this compound
This compound is a potent and selective small molecule that targets the palmitoylation pocket of all four TEAD isoforms. Palmitoylation of a conserved cysteine residue within this pocket is crucial for the stable interaction between TEADs and YAP/TAZ. By occupying this pocket, this compound prevents the palmitoylation of TEADs, leading to a conformational change that disrupts the YAP/TAZ-TEAD protein-protein interface. This disruption effectively abrogates the recruitment of the transcriptional machinery to target gene promoters, thereby inhibiting the expression of oncogenes.
Quantitative Data on pan-TEAD Inhibitor Activity
The efficacy of various pan-TEAD inhibitors has been quantified through a range of biochemical and cell-based assays. The following tables summarize key quantitative data for this compound and other representative pan-TEAD inhibitors.
Table 1: In Vitro Activity of pan-TEAD Inhibitors
| Compound | Assay | Target | IC50 / EC50 | Reference |
| This compound | Luciferase Reporter Assay | TEAD Transcriptional Activity | 0.36 nM | [1] |
| GNE-7883 | TR-FRET Assay | TEAD3-YAP Interaction | 1.4 µM | [2] |
| ISM-6331 | TEAD-Luciferase Reporter Assay | TEAD Activity | 24 nM | [2] |
| AZ4331 | Proliferation Assay | NF2m NCI-H226 cells | GI50: 92 nM | [3] |
| Unnamed Merck Compound | Cell-based Assay | MCF7 cells | EC50: 1.6 nM | [4] |
| CPD3.1 | GAL4 Reporter System | TEAD1-4 | IC50: 33-48 µM | [5] |
Table 2: Cellular Proliferation Inhibition by pan-TEAD Inhibitors
| Compound | Cell Line | Mutation Status | IC50 / GI50 | Reference |
| This compound | H226 | NF2 deficient | 1.52 nM | [1] |
| ISM-6331 | NCI-H226 | NF2 deficient | 9 nM | [2] |
| ISM-6331 | NCI-H2373 | NF2 deletion | 4 nM | [2] |
| ISM-6331 | MSTO-211H | LATS1/2 mutation | 50 nM | [2] |
| AZ4331 | MSTO-211H | LATS1/2 loss | - | [3] |
Detailed Experimental Protocols
The following section provides detailed methodologies for key experiments used to characterize the effect of this compound on oncogenic transcription.
TEAD Luciferase Reporter Assay
This assay measures the transcriptional activity of TEADs. Cells are transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple TEAD binding sites. Inhibition of TEAD activity by a compound like this compound results in a decrease in luciferase expression.
Materials:
-
HEK293T or other suitable cell line
-
TEAD reporter plasmid (e.g., pGL4.4x-Gal4-TEAD-Luc)
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
96-well white, clear-bottom plates
-
Dual-Luciferase Reporter Assay System
-
Luminometer
-
This compound or other test compounds
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.
-
Transfection: Co-transfect the cells with the TEAD reporter plasmid and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24-48 hours.
-
Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the compound concentration to determine the IC50 value.
Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction
Co-IP is used to determine if two proteins interact within a cell. In this context, it is used to demonstrate that this compound disrupts the interaction between YAP and TEAD.
Materials:
-
Cancer cell line with high YAP/TAZ-TEAD activity (e.g., NCI-H226)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against TEAD (for immunoprecipitation)
-
Antibody against YAP (for Western blotting)
-
Protein A/G magnetic beads
-
SDS-PAGE gels and Western blotting apparatus
-
This compound or other test compounds
Protocol:
-
Cell Culture and Treatment: Culture NCI-H226 cells to 70-80% confluency and treat with this compound or vehicle for the desired time.
-
Cell Lysis: Wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Pre-clearing: Centrifuge the lysate to pellet cell debris and pre-clear the supernatant by incubating with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-TEAD antibody overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G magnetic beads to the lysate and incubate for 1-2 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-YAP antibody to detect the co-immunoprecipitated YAP.
TEAD Palmitoylation Assay
This assay directly assesses the ability of this compound to inhibit the palmitoylation of TEAD proteins.
Materials:
-
HEK293T cells
-
Expression plasmid for epitope-tagged TEAD (e.g., Myc-TEAD)
-
Alkyne-palmitic acid
-
Click-iT chemistry reagents (e.g., biotin-azide)
-
Streptavidin-conjugated fluorescent probe
-
Antibody against the epitope tag (e.g., anti-Myc)
-
This compound or other test compounds
Protocol:
-
Transfection and Labeling: Transfect HEK293T cells with the Myc-TEAD plasmid. After 24 hours, treat the cells with this compound and alkyne-palmitic acid for 4-6 hours.
-
Cell Lysis and Immunoprecipitation: Lyse the cells and immunoprecipitate the Myc-TEAD protein using an anti-Myc antibody coupled to beads.
-
Click Chemistry: Perform a click chemistry reaction on the immunoprecipitated protein to attach a biotin-azide tag to the alkyne-palmitoylated TEAD.
-
Detection: Elute the protein and run it on an SDS-PAGE gel. Transfer to a membrane and probe with a fluorescently labeled streptavidin to detect palmitoylated TEAD.
-
Normalization: Re-probe the same membrane with an anti-Myc antibody to detect the total amount of immunoprecipitated TEAD.
-
Analysis: Quantify the fluorescent signals and determine the ratio of palmitoylated TEAD to total TEAD.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine if a specific protein (in this case, TEAD) is bound to a specific DNA sequence (the promoter of a target gene) in the cell.
Materials:
-
Cancer cell line of interest
-
Formaldehyde (B43269) for cross-linking
-
Lysis and sonication buffers
-
Antibody against TEAD
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Primers for qPCR targeting the promoter of a known YAP/TAZ-TEAD target gene (e.g., CTGF)
Protocol:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear the DNA into small fragments.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-TEAD antibody overnight.
-
Immune Complex Capture: Capture the antibody-chromatin complexes with protein A/G beads.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
qPCR Analysis: Perform quantitative PCR using primers specific to the promoter region of a TEAD target gene to quantify the amount of immunoprecipitated DNA.
RNA Sequencing (RNA-seq)
RNA-seq is a powerful technique to analyze the global transcriptional changes induced by this compound.
Materials:
-
Cancer cell line
-
This compound or vehicle control
-
RNA extraction kit
-
Library preparation kit for RNA-seq
-
Next-generation sequencing platform
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with this compound or vehicle. Extract total RNA using a suitable kit.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Sequence the libraries on a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome and perform differential gene expression analysis to identify genes that are up- or down-regulated upon treatment with this compound. Gene set enrichment analysis (GSEA) can then be used to determine if YAP/TAZ-TEAD target gene signatures are significantly enriched in the downregulated genes.[3][6]
Conclusion
This compound and other pan-TEAD inhibitors represent a targeted therapeutic strategy for cancers driven by the hyperactivation of the Hippo-YAP/TAZ signaling pathway. By effectively disrupting the interaction between YAP/TAZ and TEADs, these inhibitors block the oncogenic transcriptional program that fuels tumor growth and survival. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug developers working to further characterize and advance this promising class of anti-cancer agents. The continued investigation into the nuanced effects of these inhibitors on the tumor microenvironment and their potential for combination therapies will be crucial for their successful clinical translation.
References
- 1. A streamlined method for rapid and sensitive chromatin immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting YAP/TAZ-TEAD signaling as a therapeutic approach in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. YAP/pan-TEAD inhibitor has activity in Hippo-driven cancer models | BioWorld [bioworld.com]
- 5. Antiproliferative and Antimigratory Effects of a Novel YAP–TEAD Interaction Inhibitor Identified Using in Silico Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Investigating the Hippo Pathway with pan-TEAD-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Hippo signaling pathway and the utility of the potent and orally active pan-TEAD inhibitor, pan-TEAD-IN-1, in its investigation. This document details the mechanism of action of this compound, presents its quantitative efficacy, and provides detailed experimental protocols for its use in research and drug development.
The Hippo Signaling Pathway: A Master Regulator of Growth and Development
The Hippo signaling pathway is a crucial and evolutionarily conserved kinase cascade that plays a central role in the regulation of organ size, cell proliferation, and apoptosis.[1] Dysregulation of this pathway is frequently implicated in a variety of human cancers.[1][2] The core of the Hippo pathway consists of a series of serine/threonine kinases that, when active, act to suppress the activity of the transcriptional co-activators Yes-associated protein (YAP) and its paralog, the transcriptional co-activator with PDZ-binding motif (TAZ).[1][3]
When the Hippo pathway is "on," typically stimulated by high cell density, the MST1/2 kinases phosphorylate and activate LATS1/2 kinases.[3][4] LATS1/2, in turn, phosphorylates YAP and TAZ, leading to their cytoplasmic retention through binding to 14-3-3 proteins and subsequent proteasomal degradation.[1][3][4] Conversely, when the Hippo pathway is "off," often due to low cell density or loss of cell polarity, YAP and TAZ are not phosphorylated and can translocate to the nucleus.[3][4] In the nucleus, YAP and TAZ associate with the TEA domain (TEAD) family of transcription factors (TEAD1-4) to drive the expression of genes that promote cell proliferation and inhibit apoptosis, such as CTGF and CYR61.[3][5]
Figure 1: A simplified diagram of the Hippo signaling pathway.
TEAD Transcription Factors: The Downstream Effectors
The TEAD family of transcription factors (TEAD1, TEAD2, TEAD3, and TEAD4) are the key downstream effectors of the Hippo pathway.[2] By themselves, TEAD proteins are relatively poor transcriptional activators and require the binding of co-activators, most notably YAP and TAZ, to induce gene expression.[5] The interaction between YAP/TAZ and TEAD is therefore a critical node for controlling the output of the Hippo pathway and has emerged as a prime target for therapeutic intervention in cancers with aberrant Hippo signaling.[2][6][7]
A key post-translational modification that governs TEAD activity is palmitoylation, which occurs at a conserved cysteine residue within a central lipid-binding pocket.[8][9] This modification is crucial for the stability of TEAD proteins and for their interaction with YAP and TAZ.[8][9] Targeting this lipid-binding pocket with small molecules presents an attractive strategy to allosterically inhibit the TEAD-YAP/TAZ interaction.[6][8]
This compound: A Potent Inhibitor of the Hippo Pathway
This compound is an orally active, pan-TEAD inhibitor that targets the palmitoylation site of TEAD proteins.[10] By binding to this site, this compound disrupts the interaction between TEAD and its co-activators YAP and TAZ, thereby suppressing the transcriptional upregulation of oncogenes such as Ctgf and Cyr61.[10] This mechanism of action makes this compound a valuable tool for studying the consequences of Hippo pathway inhibition and for exploring its therapeutic potential in TEAD-dependent cancers.[10]
Figure 2: Mechanism of action of this compound.
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of this compound and other relevant pan-TEAD inhibitors.
Table 1: In Vitro Potency of this compound [10]
| Assay Type | Cell Line | IC50 (nM) |
| Luciferase Reporter Assay | - | 0.36 |
| Cell Proliferation Assay | H226 | 1.52 |
Table 2: In Vitro Potency of Other Pan-TEAD Inhibitors
| Inhibitor | Assay Type | Cell Line | IC50/EC50/GI50 (nM) | Reference |
| Unnamed Merck Inhibitor | Cell Proliferation | MCF7 | 1.6 (EC50) | [7] |
| AZ4331 | Cell Proliferation | NCI-H226 | 92 (GI50) | [11] |
| AZ4331 | Target Gene (CTGF) Inhibition | Mesothelioma Xenograft | 127 (IC50) | [11] |
| ISM-6331 | TEAD Activity (Luciferase) | - | 24 (IC50) | [12] |
| ISM-6331 | Cell Proliferation | NCI-H226 (NF2-deficient) | 9 (IC50) | [12] |
| ISM-6331 | Cell Proliferation | NCI-H2373 (NF2 deletion) | 4 (IC50) | [12] |
| ISM-6331 | Cell Proliferation | MSTO-211H (LATS1/2 mutation) | 50 (IC50) | [12] |
| IAG933 | Target Gene Inhibition | MSTO-211H & NCI-H226 | 11-26 (IC50) | [13] |
| IAG933 | Cell Proliferation | MSTO-211H | 73 (GI50) | [13] |
| CPD3.1 | TEAD1 Activity | - | 40,000 (IC50) | [14][15] |
| CPD3.1 | TEAD2 Activity | - | 33,000 (IC50) | [14][15] |
| CPD3.1 | TEAD3 Activity | - | 48,000 (IC50) | [14][15] |
| CPD3.1 | TEAD4 Activity | - | 35,000 (IC50) | [14][15] |
| Compound 2 | Luciferase Reporter Assay | HEK293T | 6,500 (IC50) | [5][16] |
Table 3: In Vivo Pharmacokinetics and Efficacy of this compound [10]
| Parameter | Value |
| AUC0–∞ | 228.7 μg/mL·min |
| T1/2 | 183.9 min |
| Efficacy | Significant tumor growth inhibition in TEAD-dependent xenograft mouse models |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the Hippo pathway using this compound.
TEAD-Dependent Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of TEADs in response to inhibitor treatment.
Materials:
-
HEK293 cells[17]
-
8xGTIIC TEAD luciferase reporter plasmid[17]
-
Renilla luciferase control reporter plasmid[17]
-
Lipofectamine 2000 (or other suitable transfection reagent)[17]
-
DMEM high glucose media with 10% FBS[17]
-
This compound
-
Dual-Luciferase Reporter Assay System[17]
-
Luminometer
Protocol:
-
Seed HEK293 cells in a 24-well plate and grow to 70-80% confluency.
-
Co-transfect the cells with the 8xGTIIC TEAD luciferase reporter plasmid and the Renilla luciferase control reporter plasmid using Lipofectamine 2000 according to the manufacturer's protocol.[17]
-
After transfection, treat the cells with varying concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for 24 hours.[17]
-
Lyse the cells and measure the firefly and Renilla luciferase activities using the Dual-Luciferase Reporter Assay System and a luminometer.[17]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.
Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of cancer cell lines with a dysregulated Hippo pathway.
Materials:
-
Hippo-dependent cancer cell line (e.g., NCI-H226)[10]
-
Appropriate cell culture medium and supplements
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or EdU incorporation assay)[14]
-
Microplate reader
Protocol:
-
Seed the cancer cells in a 96-well plate at a predetermined density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).[13]
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, or absorbance) using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle control and plot against the inhibitor concentration to determine the GI50 or IC50 value.
Co-Immunoprecipitation (Co-IP) of YAP and TEAD
This assay is used to determine if this compound disrupts the interaction between YAP and TEAD in a cellular context.
Materials:
-
Cells expressing tagged versions of TEAD (e.g., myc-TEAD1) and YAP (e.g., GFP-YAP)[15]
-
This compound
-
Cell lysis buffer
-
Antibody against the tag on TEAD (e.g., anti-myc antibody) or a pan-TEAD antibody[18]
-
Protein A/G magnetic beads
-
Wash buffer
-
SDS-PAGE sample buffer
-
Antibodies for Western blotting (e.g., anti-GFP, anti-myc, anti-TEAD, anti-YAP)[15]
Protocol:
-
Treat cells expressing tagged TEAD and YAP with this compound or vehicle control for a specified time (e.g., 24 hours).[15][18]
-
Lyse the cells and collect the protein lysate.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the lysate with an anti-myc antibody (or pan-TEAD antibody) to immunoprecipitate TEAD and its binding partners.
-
Capture the antibody-protein complexes with protein A/G magnetic beads.
-
Wash the beads several times to remove non-specific binding.
-
Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a membrane for Western blotting.
-
Probe the membrane with an anti-GFP antibody (to detect co-immunoprecipitated YAP) and an anti-myc or anti-TEAD antibody (to confirm successful immunoprecipitation of TEAD).[15]
Figure 3: A general experimental workflow for investigating this compound.
Cell-based TEAD Palmitoylation Assay
This assay is used to confirm that this compound inhibits the palmitoylation of TEAD in cells.
Materials:
-
HEK293T cells transfected with a FLAG-TEAD4 expression plasmid[19]
-
Alkynyl palmitic acid[19]
-
This compound
-
Anti-FLAG beads for immunoprecipitation[19]
-
Click chemistry reagents (e.g., rhodamine-azide)[19]
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Treat HEK293T cells expressing FLAG-TEAD4 with DMSO or this compound, and co-treat with alkynyl palmitic acid for 24 hours.[19]
-
Lyse the cells and immunoprecipitate FLAG-TEAD4 using anti-FLAG beads.[19]
-
Perform a click chemistry reaction on the immunoprecipitated protein to attach a fluorescent probe (rhodamine-azide) to the incorporated alkynyl palmitic acid.[19]
-
Elute and separate the proteins by SDS-PAGE.
-
Detect palmitoylated TEAD by measuring the rhodamine fluorescence.[19]
-
Perform a Western blot using an anti-FLAG antibody to detect the total amount of immunoprecipitated TEAD4.[19]
-
A decrease in the rhodamine signal relative to the total TEAD4 signal in this compound treated cells indicates inhibition of palmitoylation.
References
- 1. The history and regulatory mechanism of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Toward the Discovery of a Novel Class of YAP–TEAD Interaction Inhibitors by Virtual Screening Approach Targeting YAP–TEAD Protein–Protein Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. YAP/pan-TEAD inhibitor has activity in Hippo-driven cancer models | BioWorld [bioworld.com]
- 8. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. New selective pan-TEAD inhibitor exhibits antitumor activity in preclinical models | BioWorld [bioworld.com]
- 13. Direct and selective pharmacological disruption of the YAP–TEAD interface by IAG933 inhibits Hippo-dependent and RAS–MAPK-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antiproliferative and Antimigratory Effects of a Novel YAP–TEAD Interaction Inhibitor Identified Using in Silico Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. Targeting YAP/TAZ-TEAD protein-protein interactions using fragment-based and computational modeling approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screening - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00044C [pubs.rsc.org]
pan-TEAD-IN-1: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Structural and Chemical Properties of a Potent Pan-TEAD Covalent Inhibitor
Introduction
pan-TEAD-IN-1, also identified as Compound 3, is a potent, orally active, covalent inhibitor of all four TEA Domain (TEAD) transcription factors (TEAD1-4).[1][2] It operates by targeting a conserved cysteine residue within the palmitoylation pocket of the TEAD proteins. This covalent modification disrupts the crucial protein-protein interaction between TEAD and its co-activators, Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ).[3] The inhibition of the YAP/TAZ-TEAD complex formation effectively suppresses the transcriptional upregulation of downstream target genes, such as CTGF and CYR61, which are implicated in oncogenesis.[3] Developed through a structure-based drug design approach, this compound exhibits high potency and favorable pharmacokinetic properties, positioning it as a significant tool for research in TEAD-dependent cancers.[1][2]
Chemical and Structural Properties
This compound is characterized by a specific chemical structure that enables its covalent interaction with the TEAD palmitoylation pocket. Its physicochemical properties are summarized in the tables below.
Chemical Identity
| Identifier | Value |
| Compound Name | This compound |
| Synonym | Compound 3 |
| CAS Number | 3027484-09-6 |
| Molecular Formula | C₁₉H₁₆F₃NO |
| IUPAC Name | 1-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)phenyl)ethan-1-amine |
| SMILES | CC(C1=CC(=CC=C1)C2=NN=C(O2)C(F)(F)F)N |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 331.33 g/mol |
| LogP (calculated) | 3.5 |
| Topological Polar Surface Area (TPSA) | 58.9 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 3 |
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect by covalently binding to a conserved cysteine residue in the central lipid-binding pocket of TEAD proteins. This pocket is essential for the S-palmitoylation of TEADs, a post-translational modification critical for their interaction with YAP and TAZ. By forming a covalent bond, this compound allosterically inhibits the YAP/TAZ-TEAD interaction, thereby preventing the transcription of genes that drive cell proliferation and survival.
The Hippo signaling pathway is the upstream regulator of YAP and TAZ activity. When the Hippo pathway is active, a kinase cascade leads to the phosphorylation of YAP and TAZ, resulting in their cytoplasmic sequestration and degradation. In many cancers, the Hippo pathway is inactivated, leading to the nuclear accumulation of YAP and TAZ and their subsequent interaction with TEAD proteins to drive oncogenic transcription. This compound directly targets the downstream effectors of this pathway.
Figure 1: The Hippo Signaling Pathway and the inhibitory mechanism of this compound.
Biological Activity
This compound has demonstrated potent inhibitory activity in both biochemical and cell-based assays.
| Assay Type | Cell Line / System | IC₅₀ | Reference |
| Luciferase Reporter Assay | - | 0.36 nM | [3] |
| Cell Viability Assay | H226 | 1.52 nM | [3] |
Pharmacokinetic Properties
In preclinical studies, this compound has shown favorable pharmacokinetic properties, supporting its potential for in vivo applications.
| Parameter | Value | Species |
| AUC₀₋∞ | 228.7 µg/mL·min | Mouse |
| T₁/₂ | 183.9 min | Mouse |
| Oral Bioavailability | High | - |
Experimental Protocols
Synthesis of this compound (Compound 3)
The synthesis of this compound is a multi-step process that starts from commercially available reagents. A generalized synthetic scheme is as follows:
-
Step 1: Synthesis of 3-acetylbenzonitrile (B155718). This intermediate is prepared from 1-(3-bromophenyl)ethan-1-one through a cyanation reaction.
-
Step 2: Formation of the oxadiazole ring. 3-acetylbenzonitrile is reacted with trifluoroacetic hydrazide to form the 5-(trifluoromethyl)-1,3,4-oxadiazole core.
-
Step 3: Reduction of the ketone. The ketone group is then reduced to a hydroxyl group using a suitable reducing agent like sodium borohydride.
-
Step 4: Conversion to the final amine. The hydroxyl group is converted to the final amine through a series of reactions, typically involving mesylation followed by substitution with an amine source.
Note: For a detailed, step-by-step synthesis protocol, including reaction conditions, reagents, and purification methods, please refer to the supporting information of the primary publication by Kim J, et al. in the Journal of Medicinal Chemistry, 2024.[1]
TEAD-YAP/TAZ Interaction Assay (e.g., Luciferase Reporter Assay)
This assay is used to quantify the ability of this compound to disrupt the transcriptional activity of the TEAD-YAP/TAZ complex.
-
Cell Culture: A suitable cell line (e.g., HEK293T or a cancer cell line with a constitutively active Hippo pathway) is cultured under standard conditions.
-
Transfection: Cells are co-transfected with a TEAD-responsive reporter plasmid (containing multiple TEAD binding sites upstream of a minimal promoter driving a luciferase gene) and expression plasmids for TEAD and YAP or TAZ.
-
Compound Treatment: After transfection, cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Luciferase Assay: Following a suitable incubation period, cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The luciferase signal is normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency and cell viability. The IC₅₀ value is then calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability Assay
This assay assesses the cytotoxic or cytostatic effect of this compound on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., H226, a mesothelioma cell line with a known dependency on the Hippo pathway) are seeded in 96-well plates at an appropriate density.
-
Compound Treatment: After allowing the cells to adhere, they are treated with a serial dilution of this compound.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 72 hours).
-
Viability Measurement: Cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (which measures ATP levels) or by using a colorimetric assay like MTT or XTT.
-
Data Analysis: The luminescence or absorbance is measured, and the results are expressed as a percentage of the vehicle-treated control. The IC₅₀ value is determined from the dose-response curve.
Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of a novel pan-TEAD inhibitor like this compound.
Figure 2: A generalized experimental workflow for the development and evaluation of pan-TEAD inhibitors.
Conclusion
This compound is a valuable chemical probe for studying the biology of the Hippo-YAP/TAZ-TEAD signaling axis. Its high potency, oral bioavailability, and well-defined mechanism of action make it a promising lead compound for the development of novel therapeutics for cancers driven by the dysregulation of the Hippo pathway. This technical guide provides a comprehensive overview of its structural and chemical properties to aid researchers and drug development professionals in their endeavors.
References
- 1. Pan-Transcriptional Enhanced Associated Domain Palmitoylation Pocket Covalent Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Pan-Transcriptional Enhanced Associated Domain Palmitoylation Pocket Covalent Inhibitor - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 3. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to Utilizing pan-TEAD-IN-1 for the Study of TEAD Isoform Function
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of pan-TEAD-IN-1, a potent and orally active pan-TEAD (Transcriptional Enhanced Associate Domain) inhibitor, and its application in elucidating the distinct and overlapping functions of the four TEAD isoforms (TEAD1-4). This document details the mechanism of action of this compound, presents its biochemical and cellular activities in a structured format, and offers detailed protocols for key experiments to facilitate its use in research and drug discovery.
Introduction to TEADs and the Hippo Pathway
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. The downstream effectors of this pathway are the transcriptional co-activators Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ). In their active state, YAP and TAZ translocate to the nucleus and bind to the TEAD family of transcription factors to drive the expression of genes involved in cell growth and proliferation.[1] Dysregulation of the Hippo pathway, leading to the hyperactivation of the YAP/TAZ-TEAD complex, is a common feature in many cancers.[2]
The TEAD family consists of four highly homologous members (TEAD1, TEAD2, TEAD3, and TEAD4) that play both redundant and specific roles in development and disease. Given the compensatory roles of the different TEAD isoforms, a pan-TEAD inhibitor that targets all four members is a valuable tool to comprehensively block YAP/TAZ-TEAD-mediated transcription and to dissect the specific functions of each isoform.[3]
This compound: A Potent Pan-TEAD Inhibitor
This compound is a covalent inhibitor that targets a conserved cysteine residue within the palmitoylation pocket of all four TEAD isoforms.[4][5] This covalent modification prevents the auto-palmitoylation of TEADs, a post-translational modification essential for their interaction with YAP/TAZ and subsequent transcriptional activity. By blocking this interaction, this compound effectively suppresses the expression of downstream target genes such as CTGF and CYR61.[4]
Mechanism of Action of this compound
The mechanism of this compound involves the disruption of the YAP/TAZ-TEAD protein-protein interaction through the inhibition of TEAD auto-palmitoylation. This leads to the suppression of TEAD-driven gene transcription.
Quantitative Data for Pan-TEAD Inhibitors
The following table summarizes the inhibitory activities of this compound and other notable pan-TEAD inhibitors.
| Compound | Target | Assay | IC50/EC50 | Reference |
| This compound | Pan-TEAD | Luciferase Reporter Assay | 0.36 nM | [4] |
| H226 Cell Proliferation | 1.52 nM | [4] | ||
| GNE-7883 | Pan-TEAD | TR-FRET (TEAD3-YAP) | 1.3 nM | [6] |
| IAG933 | Pan-TEAD | TEAD-driven transcription | 11-26 nM | [7] |
| MYF-03-69 | Pan-TEAD | TEAD Palmitoylation | - | [8] |
| mCMY020 | Pan-TEAD | TEAD-LUC Reporter Assay | 162.1 nM | [9] |
Experimental Protocols for Studying TEAD Isoform Function with this compound
This section provides detailed methodologies for key experiments to investigate the function of TEAD isoforms using this compound.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., NCI-H226 mesothelioma cells) to 80-90% confluency.
-
Treat cells with varying concentrations of this compound or DMSO (vehicle control) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step to 4°C.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.
-
Quantify the amount of soluble TEAD protein in each sample using Western blotting with a pan-TEAD antibody or isoform-specific antibodies.
-
-
Data Analysis:
-
Generate melting curves by plotting the amount of soluble TEAD protein as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
TEAD-Luciferase Reporter Assay
This assay is used to measure the transcriptional activity of TEADs in response to this compound treatment.
Protocol:
-
Cell Transfection:
-
Seed cells (e.g., HEK293T) in a 24-well plate.
-
Co-transfect the cells with a TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase) and a constitutively active Renilla luciferase plasmid (for normalization).
-
-
Inhibitor Treatment:
-
24 hours post-transfection, treat the cells with a serial dilution of this compound or DMSO.
-
-
Luciferase Activity Measurement:
-
After 24-48 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.
-
Co-Immunoprecipitation (Co-IP) of YAP/TAZ and TEAD
Co-IP is used to assess the effect of this compound on the interaction between YAP/TAZ and TEAD proteins.
Protocol:
-
Cell Lysis:
-
Treat cells with this compound or DMSO.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against YAP, TAZ, or a pan-TEAD antibody overnight at 4°C.
-
Add protein A/G magnetic beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times to remove non-specific binding proteins.
-
Elute the protein complexes from the beads.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against YAP, TAZ, and TEAD isoforms to detect the co-precipitated proteins. A decrease in the co-precipitated protein in the this compound treated samples indicates disruption of the interaction.
-
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the occupancy of TEAD proteins on the promoters of their target genes and how this is affected by this compound.
Protocol:
-
Cross-linking and Chromatin Preparation:
-
Treat cells with this compound or DMSO.
-
Cross-link protein-DNA complexes with formaldehyde.
-
Lyse the cells and sonicate the chromatin to obtain fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody against a specific TEAD isoform or a pan-TEAD antibody.
-
Use protein A/G beads to precipitate the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the beads to remove non-specific DNA.
-
Elute the chromatin from the beads and reverse the cross-linking.
-
-
DNA Purification and Analysis:
-
Purify the DNA.
-
Analyze the enrichment of specific gene promoters (e.g., CTGF, CYR61) by quantitative PCR (qPCR). A decrease in the enrichment in this compound treated samples indicates reduced TEAD binding to the target gene promoters.
-
Dissecting TEAD Isoform Function using this compound
A key application of this compound is to understand the specific roles of each TEAD isoform. This can be achieved by combining this compound treatment with genetic manipulation of individual TEAD isoforms.
Experimental Strategy:
-
Baseline Characterization:
-
Characterize the phenotype of interest (e.g., cell proliferation, migration) in a cancer cell line with a dysregulated Hippo pathway.
-
Treat the cells with this compound to confirm that the phenotype is TEAD-dependent.
-
-
Isoform-Specific Knockdown:
-
Use siRNA or shRNA to specifically knock down each TEAD isoform individually.
-
Assess the effect of each knockdown on the phenotype of interest. This will reveal the contribution of each isoform to the observed phenotype.
-
-
Rescue Experiments:
-
In cells treated with this compound, re-express individual, inhibitor-resistant TEAD mutants (if available) or wild-type TEAD isoforms.
-
A rescue of the phenotype by a specific isoform would indicate its critical role.
-
-
Combined Knockdown and Inhibition:
-
Combine the knockdown of a specific TEAD isoform with this compound treatment.
-
If the effect of the pan-inhibitor is attenuated after knocking down a particular isoform, it suggests that this isoform is a major driver of the phenotype.
-
By employing these strategies, researchers can systematically dissect the individual and collective contributions of the four TEAD isoforms to various cellular processes, both in normal physiology and in disease states like cancer.
Conclusion
This compound is a powerful chemical probe for studying the biology of the Hippo pathway and the function of TEAD transcription factors. Its ability to inhibit all four TEAD isoforms provides a robust tool to block YAP/TAZ-TEAD-mediated transcription. The experimental protocols and strategies outlined in this guide are intended to provide a solid foundation for researchers to effectively utilize this compound to unravel the complex and nuanced roles of the individual TEAD isoforms in health and disease.
References
- 1. youtube.com [youtube.com]
- 2. YAP/pan-TEAD inhibitor has activity in Hippo-driven cancer models | BioWorld [bioworld.com]
- 3. TEAD | Insilico Medicine [insilico.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a covalent, cell-active pan-TEADs palmitoylation inhibitor - American Chemical Society [acs.digitellinc.com]
- 6. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a subtype-selective, covalent inhibitor against palmitoylation pocket of TEAD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for pan-TEAD-IN-1 in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
pan-TEAD-IN-1 is a potent and selective small molecule inhibitor that targets the transcriptional activity of all four TEAD paralogs (TEAD1-4). By binding to the conserved palmitoylation pocket of TEAD proteins, this compound allosterically disrupts the interaction between TEAD and its co-activators, YAP and TAZ.[1] This leads to the suppression of TEAD-dependent gene transcription, which plays a critical role in cell proliferation, survival, and oncogenesis. These application notes provide detailed protocols for utilizing this compound in various in vitro cell culture assays to probe the function of the Hippo-YAP/TAZ-TEAD signaling pathway and to assess the anti-cancer potential of TEAD inhibition.
Introduction
The Hippo signaling pathway is a crucial regulator of organ size, tissue homeostasis, and cell fate.[2] Its dysregulation is frequently observed in various human cancers, leading to the hyperactivation of the transcriptional co-activators YAP and TAZ.[2] Nuclear YAP/TAZ associate with the TEAD family of transcription factors to drive the expression of genes that promote cell proliferation and inhibit apoptosis.[3] Consequently, the YAP/TAZ-TEAD interface has emerged as a compelling therapeutic target for cancer drug development.
This compound offers a powerful tool for investigating the biological consequences of inhibiting this critical oncogenic signaling axis. This document provides detailed methodologies for key in vitro experiments, quantitative data on the activity of pan-TEAD inhibitors, and visual representations of the relevant signaling pathways and experimental workflows.
Mechanism of Action
This compound is a pan-TEAD inhibitor that functions by binding to the lipid pocket of TEAD transcription factors. This binding prevents the palmitoylation of TEADs, a post-translational modification essential for their stable interaction with YAP and TAZ.[1] The disruption of the YAP/TAZ-TEAD complex prevents the recruitment of the transcriptional machinery to the promoters of target genes, thereby inhibiting their expression.
Signaling Pathway
The Hippo-YAP/TAZ-TEAD signaling pathway is a kinase cascade that, when active, phosphorylates and promotes the cytoplasmic retention and degradation of YAP and TAZ. When the pathway is inactive, unphosphorylated YAP and TAZ translocate to the nucleus and bind to TEAD transcription factors to regulate gene expression.
Quantitative Data
The following tables summarize the in vitro activity of various pan-TEAD inhibitors in different cancer cell lines. This data can be used as a reference for designing experiments with this compound.
Table 1: IC50 Values of Pan-TEAD Inhibitors in Cell Viability/Proliferation Assays
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| ISM-6331 | NCI-H226 | Lung Cancer (NF2-deficient) | 9 | [4] |
| ISM-6331 | NCI-H2373 | Lung Cancer (NF2 deletion) | 4 | [4] |
| ISM-6331 | MSTO-211H | Mesothelioma (LATS1/2 mutation) | 50 | [4] |
| ISM-6331 | NCI-H2052 | Mesothelioma (NF2 mutation) | 23 | [4] |
| mCMY020 | NCI-H226 | Mesothelioma (NF2-deficient) | 261.3 | [5] |
| mCMY020 | NCI-H2052 | Mesothelioma (NF2 mutation) | 228.7 | [5] |
| JM7 | HEK293 (YAP5SA) | - | 972 | [6] |
Table 2: IC50 Values of Pan-TEAD Inhibitors in Reporter Assays
| Compound | Assay Type | IC50 (nM) | Reference |
| ISM-6331 | TEAD-luciferase | 24 | [4] |
| CPD3.1 | TEAD1-GAL4 | 40,000 | [7] |
| CPD3.1 | TEAD2-GAL4 | 33,000 | [7] |
| CPD3.1 | TEAD3-GAL4 | 48,000 | [7] |
| CPD3.1 | TEAD4-GAL4 | 35,000 | [7] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the effects of this compound.
Cell Viability/Proliferation Assay (MTS Assay)
This protocol is for assessing the effect of this compound on cell viability and proliferation using a colorimetric MTS-based assay.
Materials:
-
Cells of interest (e.g., NCI-H226, MSTO-211H)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the media-only blank wells from all other wells.
-
Normalize the absorbance values of the treated wells to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value.
-
TEAD-Responsive Luciferase Reporter Assay
This protocol measures the effect of this compound on TEAD transcriptional activity using a luciferase reporter construct.
Materials:
-
Cells of interest (e.g., HEK293T)
-
TEAD-responsive luciferase reporter plasmid (e.g., containing multiple TEAD binding sites upstream of a minimal promoter driving firefly luciferase)
-
A constitutively expressed Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
This compound
-
DMSO (vehicle control)
-
24-well cell culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the TEAD-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Compound Treatment:
-
Approximately 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the cells for an additional 24-48 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer provided with the dual-luciferase reporter assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in the same lysate sample using a luminometer according to the manufacturer's protocol.[8]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Express the normalized luciferase activity as a percentage of the vehicle-treated control.
-
Plot the percentage of reporter activity against the log concentration of this compound to determine the IC50 value.
-
Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction
This protocol is designed to assess the ability of this compound to disrupt the interaction between endogenous YAP and TEAD proteins.
Materials:
-
Cells of interest with detectable levels of YAP and TEAD
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer for Co-IP (e.g., containing non-ionic detergents like NP-40)
-
Protease and phosphatase inhibitor cocktails
-
Antibody against YAP or TEAD for immunoprecipitation
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Antibody against the other protein (TEAD or YAP) for Western blotting
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to 80-90% confluency and treat with this compound or vehicle control for the desired time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in ice-cold Co-IP lysis buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-YAP) overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads and wash them several times with Co-IP lysis buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an antibody against the co-immunoprecipitated protein (e.g., anti-TEAD) to detect the interaction.
-
Also, probe for the immunoprecipitated protein (e.g., anti-YAP) as a loading control.
-
-
Data Analysis:
-
Compare the amount of co-immunoprecipitated protein in the this compound-treated samples to the vehicle-treated control to determine if the inhibitor disrupts the YAP-TEAD interaction.
-
Quantitative PCR (qPCR) for Target Gene Expression
This protocol measures the effect of this compound on the mRNA expression levels of known TEAD target genes, such as CTGF and CYR61.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers for target genes (CTGF, CYR61) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment and RNA Extraction:
-
Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Extract total RNA from the cells using a commercial RNA extraction kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up qPCR reactions in triplicate for each sample and each gene (target and housekeeping) using a qPCR master mix, primers, and cDNA.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each reaction.
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle-treated control.
-
Present the data as fold change in gene expression relative to the control.
-
Troubleshooting
-
Low potency in cell viability assays: Ensure the cell line is dependent on the Hippo-YAP/TAZ-TEAD pathway for proliferation. Cell lines with mutations in upstream Hippo pathway components (e.g., NF2, LATS1/2) are generally more sensitive.
-
High background in luciferase assays: Optimize the amount of transfected plasmid DNA and the cell density. Ensure proper lysis and measurement conditions.
-
No disruption of YAP-TEAD interaction in Co-IP: The interaction may be very strong. Optimize the stringency of the lysis and wash buffers. Ensure the antibodies are specific and of high quality.
-
No change in target gene expression: Confirm that the chosen genes are indeed regulated by TEAD in the cell line of interest. Check the efficiency of the qPCR primers. The time course of treatment may also need to be optimized.
Conclusion
This compound is a valuable research tool for dissecting the roles of the Hippo-YAP/TAZ-TEAD signaling pathway in health and disease. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this inhibitor in their in vitro cell culture studies. Careful experimental design and data interpretation will be crucial for advancing our understanding of TEAD biology and its therapeutic potential.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. TEAD | Insilico Medicine [insilico.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Dual-Luciferase® Reporter Assay System Protocol [promega.sg]
Application Notes and Protocols for pan-TEAD-IN-1 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
pan-TEAD-IN-1 is an orally active, potent, and selective small molecule inhibitor that targets the palmitoylation site of all four TEA Domain (TEAD) transcription factors (TEAD1-4).[1] By disrupting the interaction between TEAD proteins and their coactivators, YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif), this compound effectively suppresses the transcriptional activity of oncogenes regulated by the Hippo signaling pathway.[1][2] Dysregulation of the Hippo pathway is a common event in various cancers, leading to uncontrolled cell proliferation, migration, and survival.[3][4][5] Consequently, targeting the YAP/TAZ-TEAD complex presents a promising therapeutic strategy for cancers with aberrant Hippo pathway signaling.[3][4][5] These application notes provide a comprehensive guide for the utilization of this compound in preclinical xenograft mouse models.
Mechanism of Action
The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate.[4] In its "on" state, a kinase cascade phosphorylates and inactivates the transcriptional co-activators YAP and TAZ, leading to their cytoplasmic retention and degradation.[6] When the Hippo pathway is "off," unphosphorylated YAP and TAZ translocate to the nucleus and bind to TEAD transcription factors.[6] This complex then drives the expression of genes that promote cell proliferation and inhibit apoptosis, contributing to tumorigenesis.[6]
This compound functions by binding to a conserved lipid pocket on TEAD proteins, a site crucial for their auto-palmitoylation and subsequent interaction with YAP/TAZ.[1][6][7] This allosteric inhibition prevents the formation of the oncogenic YAP/TAZ-TEAD transcriptional complex, thereby downregulating the expression of target genes such as CTGF and CYR61.[1]
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo efficacy of this compound and other pan-TEAD inhibitors in various cancer models.
| Compound | Assay | Cell Line | IC50 / EC50 | Reference |
| This compound | Luciferase Reporter | - | 0.36 nM | [1] |
| This compound | Cell Viability | H226 | 1.52 nM | [1] |
| Unnamed pan-TEAD inhibitor | Cell Viability | MCF7 | 1.6 nM | [8] |
| GNE-7883 | Cell Viability | Various | Not specified | [7] |
| IAG933 | Cell Viability | MSTO-211H | 11-26 nM | [9] |
Table 1: In Vitro Potency of pan-TEAD Inhibitors
| Compound | Xenograft Model | Dose & Schedule | Tumor Growth Inhibition (TGI) | Observations | Reference |
| This compound | TEAD-dependent models | Not specified | Significant inhibition | - | [1] |
| Unnamed pan-TEAD inhibitor | NCI-H226 | 30 and 100 mg/kg, oral, QD | > 100% (tumor regression) | Well-tolerated, no body weight changes | [8] |
| GNE-7883 | Various | 250 mg/kg, 4 days on/2 days off | Strong antitumor efficacy | - | [7] |
| IAG933 | MSTO-211H | 30-240 mg/kg, oral, single dose | Dose-dependent target gene inhibition | Complete tumor regression at tolerated doses | [9][10] |
| ISM6631 | MSTO-211H | Not specified | Dose-dependent, no body weight loss | - | [11] |
Table 2: In Vivo Efficacy of pan-TEAD Inhibitors in Xenograft Models
| Compound | Species | Parameter | Value | Reference |
| This compound | Not specified | AUC0–∞ | 228.7 μg/mL·min | [1] |
| This compound | Not specified | T1/2 | 183.9 min | [1] |
| IAG933 | Rat | In vivo blood IC50 for target gene inhibition | 64 nM | [9] |
Table 3: Pharmacokinetic Parameters of pan-TEAD Inhibitors
Experimental Protocols
The following protocols provide a general framework for conducting xenograft studies with this compound. These should be adapted based on the specific cell line, mouse strain, and experimental goals.
Protocol 1: Xenograft Tumor Model Establishment
This protocol outlines the steps for establishing subcutaneous xenograft tumors in immunodeficient mice.
Materials:
-
Cancer cell line with known Hippo pathway dysregulation (e.g., NCI-H226, MSTO-211H)
-
Immunodeficient mice (e.g., NSG, NOD-SCID)
-
Sterile PBS
-
Matrigel (optional)
-
Syringes and needles (26-27 gauge)
-
Cell culture medium and reagents
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Culture: Culture cancer cells under standard conditions to 80-90% confluency.
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and centrifuge to obtain a cell pellet.
-
Cell Counting and Viability: Resuspend the cell pellet in sterile PBS or culture medium and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion or an automated cell counter.
-
Cell Suspension Preparation: Adjust the cell concentration to the desired density (e.g., 1 x 107 cells/mL) in sterile PBS. If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice to a final concentration of 1-5 x 106 cells per injection volume (typically 100-200 µL).
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of 6-8 week old female immunodeficient mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.
-
Cohort Formation: When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
Protocol 2: this compound Formulation and Administration
This protocol describes the preparation and administration of this compound to xenograft-bearing mice.
Materials:
-
This compound powder
-
Vehicle for formulation (e.g., 0.5% methylcellulose (B11928114) in sterile water, or a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline)
-
Oral gavage needles
-
Syringes
-
Balance and weighing paper
-
Vortex mixer and/or sonicator
Procedure:
-
Formulation Preparation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 30 mg/kg or 100 mg/kg), the number of mice, and the dosing volume (typically 10 µL/g of body weight).
-
Weigh the this compound powder accurately.
-
Prepare the chosen vehicle. For a suspension, gradually add the vehicle to the powder while vortexing or sonicating to ensure a uniform suspension. For a solution, dissolve the powder in the vehicle. Prepare a fresh formulation for each day of dosing.
-
-
Animal Dosing:
-
Weigh each mouse to determine the exact volume of the formulation to be administered.
-
Administer the this compound formulation or vehicle control to the mice via oral gavage.
-
Follow the predetermined dosing schedule (e.g., once daily (QD) or as specified).
-
-
Monitoring:
-
Monitor the mice daily for any signs of toxicity, including changes in body weight, behavior, and overall health.
-
Continue to measure tumor volumes 2-3 times per week.
-
-
Study Endpoint:
-
The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a specified treatment duration.
-
At the endpoint, mice are euthanized, and tumors can be excised for further analysis (e.g., pharmacodynamic biomarker analysis, histology).
-
Concluding Remarks
This compound represents a promising therapeutic agent for cancers driven by the Hippo signaling pathway. The protocols and data presented in these application notes are intended to serve as a guide for researchers to design and execute preclinical studies in xenograft mouse models. Careful attention to experimental detail, including cell line selection, drug formulation, and appropriate animal monitoring, is crucial for obtaining reliable and reproducible results. Further investigation into the pharmacokinetics, pharmacodynamics, and combination therapies involving this compound will be essential for its clinical translation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are TEAD1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | Targeting TEAD in cancer [frontiersin.org]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. [PDF] Targeting the Hippo Pathway and Cancer through the TEAD Family of Transcription Factors | Semantic Scholar [semanticscholar.org]
- 6. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. YAP/pan-TEAD inhibitor has activity in Hippo-driven cancer models | BioWorld [bioworld.com]
- 9. Direct and selective pharmacological disruption of the YAP–TEAD interface by IAG933 inhibits Hippo-dependent and RAS–MAPK-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IAG933, an oral selective YAP1-TAZ/pan-TEAD protein-protein interaction inhibitor (PPIi) with pre-clinical activity in monotherapy and combinations with MAPK inhibitors - OAK Open Access Archive [oak.novartis.com]
- 11. TEAD | Insilico Medicine [insilico.com]
Application Notes and Protocols for In Vivo Studies with pan-TEAD-IN-1
These notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the dosage and administration of pan-TEAD inhibitors in preclinical in vivo studies. The information is based on available data for various pan-TEAD inhibitors and aims to serve as a starting point for study design.
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development of various cancers. The TEA Domain (TEAD) family of transcription factors (TEAD1-4) are the downstream effectors of this pathway, mediating the oncogenic functions of the transcriptional co-activators YAP and TAZ.[1][2][3][4] Consequently, inhibiting the interaction between YAP/TAZ and TEAD has emerged as a promising therapeutic strategy.[1][3][5] pan-TEAD inhibitors, which target all four TEAD isoforms, are being actively investigated for their anti-tumor efficacy.[1][6]
This document outlines the dosages, administration routes, and experimental protocols for several pan-TEAD inhibitors based on preclinical data.
Signaling Pathway
The Hippo pathway, when active, phosphorylates and inactivates the transcriptional co-activators YAP and TAZ. In many cancers with Hippo pathway alterations (e.g., NF2 mutations), YAP and TAZ remain unphosphorylated, translocate to the nucleus, and bind to TEAD transcription factors.[2][5] This complex then drives the expression of genes that promote cell proliferation and survival.[2][4] Pan-TEAD inhibitors disrupt this process, primarily by targeting the palmitoylation site of TEAD, which is crucial for its interaction with YAP/TAZ.[7]
In Vivo Study Parameters
The following tables summarize the reported in vivo dosages and administration details for various pan-TEAD inhibitors in preclinical cancer models. These compounds, while distinct molecules, all function by inhibiting the TEAD-YAP/TAZ interaction and provide a strong reference for designing studies with this compound.
Table 1: Dosage and Administration of pan-TEAD Inhibitors
| Compound | Dosage | Administration Route | Dosing Schedule | Animal Model | Reference |
| ISM-6331 | 3, 10, 30 mg/kg | Oral (p.o.) | Once daily (q.d.) | CDX mice (MSTO-211H, NCI-H266, LU-99) | [8] |
| GNE-7883 | 100, 250 mg/kg | Subcutaneous (s.c.) | Once daily (q.d.) or 4 days on/2 days off | Xenograft mice (NCI-H226) | [9] |
| Unnamed Merck Compound | 30, 100 mg/kg | Oral (p.o.) | Once daily (q.d.) | NCI-H226 xenograft mice | [5] |
| IAG933 | 30 - 240 mg/kg | Oral gavage | Single dose | MSTO-211H CDX mice | [10] |
Table 2: Efficacy of pan-TEAD Inhibitors in Xenograft Models
| Compound | Model (Cell Line) | Dosage | Efficacy | Reference |
| ISM-6331 | MSTO-211H, NCI-H266 | 3, 10, 30 mg/kg p.o. q.d. | 67% to 117% Tumor Growth Inhibition (TGI) | [8] |
| GNE-7883 | NCI-H226, MSTO-211H | 250 mg/kg s.c. (4 days on/2 off) | Strong antitumor efficacy | [9] |
| Unnamed Merck Compound | NCI-H226 | 30, 100 mg/kg p.o. q.d. | >100% Tumor Growth Inhibition (TGI) | [5] |
| AZ4331 | NCI-H226 | Not specified | 50% tumor regression | [2] |
| AZ4331 | MSTO-211H | Not specified | 93% tumor regression | [2] |
Experimental Protocols
Below are generalized protocols for in vivo studies with pan-TEAD inhibitors based on the available literature.
Animal Models
-
Species: Immunocompromised mice (e.g., NOD-SCID, nude mice) are commonly used for xenograft studies.
-
Cell Lines: Cell lines with known Hippo pathway alterations are recommended. Examples include:
-
Tumor Implantation:
-
Culture selected cancer cells to the desired number.
-
Resuspend cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject cells into the flank of the mice.
-
Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³) before starting treatment.
-
Drug Formulation and Administration
-
Formulation: The vehicle for administration should be optimized for the specific pan-TEAD inhibitor. While not always explicitly stated, common vehicles for oral administration include solutions or suspensions in agents like 0.5% methylcellulose. For subcutaneous administration of GNE-7883, sunflower oil was used.[11]
-
Administration:
-
Oral (p.o.): Administer the drug suspension via oral gavage once daily.
-
Subcutaneous (s.c.): Inject the drug solution subcutaneously. The dosing schedule may vary, for instance, daily or on a cyclical basis like 4 days on, 2 days off.[9]
-
In Vivo Efficacy Study Workflow
Monitoring and Endpoint Analysis
-
Tumor Measurement: Measure tumor dimensions (length and width) regularly (e.g., twice a week) using calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of the animals to assess toxicity. Significant weight loss may indicate adverse effects.[5][8]
-
Pharmacodynamic (PD) Analysis: At the end of the study, or at specific time points, tumors can be excised to analyze target engagement. This can be done by measuring the expression of TEAD target genes like CTGF and CYR61 via qPCR.[2][7]
-
Efficacy Calculation: The primary efficacy endpoint is often Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.
Logical Framework for this compound Action
The therapeutic rationale for using pan-TEAD inhibitors is based on a clear cause-and-effect relationship.
Conclusion
The available preclinical data for various pan-TEAD inhibitors demonstrate their potential as anti-cancer agents, particularly in tumors with dysregulated Hippo signaling. For in vivo studies with a novel pan-TEAD inhibitor like this compound, initial dose-ranging studies are recommended. Based on the literature, oral doses between 10 and 100 mg/kg administered daily appear to be a reasonable starting point for efficacy studies in xenograft models. Careful monitoring of tumor growth, body weight, and target gene modulation will be crucial for evaluating the therapeutic potential of the compound.
References
- 1. TEAD | Insilico Medicine [insilico.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. YAP/pan-TEAD inhibitor has activity in Hippo-driven cancer models | BioWorld [bioworld.com]
- 6. pan-TEAD inhib News - LARVOL Sigma [sigma.larvol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. New selective pan-TEAD inhibitor exhibits antitumor activity in preclinical models | BioWorld [bioworld.com]
- 9. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct and selective pharmacological disruption of the YAP–TEAD interface by IAG933 inhibits Hippo-dependent and RAS–MAPK-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays to Determine pan-TEAD-IN-1 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
pan-TEAD-IN-1 is a potent and selective small molecule inhibitor that targets the TEA Domain (TEAD) family of transcription factors.[1][2] TEAD proteins are the downstream effectors of the Hippo signaling pathway, which plays a crucial role in regulating organ size, cell proliferation, and apoptosis.[3][4] In many cancers, the Hippo pathway is dysregulated, leading to the activation of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif).[3][5] YAP and TAZ then translocate to the nucleus and bind to TEAD transcription factors, driving the expression of genes that promote cell proliferation and survival, such as CTGF (Connective Tissue Growth Factor) and CYR61 (Cysteine-rich angiogenic protein 61).[1][6][7] this compound disrupts the TEAD-YAP/TAZ interaction, thereby inhibiting TEAD-dependent transcription and suppressing tumor growth.[1][8] These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of this compound.
Signaling Pathway Overview
The Hippo signaling pathway is a key regulator of tissue growth. When the pathway is "on," a kinase cascade leads to the phosphorylation of YAP and TAZ, sequestering them in the cytoplasm and preventing their interaction with TEADs in the nucleus. When the pathway is "off," unphosphorylated YAP/TAZ translocate to the nucleus, bind to TEADs, and activate target gene transcription, leading to cell proliferation. This compound inhibits the function of all four TEAD isoforms (TEAD1-4), making it a "pan" inhibitor.[5][9]
Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow
The overall workflow for assessing the efficacy of this compound involves culturing a suitable cancer cell line with a dysregulated Hippo pathway, treating the cells with the inhibitor, and then performing a series of assays to measure the biological response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting the Hippo Pathway and Cancer through the TEAD Family of Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cooperation between the Hippo and MAPK pathway activation drives acquired resistance to TEAD inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Identification of Celastrol as a Novel YAP-TEAD Inhibitor for Cancer Therapy by High Throughput Screening with Ultrasensitive YAP/TAZ–TEAD Biosensors | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. YAP/pan-TEAD inhibitor has activity in Hippo-driven cancer models | BioWorld [bioworld.com]
- 9. TEAD | Insilico Medicine [insilico.com]
Application Notes and Protocols for pan-TEAD-IN-1 in Mesothelioma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malignant mesothelioma is an aggressive cancer primarily associated with asbestos (B1170538) exposure, with limited therapeutic options and a poor prognosis. A key signaling pathway implicated in mesothelioma pathogenesis is the Hippo-YAP-TEAD pathway. Dysregulation of this pathway, often due to mutations in upstream components like NF2, leads to the activation of the transcriptional co-activators YAP and TAZ. Nuclear YAP/TAZ then bind to the TEAD family of transcription factors (TEAD1-4), driving the expression of genes that promote cell proliferation and inhibit apoptosis.
Pan-TEAD inhibitors, such as K-975 and VT-107, represent a promising therapeutic strategy by disrupting the YAP/TAZ-TEAD interaction. These small molecules typically function by inhibiting the auto-palmitoylation of TEAD proteins, a post-translational modification essential for their interaction with YAP and TAZ. This application note provides an overview of the use of pan-TEAD inhibitors in mesothelioma research, including quantitative data on their efficacy and detailed protocols for key experimental assays.
Mechanism of Action: Targeting the Hippo-YAP-TEAD Pathway
The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis. When the pathway is active, a kinase cascade leads to the phosphorylation of YAP and TAZ, resulting in their cytoplasmic sequestration and degradation. In many mesothelioma tumors, particularly those with inactivating mutations in the NF2 gene, the Hippo pathway is silenced. This allows unphosphorylated YAP and TAZ to translocate to the nucleus, where they bind to TEAD transcription factors to initiate a pro-tumorigenic gene expression program. Pan-TEAD inhibitors block this interaction by binding to a lipid pocket on TEAD proteins, preventing the auto-palmitoylation necessary for YAP/TAZ binding.
Quantitative Data: In Vitro Efficacy of Pan-TEAD Inhibitors
Pan-TEAD inhibitors have demonstrated potent and selective anti-proliferative activity in mesothelioma cell lines, particularly those with mutations in the Hippo pathway (e.g., NF2-deficient). The half-maximal inhibitory concentrations (IC50) for representative pan-TEAD inhibitors are summarized below.
| Inhibitor | Cell Line | Genotype | IC50 (nM) | Reference |
| K-975 | NCI-H226 | NF2 deficient | ~1-10 | [1] |
| MSTO-211H | LATS1/2 mutant | ~1-10 | [1] | |
| NCI-H2052 | NF2 mutant | 23 | [2] | |
| VT-107 | NCI-H226 | NF2 deficient | Varies with concentration | |
| NCI-H2052 | NF2 mutant | Varies with concentration | [3] | |
| ISM-6331 | NCI-H226 | NF2 deficient | 9 | [2] |
| MSTO-211H | LATS1/2 mutant | 50 | [2] | |
| NCI-H2052 | NF2 mutant | 23 | [2] | |
| Mero14 | LATS2 mutant/NF2 deficient | 24 | [2] | |
| Mero95 | NF2 deficient | 10 | [2] | |
| ZL-55 | NF2 deficient | 18 | [2] | |
| MYF-03-176 | NCI-H226 | NF2 deficient | 11 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (CellTiter-Glo®)
This protocol outlines the measurement of cell viability in mesothelioma cell lines treated with a pan-TEAD inhibitor using the CellTiter-Glo® Luminescent Cell Viability Assay.
Materials:
-
Mesothelioma cell lines (e.g., NCI-H226, MSTO-211H, NCI-H2052)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Pan-TEAD inhibitor (e.g., K-975, VT-107)
-
DMSO (vehicle control)
-
96-well white-walled, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and count mesothelioma cells.
-
Seed 2,500 cells per well in 100 µL of complete culture medium into a 96-well plate.[4]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the pan-TEAD inhibitor in complete culture medium. A typical starting concentration is 10 µM with 3-fold dilutions.
-
Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.[5]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[5]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[5]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5]
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the vehicle control wells.
-
Plot the normalized values against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Western Blot Analysis of TEAD Target Genes
This protocol describes the detection of changes in the protein expression of TEAD target genes, such as CTGF and CYR61, following treatment with a pan-TEAD inhibitor.
Materials:
-
Mesothelioma cell lines
-
Complete culture medium
-
Pan-TEAD inhibitor
-
DMSO
-
6-well tissue culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed mesothelioma cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the pan-TEAD inhibitor at the desired concentration (e.g., 1 µM) or DMSO for 24 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a 4-12% Bis-Tris gel.[3]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. (Recommended starting dilution: 1:1000).
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to the loading control.
-
In Vivo Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of an orally administered pan-TEAD inhibitor in a mesothelioma xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Mesothelioma cell lines (e.g., MSTO-211H, NCI-H226)
-
Matrigel
-
Pan-TEAD inhibitor
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Calipers
-
Animal balance
Protocol:
-
Tumor Cell Implantation:
-
Harvest mesothelioma cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and vehicle control groups.
-
-
Drug Administration:
-
Prepare the pan-TEAD inhibitor in the appropriate vehicle for oral gavage.
-
Administer the inhibitor orally at a predetermined dose and schedule (e.g., 3-30 mg/kg, once daily).[2]
-
Administer the vehicle to the control group following the same schedule.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
-
-
Pharmacodynamic Analysis:
-
At the end of the study, tumors can be harvested for downstream analysis, such as Western blotting or qPCR, to assess target engagement (e.g., downregulation of CTGF and CYR61).
-
Conclusion
Pan-TEAD inhibitors represent a targeted therapeutic approach for mesothelioma, particularly for tumors with Hippo pathway alterations. The protocols provided in this application note offer a framework for researchers to evaluate the efficacy and mechanism of action of these promising compounds in preclinical models of mesothelioma. Careful execution of these experiments will contribute to a better understanding of the therapeutic potential of pan-TEAD inhibition and aid in the development of novel treatments for this challenging disease.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Pharmacological inhibition of CDK4/6 impairs diffuse pleural mesothelioma 3D spheroid growth and reduces viability of cisplatin-resistant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comparative Assessment and High-Throughput Drug-Combination Profiling of TEAD-Palmitoylation Inhibitors in Hippo Pathway Deficient Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating KRAS G12C Inhibitor Resistance with pan-TEAD-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of covalent inhibitors targeting the KRAS G12C mutation has marked a significant advancement in precision oncology. However, both intrinsic and acquired resistance to these therapies present major clinical challenges.[1][2] Emerging evidence points to the activation of the Hippo signaling pathway effector YAP/TAZ as a key mechanism of resistance.[1][2] When KRAS G12C is inhibited, some cancer cells can bypass this blockade by upregulating the transcriptional co-activators YAP and TAZ.[3] Nuclear YAP/TAZ then associate with TEAD family transcription factors to drive the expression of genes that promote cell proliferation and survival, rendering KRAS G12C inhibitors ineffective.[3][4]
pan-TEAD-IN-1 is a small molecule inhibitor that targets the palmitoylation site of all four TEAD isoforms (TEAD1-4), preventing their interaction with YAP and TAZ.[5] This disruption of the YAP/TAZ-TEAD transcriptional program presents a promising strategy to overcome resistance to KRAS G12C inhibitors. These application notes provide a comprehensive guide for utilizing this compound to study and potentially circumvent resistance to KRAS G12C inhibitors in preclinical cancer models.
Signaling Pathways and Experimental Workflow
To understand the interplay between KRAS signaling and the Hippo pathway, and how this compound can be used to overcome resistance, it is crucial to visualize the underlying molecular mechanisms and the experimental approach.
Figure 1: Simplified KRAS and Hippo signaling crosstalk and points of inhibitor action.
Figure 2: Experimental workflow for studying KRAS G12C inhibitor resistance.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of KRAS G12C inhibitors and the synergistic effect of pan-TEAD inhibitors in KRAS G12C mutant cell lines.
Table 1: In Vitro IC50 Values of KRAS G12C Inhibitors in Mutant Cell Lines
| Cell Line | Cancer Type | Sotorasib (AMG510) IC50 (nM) | Adagrasib (MRTX849) IC50 (nM) |
| NCI-H358 | Non-Small Cell Lung Cancer | 6 | - |
| MIA PaCa-2 | Pancreatic Cancer | 9 | - |
| SW1573 | Non-Small Cell Lung Cancer | >2534 | - |
| H23 | Non-Small Cell Lung Cancer | - | - |
Note: IC50 values can vary between studies and experimental conditions. The data presented here is a compilation from multiple sources for representative purposes.[6][7][8]
Table 2: Synergistic Effects of pan-TEAD Inhibitors with KRAS G12C Inhibitors
| Cell Line | KRAS G12C Inhibitor | pan-TEAD Inhibitor | Combination Effect |
| HOP 62 | Adagrasib | K-975 | Synergistic reduction in cell viability |
| NCI-H2030 | Adagrasib | K-975 | Synergistic reduction in cell viability |
| KRAS G12C-mutant NSCLC models | Sotorasib | GNE-7883 | Overcomes intrinsic and acquired resistance |
Note: The specific this compound is a representative tool compound. Data from structurally and functionally similar pan-TEAD inhibitors like K-975 and GNE-7883 are presented to illustrate the expected synergistic effects.[5][9][10]
Experimental Protocols
Protocol 1: Generation of KRAS G12C Inhibitor-Resistant Cell Lines
This protocol describes the generation of cell lines with acquired resistance to a KRAS G12C inhibitor through continuous, long-term exposure to escalating drug concentrations.[6]
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium
-
KRAS G12C inhibitor (e.g., Sotorasib, Adagrasib)
-
DMSO (vehicle control)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine Initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of the KRAS G12C inhibitor in the parental cell line using a standard cell viability assay (see Protocol 2).
-
Initial Drug Exposure: Begin by continuously culturing the parental cells in their complete medium supplemented with the KRAS G12C inhibitor at a concentration equal to the IC50.
-
Monitor Cell Growth: Closely monitor the cells for signs of growth inhibition and cell death. Initially, a significant portion of the cells may die.
-
Subculture and Dose Escalation: Once the cells resume proliferation and reach approximately 80% confluency, subculture them. In the new flask, gradually increase the concentration of the KRAS G12C inhibitor (e.g., 1.5 to 2-fold).[6]
-
Iterative Selection: Repeat the process of monitoring, subculturing, and dose escalation for several months. This will select for a population of cells that can proliferate in the presence of high concentrations of the inhibitor.
-
Characterize Resistant Phenotype: Periodically, perform cell viability assays to determine the IC50 of the inhibitor in the evolving cell population. A significant increase in the IC50 value (e.g., >10-fold) compared to the parental cell line indicates the development of resistance.
-
Cryopreservation: At various stages of the dose escalation, cryopreserve aliquots of the cells. This allows for returning to an earlier stage if the cells do not survive a subsequent dose increase.
Protocol 2: Cell Viability Assay (IC50 Determination)
This protocol outlines the steps to determine the IC50 of this compound and/or a KRAS G12C inhibitor using a luminescence-based ATP assay (e.g., CellTiter-Glo®).
Materials:
-
Parental and resistant KRAS G12C mutant cell lines
-
Complete cell culture medium
-
This compound
-
KRAS G12C inhibitor
-
96-well, clear-bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.[6]
-
Compound Preparation: Prepare serial dilutions of this compound and the KRAS G12C inhibitor in complete growth medium. For combination studies, prepare a matrix of concentrations for both inhibitors.
-
Treatment: Remove the overnight culture medium and add 100 µL of the prepared inhibitor dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[6]
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value. For combination studies, synergy can be calculated using methods such as the Bliss independence model.
Protocol 3: Western Blot for YAP/TAZ Activation
This protocol is for assessing the levels of total and phosphorylated YAP and TAZ, key indicators of Hippo pathway activity.
Materials:
-
Parental and resistant KRAS G12C mutant cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see Table 3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Table 3: Recommended Primary Antibodies for Western Blot
| Antibody | Supplier | Recommended Dilution |
| anti-YAP/TAZ | Santa Cruz (sc-101199) | 1:1000 |
| anti-phospho-YAP (Ser127) | Cell Signaling Technology (#13008) | 1:1000 |
| anti-TAZ | Cell Signaling Technology (#70148) | 1:1000 |
| anti-CTGF | Santa Cruz (sc-365970) | 1:500 |
| anti-CYR61 | Cell Signaling Technology (#14479) | 1:1000 |
| anti-β-actin (loading control) | Cell Signaling Technology (#3700) | 1:2000 |
Procedure:
-
Cell Lysis: Treat cells as required (e.g., with KRAS G12C inhibitor and/or this compound). Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control. An increase in the nuclear YAP/TAZ levels and a decrease in p-YAP (Ser127) are indicative of Hippo pathway inactivation.
Protocol 4: Co-Immunoprecipitation (Co-IP) for YAP/TAZ-TEAD Interaction
This protocol is designed to assess the interaction between YAP/TAZ and TEAD, and to determine if this compound can disrupt this interaction.
Materials:
-
Cell lysates (prepared as for Western Blot, but with a non-denaturing lysis buffer)
-
Co-IP buffer (e.g., 20 mM Tris-HCl pH 8.0, 137 mM NaCl, 1% NP-40, 2 mM EDTA)
-
Primary antibody for immunoprecipitation (e.g., anti-pan-TEAD, Cell Signaling Technology #13295)
-
Protein A/G magnetic beads
-
Primary antibodies for Western blot detection (e.g., anti-YAP, anti-TAZ)
Procedure:
-
Lysate Preparation: Lyse cells with a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 30 minutes.
-
Incubate the pre-cleared lysate with the anti-pan-TEAD antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours.
-
-
Washes: Wash the beads several times with Co-IP buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot: Analyze the eluted proteins by Western blot using antibodies against YAP and TAZ. The presence of YAP and TAZ bands in the TEAD immunoprecipitate indicates an interaction. A reduction in these bands in the presence of this compound would demonstrate the inhibitor's efficacy in disrupting the complex.
Protocol 5: Quantitative Real-Time PCR (qPCR) for TEAD Target Gene Expression
This protocol is used to quantify the mRNA expression of TEAD target genes, such as CTGF and CYR61, to assess the downstream effects of this compound.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR primers for target genes (e.g., CTGF, CYR61) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
RNA Extraction and cDNA Synthesis: Treat cells as required, then extract total RNA and synthesize cDNA according to the manufacturers' protocols.
-
qPCR Reaction: Set up the qPCR reactions with the appropriate primers and SYBR Green master mix.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression of the target genes, normalized to the housekeeping gene. A decrease in the expression of CTGF and CYR61 in this compound-treated cells would indicate successful inhibition of the YAP/TAZ-TEAD transcriptional program.
Conclusion
The application of this compound in the context of KRAS G12C inhibitor resistance provides a powerful tool for researchers to dissect the molecular mechanisms of drug resistance and to evaluate a promising therapeutic strategy. The protocols and data presented in these application notes offer a framework for investigating the role of the Hippo-YAP/TAZ-TEAD pathway in this process and for assessing the potential of pan-TEAD inhibitors to restore sensitivity to KRAS G12C-targeted therapies.
References
- 1. JCI Insight - YAP/TAZ mediates resistance to KRAS inhibitors through inhibiting proapoptosis and activating the SLC7A5/mTOR axis [insight.jci.org]
- 2. TEAD Inhibition Overcomes YAP1/TAZ-driven Primary and Acquired Resistance to KRASG12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio.unipd.it [bio.unipd.it]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
- 8. biorxiv.org [biorxiv.org]
- 9. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Pan-TEAD-IN-1 in Combination with EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) is a significant challenge in the treatment of cancers driven by EGFR mutations, such as non-small cell lung cancer (NSCLC). One of the key resistance mechanisms involves the activation of the Hippo signaling pathway, leading to the nuclear translocation of the transcriptional co-activator YAP and its association with TEAD transcription factors. This drives the expression of genes that promote cell survival and proliferation, thereby circumventing the effects of EGFR inhibition.
Recent preclinical studies have demonstrated that combining a pan-TEAD inhibitor, such as pan-TEAD-IN-1, with an EGFR inhibitor can synergistically suppress tumor growth and overcome this resistance mechanism.[1][2][3] this compound is an orally active inhibitor that targets the palmitoylation site of all four TEAD paralogs, disrupting their interaction with YAP/TAZ.[4] This combination therapy presents a promising strategy to enhance the efficacy of EGFR-targeted treatments.
These application notes provide a comprehensive overview of the preclinical data and detailed protocols for studying the combination of this compound and EGFR inhibitors.
Data Presentation
In Vitro Efficacy
The combination of a TEAD inhibitor (VT104, a compound functionally similar to this compound) with EGFR TKIs has shown synergistic effects in reducing the viability of EGFR-mutant lung cancer cell lines.[1][3]
| Cell Line | EGFR Mutation | Treatment | IC50 (nM) | Combination Effect |
| PC-9 | Exon 19 deletion | Osimertinib | ~10-20 | Synergy with VT104 |
| VT104 | >1000 | |||
| Osimertinib + VT104 | <10 | |||
| HCC827 | Exon 19 deletion | Osimertinib | ~10-20 | Synergy with VT104 |
| VT104 | >1000 | |||
| Osimertinib + VT104 | <10 | |||
| KTOR27 | Kinase domain duplication | Afatinib | ~5-15 | Synergy with VT104 |
| VT104 | >1000 | |||
| Afatinib + VT104 | <5 |
Note: IC50 values are approximated from published dose-response curves. The combination of VT104 with an EGFR TKI significantly lowers the IC50 of the EGFR TKI.
In Vivo Efficacy
In xenograft models of EGFR-mutant NSCLC, the combination of a TEAD inhibitor and an EGFR TKI resulted in greater tumor growth inhibition compared to either agent alone.[5]
| Xenograft Model | Treatment Group | Dosage | Administration | Tumor Growth Inhibition (%) |
| PC-9 | Vehicle | - | Oral, daily | 0 |
| VT104 | 10 mg/kg | Oral, daily | Minimal | |
| Osimertinib | 5 mg/kg | Oral, daily | Significant | |
| VT104 + Osimertinib | 10 mg/kg + 5 mg/kg | Oral, daily | Markedly Enhanced | |
| HCC827 | Vehicle | - | Oral, daily | 0 |
| VT104 | 10 mg/kg | Oral, daily | Minimal | |
| Osimertinib | 5 mg/kg | Oral, daily | Significant | |
| VT104 + Osimertinib | 10 mg/kg + 5 mg/kg | Oral, daily | Markedly Enhanced |
Note: "Markedly Enhanced" indicates a statistically significant improvement in tumor growth inhibition for the combination therapy compared to monotherapy as observed in the primary literature.[5]
Signaling Pathways and Experimental Workflows
Crosstalk between EGFR and Hippo Signaling Pathways
Experimental Workflow for Combination Studies
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) and assessing the synergistic effects of this compound and an EGFR inhibitor on cell proliferation.
Materials:
-
EGFR-mutant cancer cell lines (e.g., PC-9, HCC827, KTOR27)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (or a similar compound like VT104)
-
EGFR inhibitor (e.g., Osimertinib, Afatinib)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.[6]
-
Drug Preparation: Prepare stock solutions of this compound and the EGFR inhibitor in DMSO. Create a dose-response matrix with serial dilutions of each drug individually and in combination.
-
Treatment: Replace the culture medium with fresh medium containing the various drug concentrations. Include a vehicle control (DMSO) for normalization.
-
Incubation: Incubate the plates for 72 hours at 37°C.[6]
-
Viability Assessment:
-
For CellTiter-Glo®: Follow the manufacturer's protocol to measure luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug alone and in combination using non-linear regression analysis. Synergy can be calculated using models such as the Bliss additivity or Loewe additivity model.
Protocol 2: Western Blot Analysis
This protocol is to assess the effects of the combination treatment on the EGFR and Hippo signaling pathways.
Materials:
-
6-well cell culture plates
-
Treated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-p-YAP (Ser127), anti-YAP, anti-TEAD, anti-CTGF, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with the desired concentrations of this compound, EGFR inhibitor, or the combination for 24-48 hours. Lyse the cells in ice-cold RIPA buffer.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 3: In Vivo Xenograft Study
This protocol outlines the procedure for evaluating the anti-tumor efficacy of the combination therapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
EGFR-mutant cancer cell lines (e.g., PC-9, HCC827)
-
Matrigel (optional)
-
This compound (or VT104) formulated for oral gavage
-
EGFR inhibitor (e.g., Osimertinib) formulated for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 cells (resuspended in PBS, optionally with Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups (n=5-10 per group): Vehicle, this compound alone, EGFR inhibitor alone, and combination.[5]
-
Drug Administration: Administer drugs daily via oral gavage at the predetermined doses (e.g., this compound at 10 mg/kg, Osimertinib at 5 mg/kg) for a specified duration (e.g., 14-21 days).[5]
-
Monitoring: Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumor weight can be measured, and tumor tissue can be collected for further analysis (e.g., Western blotting or immunohistochemistry).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Perform statistical analysis to determine the significance of the combination effect.
Conclusion
The combination of this compound and EGFR inhibitors represents a rational and promising therapeutic strategy to overcome resistance to EGFR-targeted therapies. The provided data and protocols offer a framework for researchers to further investigate this combination, elucidate the underlying molecular mechanisms, and contribute to the development of more effective cancer treatments. Careful execution of these experiments will be crucial in validating the clinical potential of this dual-inhibition approach.
References
- 1. EGFR Regulates the Hippo pathway by promoting the tyrosine phosphorylation of MOB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pan-TEAD and MEK inhibitor combination shows strong synergy in head and neck tumors | BioWorld [bioworld.com]
- 3. Small-molecule targeted therapies induce dependence on DNA double-strand break repair in residual tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Luciferase Reporter Assay to Determine pan-TEAD-IN-1 Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing a luciferase reporter assay to characterize the activity of pan-TEAD-IN-1, a potent inhibitor of the Hippo-YAP/TAZ-TEAD signaling pathway. This document includes an overview of the signaling pathway, detailed experimental protocols, and a summary of quantitative data for relevant compounds.
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is frequently implicated in cancer development. The downstream effectors of this pathway, YAP and TAZ, are transcriptional co-activators that, when translocated to the nucleus, bind to the TEAD family of transcription factors (TEAD1-4) to drive the expression of genes involved in cell proliferation and survival.
This compound is a small molecule inhibitor that targets the palmitoylation site of TEAD proteins, thereby disrupting the YAP/TAZ-TEAD interaction and suppressing the transcription of target genes. The luciferase reporter assay is a robust and sensitive method to quantify the inhibitory activity of compounds like this compound on TEAD-mediated transcription.
Signaling Pathway Overview
In the "Hippo-off" state (e.g., in many cancers), the kinase cascade is inactive, allowing YAP/TAZ to accumulate in the nucleus, bind to TEAD transcription factors, and initiate the transcription of pro-proliferative and anti-apoptotic genes. In the "Hippo-on" state, the kinase cascade is active, leading to the phosphorylation of YAP/TAZ, their sequestration in the cytoplasm, and subsequent degradation, thus inhibiting TEAD-mediated transcription. Pan-TEAD inhibitors act by directly preventing the formation of the YAP/TAZ-TEAD transcriptional complex.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound and other representative pan-TEAD inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the luciferase signal or cell viability by 50%.
| Inhibitor | Assay Type | Cell Line | IC50 (nM) | Reference |
| This compound | Luciferase Reporter Assay | - | 0.36 | [1] |
| This compound | Cell Viability | NCI-H226 | 1.52 | [1] |
| ISM-6331 | Luciferase Reporter Assay | - | 24 | [2] |
| ISM-6331 | Cell Viability | NCI-H226 | 9 | [2] |
| ISM-6331 | Cell Viability | NCI-H2373 | 4 | [2] |
| ISM-6331 | Cell Viability | MSTO-211H | 50 | [2] |
| GNE-7883 | TEAD3-YAP TR-FRET | - | 1400 | [1] |
| MGH-CP1 | 8xGTIIC-luciferase | - | 1680 | [3] |
| MGH-CP12 | 8xGTIIC-luciferase | - | 910 | [3] |
| MYF-03-69 | TEAD Luciferase Reporter | NCI-H226 | 45 |
Experimental Protocols
8xGTIIC-Luciferase Reporter Assay for this compound Activity
This protocol describes a transient transfection-based dual-luciferase reporter assay to determine the dose-dependent inhibitory effect of this compound on TEAD transcriptional activity. The 8xGTIIC-luciferase reporter contains multiple TEAD binding sites upstream of a minimal promoter driving firefly luciferase expression. A co-transfected Renilla luciferase plasmid serves as an internal control for normalization.
Materials:
-
Cell Line: HEK293T cells (or other suitable cell line with low endogenous Hippo pathway activity).
-
Plasmids:
-
8xGTIIC-luciferase reporter plasmid (contains TEAD binding sites driving firefly luciferase).
-
pRL-TK or similar plasmid constitutively expressing Renilla luciferase.
-
-
Transfection Reagent: Lipofectamine 2000 or other suitable transfection reagent.
-
Compound: this compound dissolved in DMSO to a stock concentration of 10 mM.
-
Culture Medium: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Assay Reagents: Dual-Luciferase® Reporter Assay System (or equivalent).
-
Equipment:
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer with dual injectors.
-
Experimental Workflow Diagram:
Protocol:
Day 1: Cell Seeding
-
Trypsinize and count HEK293T cells.
-
Seed 2 x 10^4 cells per well in a 96-well white, clear-bottom plate in 100 µL of culture medium.
-
Incubate at 37°C in a 5% CO2 incubator overnight.
Day 2: Transfection
-
Prepare the transfection mix. For each well, dilute 100 ng of 8xGTIIC-luciferase plasmid and 10 ng of pRL-TK plasmid in serum-free medium.
-
Add the transfection reagent according to the manufacturer's protocol and incubate to form DNA-lipid complexes.
-
Add the transfection mix to the cells.
-
Incubate for 24 hours.
Day 3: Compound Treatment
-
Prepare a serial dilution of this compound in culture medium. A suggested concentration range is from 1 pM to 10 µM. Include a DMSO vehicle control.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for 24 hours.
Day 4: Luciferase Assay
-
Equilibrate the plate and the Dual-Luciferase® Reporter Assay reagents to room temperature.
-
Remove the culture medium from the wells.
-
Wash the cells once with 100 µL of PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Program the luminometer to inject 100 µL of Luciferase Assay Reagent II (LAR II) and measure the firefly luciferase activity, followed by injection of 100 µL of Stop & Glo® Reagent and measurement of the Renilla luciferase activity.
Data Analysis:
-
For each well, calculate the ratio of the firefly luciferase reading to the Renilla luciferase reading to normalize for transfection efficiency and cell number.
-
Normalize the data to the DMSO vehicle control, which is set to 100% activity.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the dose-response curve and calculate the IC50 value.[4]
Cell Viability Assay
It is crucial to assess the cytotoxicity of this compound to ensure that the observed decrease in luciferase activity is not due to cell death.
Materials:
-
Cell Line: NCI-H226 or other relevant cancer cell line.
-
Compound: this compound.
-
Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (or equivalent).
-
Equipment: 96-well white, clear-bottom tissue culture plates and a luminometer.
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Perform the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Normalize the data to the DMSO vehicle control and calculate the IC50 for cell viability.
Conclusion
The luciferase reporter assay is a powerful tool for the quantitative assessment of this compound activity. By following these detailed protocols, researchers can obtain reliable and reproducible data to characterize the potency and mechanism of action of this and other TEAD inhibitors, facilitating their development as potential cancer therapeutics.
References
- 1. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New selective pan-TEAD inhibitor exhibits antitumor activity in preclinical models | BioWorld [bioworld.com]
- 3. Pharmacological blockade of TEAD–YAP reveals its therapeutic limitation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for pan-TEAD-IN-1 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
pan-TEAD-IN-1 is a potent, orally active small-molecule inhibitor that targets the palmitoylation site of all four TEA Domain (TEAD) transcription factors (TEAD1-4).[1][2] By binding to this conserved lipid pocket, this compound allosterically disrupts the interaction between TEAD proteins and their co-activators, YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif).[1][2] This disruption effectively suppresses the transcriptional activity of the TEAD-YAP/TAZ complex, which is a key downstream effector of the Hippo signaling pathway. Given that the dysregulation of the Hippo pathway and the subsequent hyperactivation of TEAD-YAP/TAZ are implicated in the development and progression of various cancers, this compound serves as a valuable tool for high-throughput screening (HTS) campaigns aimed at discovering and characterizing novel anticancer therapeutics.[3][4] These application notes provide detailed protocols for utilizing this compound in various HTS formats.
Mechanism of Action
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. When the pathway is active, a kinase cascade leads to the phosphorylation of YAP and TAZ, resulting in their cytoplasmic sequestration and degradation. In many cancers, this pathway is inactivated, leading to the accumulation of unphosphorylated YAP and TAZ in the nucleus. Nuclear YAP/TAZ then bind to TEAD transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis.[5]
This compound functions by occupying the central lipid-binding pocket of TEAD proteins, a site essential for their auto-palmitoylation and subsequent interaction with YAP/TAZ.[1][2] By inhibiting this interaction, this compound effectively blocks the oncogenic functions of the TEAD-YAP/TAZ complex.
Quantitative Data
The inhibitory activity of this compound and other representative pan-TEAD inhibitors can be quantified across various biochemical and cell-based assays. The following table summarizes key performance metrics.
| Compound | Assay Type | Target | IC50 | Reference |
| This compound | Luciferase Reporter | TEAD-mediated transcription | 0.36 nM | [1][2] |
| This compound | Cell Viability (NCI-H226) | Cell Proliferation | 1.52 nM | [1][2] |
| GNE-7883 | TR-FRET | TEAD3-YAP Interaction | 1.4 µM | [6] |
| mCMY020 | Biochemical | TEAD1 | 468.6 nM | [1] |
| mCMY020 | Biochemical | TEAD2 | 91.9 nM | [1] |
| mCMY020 | Biochemical | TEAD3 | 164.3 nM | [1] |
| mCMY020 | Biochemical | TEAD4 | 250.1 nM | [1] |
| ISM-6331 | Thermal Shift | TEAD1 | 0.3 µM | [3] |
| ISM-6331 | Thermal Shift | TEAD2 | 0.6 µM | [3] |
| ISM-6331 | Thermal Shift | TEAD3 | 0.1 µM | [3] |
| ISM-6331 | Thermal Shift | TEAD4 | 0.2 µM | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and equipment.
High-Throughput Screening (HTS) Workflow
A typical HTS campaign to identify novel pan-TEAD inhibitors involves several stages, from primary screening to hit validation and lead optimization.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay measures the disruption of the TEAD-YAP interaction.
Principle: A fluorescent donor (e.g., Europium-labeled anti-tag antibody bound to tagged TEAD) and a fluorescent acceptor (e.g., a fluorescently labeled YAP peptide or anti-tag antibody bound to tagged YAP) are brought into close proximity when TEAD and YAP interact. This results in a FRET signal. Inhibitors that disrupt this interaction will cause a decrease in the FRET signal.
Materials:
-
Recombinant TEAD protein (e.g., GST-tagged TEAD4)
-
Biotinylated YAP peptide (containing the TEAD-binding domain)
-
Europium-labeled anti-GST antibody (Donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC or d2)
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 1 mM DTT
-
This compound (or other test compounds)
-
384-well low-volume black plates
Protocol:
-
Prepare serial dilutions of this compound and test compounds in DMSO. Further dilute in Assay Buffer to the desired final concentrations (typically with a final DMSO concentration of ≤1%).
-
In a 384-well plate, add 5 µL of the diluted compound solution. For controls, add Assay Buffer with DMSO (negative control) and a known TEAD-YAP inhibitor (positive control).
-
Prepare a master mix of recombinant TEAD protein and the Europium-labeled anti-GST antibody in Assay Buffer. Add 5 µL of this mix to each well. Incubate for 30 minutes at room temperature.
-
Prepare a master mix of the biotinylated YAP peptide and the streptavidin-conjugated acceptor in Assay Buffer. Add 10 µL of this mix to each well.
-
Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission at ~620 nm (donor) and ~665 nm (acceptor).
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) and determine the percent inhibition for each compound concentration.
-
Calculate the Z'-factor to assess assay quality:
-
Z' = 1 - [(3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|]
-
An assay with a Z' > 0.5 is considered excellent for HTS.
-
Fluorescence Polarization (FP) Assay
This biochemical assay also monitors the disruption of the TEAD-YAP interaction.
Principle: A small fluorescently labeled peptide derived from the YAP TEAD-binding domain will tumble rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger TEAD protein, its tumbling is slowed, leading to an increase in fluorescence polarization. An inhibitor that displaces the fluorescent peptide will cause a decrease in the FP signal.
Materials:
-
Recombinant TEAD protein (e.g., TEAD4 YAP-binding domain)
-
Fluorescently labeled YAP peptide (e.g., TAMRA-YAP)
-
Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT
-
This compound (or other test compounds)
-
384-well black plates
Protocol:
-
Prepare serial dilutions of this compound and test compounds in DMSO, followed by dilution in Assay Buffer.
-
In a 384-well plate, add 10 µL of the diluted compound solution.
-
Prepare a solution of recombinant TEAD protein in Assay Buffer and add 5 µL to each well.
-
Prepare a solution of the fluorescently labeled YAP peptide in Assay Buffer and add 5 µL to each well.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
Measure fluorescence polarization on a suitable plate reader, with excitation and emission wavelengths appropriate for the chosen fluorophore.
-
Calculate the change in millipolarization (mP) units to determine the inhibitory activity.
TEAD/YAP Luciferase Reporter Assay
This is a cell-based assay that measures the transcriptional activity of the TEAD-YAP complex.
Principle: A reporter cell line is engineered to express a luciferase gene under the control of a promoter containing multiple TEAD-binding elements (e.g., 8xGTIIC). When the TEAD-YAP complex is active, it drives the expression of luciferase. Inhibitors of the TEAD-YAP interaction will decrease luciferase expression, leading to a reduction in the luminescent signal.
Materials:
-
TEAD reporter cell line (e.g., HEK293T or NCI-H226 cells stably expressing a TEAD-responsive luciferase reporter)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS
-
This compound (or other test compounds)
-
Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™)
-
384-well white, clear-bottom plates
Protocol:
-
Seed the TEAD reporter cells in 384-well plates at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of this compound and test compounds in cell culture medium.
-
Remove the old medium from the cells and add the compound dilutions.
-
Incubate the cells for 24-48 hours.
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Incubate for 5-10 minutes to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate reader.
-
Determine the percent inhibition of TEAD transcriptional activity for each compound.
Conclusion
This compound is a highly effective tool for the investigation of the Hippo signaling pathway and for the high-throughput screening of novel inhibitors of the TEAD-YAP/TAZ interaction. The protocols outlined in these application notes provide a robust framework for the biochemical and cell-based characterization of this compound and other potential TEAD-targeted therapeutics. Careful optimization of these assays will ensure high-quality, reproducible data for drug discovery and development programs.
References
- 1. YAP-TEAD (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. New selective pan-TEAD inhibitor exhibits antitumor activity in preclinical models | BioWorld [bioworld.com]
- 4. TEAD | Insilico Medicine [insilico.com]
- 5. Frontiers | Targeting TEAD in cancer [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of YAP/TAZ Target Genes Following pan-TEAD-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in various cancers. The transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ) are the main downstream effectors of this pathway. In their active state, YAP and TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors to drive the expression of pro-proliferative genes, such as Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic inducer 61 (CYR61).[1][2] pan-TEAD-IN-1 is a potent inhibitor that targets the palmitoylation site of TEAD proteins, thereby disrupting the YAP/TAZ-TEAD interaction and suppressing the transcription of their target genes.[3] This document provides a detailed protocol for performing Western blot analysis to assess the protein expression levels of YAP/TAZ target genes, specifically CTGF and CYR61, in response to treatment with this compound.
Signaling Pathway and Inhibitor Mechanism
The Hippo signaling pathway, when active, leads to the phosphorylation of YAP and TAZ, causing their sequestration in the cytoplasm and subsequent degradation.[4][5] When the pathway is inactive, unphosphorylated YAP and TAZ move into the nucleus, where they associate with TEAD transcription factors to initiate the transcription of target genes that promote cell growth and inhibit apoptosis.[4][5] this compound is an inhibitor that allosterically binds to the lipid pocket of TEAD proteins, which is crucial for their interaction with YAP and TAZ.[3] By blocking this interaction, this compound effectively inhibits the transcriptional activity driven by YAP/TAZ, leading to a decrease in the expression of target genes like CTGF and CYR61.[3]
Experimental Workflow
The overall experimental workflow involves treating cells with this compound, preparing cell lysates, quantifying protein concentration, separating proteins by size using SDS-PAGE, transferring proteins to a membrane, and finally detecting the target proteins using specific antibodies.
Quantitative Data Summary
The following table provides a summary of recommended starting concentrations and dilutions for antibodies used in this protocol. It is important to note that optimal dilutions should be determined empirically for each specific antibody lot and experimental condition.
| Antibody | Target Protein | Predicted MW (kDa) | Recommended Dilution | Vendor (Example) | Catalog # (Example) |
| Primary | YAP | ~65-75 | 1:1000 - 1:2000 | Cell Signaling Technology | #4912 |
| TAZ | ~50-55 | 1:1000 | Cell Signaling Technology | #4883 | |
| CTGF | ~38 | 1:1000 | Cell Signaling Technology | #10095 | |
| CYR61 | ~37-42 | 1:200 - 1:1000 | Novus Biologicals | NB100-356 | |
| Loading Control | β-Actin | ~42 | 1:1000 - 1:10000 | Cell Signaling Technology | #8457 |
| GAPDH | ~37 | 1:1000 - 1:10000 | Novus Biologicals | NB300-324 | |
| Secondary | Anti-Rabbit IgG, HRP-linked | N/A | 1:2000 - 1:10000 | Cell Signaling Technology | #7074 |
| Anti-Mouse IgG, HRP-linked | N/A | 1:2000 - 1:10000 | Cell Signaling Technology | #7076 |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at a density that will ensure they reach 70-80% confluency at the time of harvest. The optimal cell number will vary depending on the cell line and dish size.
-
This compound Treatment:
-
Concentration: Based on published data, this compound has an IC50 of 1.52 nM in H226 cells.[3] However, the optimal concentration is cell-line dependent. It is recommended to perform a dose-response experiment (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM) to determine the optimal concentration for your cell line.
-
Duration: A treatment time of 24-48 hours is a common starting point for assessing changes in protein expression. A time-course experiment (e.g., 6, 12, 24, 48 hours) can be performed to determine the optimal treatment duration.
-
Controls: Include a vehicle-treated control (e.g., DMSO) and an untreated control.
-
Cell Lysis and Protein Extraction
-
Wash Cells: After treatment, place the culture dish on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[6][7]
-
Cell Lysis:
-
Aspirate the PBS completely.
-
Add ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitors) to the dish (e.g., 100-200 µL for a 6-well plate).
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[6]
-
-
Incubation and Clarification:
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[6]
-
-
Collect Supernatant: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
Protein Quantification
-
Determine Protein Concentration: Use a protein assay such as the Bicinchoninic acid (BCA) assay or Bradford assay to determine the total protein concentration of each lysate.[8] Follow the manufacturer's instructions for the chosen assay.
Sample Preparation and SDS-PAGE
-
Sample Preparation:
-
Based on the protein concentration, calculate the volume of lysate needed to obtain the desired amount of protein (typically 20-30 µg per lane).
-
Add an equal volume of 2X Laemmli sample buffer to the lysate.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[6]
-
-
SDS-PAGE:
-
Load the prepared samples and a pre-stained protein ladder into the wells of a polyacrylamide gel (e.g., 4-12% gradient gel).
-
Run the gel in 1X running buffer at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.[8]
-
Protein Transfer
-
Membrane Activation: If using a PVDF membrane, activate it by incubating in methanol (B129727) for 30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer.[6] Nitrocellulose membranes do not require methanol activation.
-
Transfer: Assemble the transfer stack (filter paper, gel, membrane, filter paper) and perform the protein transfer from the gel to the membrane using a wet or semi-dry transfer system according to the manufacturer's instructions.
Immunodetection
-
Blocking:
-
After transfer, wash the membrane briefly with Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Block the membrane in 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.[9]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer at the recommended starting dilution (see table above).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[8]
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[9]
-
Secondary Antibody Incubation:
-
Dilute the appropriate HRP-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[8]
-
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.[9]
Detection and Imaging
-
Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate the membrane in the substrate for the recommended time.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
Data Analysis
-
Quantification: Use image analysis software to quantify the band intensities for the target proteins and the loading control.
-
Normalization: Normalize the band intensity of each target protein to the intensity of the corresponding loading control band to correct for loading variations.
-
Comparison: Compare the normalized protein expression levels between the this compound treated samples and the control samples to determine the effect of the inhibitor.
References
- 1. CYR61/CCN1 Polyclonal Antibody (26689-1-AP) [thermofisher.com]
- 2. YAP1 Monoclonal Antibody (1A12) (MA5-17200) [thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Safety Considerations in the Development of Hippo Pathway Inhibitors in Cancers [frontiersin.org]
- 6. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. addgene.org [addgene.org]
- 9. Western Blot protocol for GAPDH Antibody (NB300-324): Novus Biologicals [novusbio.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing pan-TEAD-IN-1 Concentration for Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing pan-TEAD-IN-1 in cell viability assays. The information is tailored for researchers, scientists, and drug development professionals to help ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally active, pan-TEAD inhibitor. It functions by targeting the palmitoylation site of TEAD (Transcriptional Enhanced Associate Domain) proteins. This targeted binding disrupts the interaction between TEAD and its co-activators, YAP (Yes-associated protein) and TAZ (Transcriptional coactivator with PDZ-binding motif).[1] By interfering with this protein-protein interaction, this compound effectively suppresses the transcriptional upregulation of oncogenes, such as CTGF and CYR61, which are regulated by the Hippo signaling pathway.[1]
Q2: What is a recommended starting concentration range for this compound in a cell viability assay?
A2: The optimal concentration of this compound is highly dependent on the specific cell line and the duration of the experiment.[2] Based on reported IC50 values, a good starting point for a dose-response experiment would be a broad range from low nanomolar (nM) to low micromolar (µM). For instance, given that this compound has a reported IC50 of 1.52 nM in H226 cells, a concentration range of 0.1 nM to 1 µM would be appropriate for initial screening.[1] It is crucial to perform a dose-response analysis to determine the precise IC50 value for your specific cell model.[2]
Q3: How should I prepare and store this compound stock solutions?
A3: It is advisable to prepare a high-concentration stock solution, for example, 10 mM, in a suitable solvent like anhydrous dimethyl sulfoxide (B87167) (DMSO).[2] To avoid degradation from repeated freeze-thaw cycles, this stock solution should be aliquoted into smaller volumes and stored at -20°C or -80°C.[2] Immediately before use, the stock solution should be serially diluted to the final working concentrations in your cell culture medium. It is critical to ensure the final DMSO concentration in the cell culture remains low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[2]
Q4: Why am I observing high levels of cell death even at low concentrations of this compound?
A4: There are several potential reasons for this observation:
-
High Cell Line Sensitivity: The cell line you are using may be particularly sensitive to the inhibition of the Hippo-YAP/TAZ-TEAD pathway for its survival and proliferation.
-
Off-Target Effects: Although this compound is designed to be specific, off-target effects can sometimes occur, especially at higher concentrations.[2]
-
Experimental Conditions: Factors such as cell seeding density, incubation time, and the specific viability assay used can influence the apparent cytotoxicity.
To address this, consider reducing the concentration range of the inhibitor and/or shortening the incubation period.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in cell viability results between replicate wells. | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Improper pipetting technique: Inaccurate dispensing of inhibitor or assay reagents. 3. Edge effects: Evaporation from wells on the perimeter of the plate. | 1. Ensure thorough mixing of the cell suspension before and during plating. 2. Use calibrated pipettes and be consistent with pipetting technique. 3. To minimize edge effects, do not use the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or media. |
| Inconsistent results across different experiments. | 1. Cell passage number: Cells at very high or low passage numbers can behave differently. 2. Reagent variability: Differences in media, serum, or assay reagent lots. 3. Incubation time: Inconsistent treatment duration. | 1. Use cells within a consistent and defined passage number range for all experiments. 2. Note the lot numbers of all reagents used. When starting a new lot, consider running a pilot experiment to confirm consistency. 3. Use a calibrated timer and be precise with incubation times. |
| No significant effect on cell viability observed. | 1. Cell line resistance: The chosen cell line may not be dependent on the YAP/TAZ-TEAD signaling pathway. 2. Insufficient incubation time: The treatment duration may be too short to induce a measurable effect. 3. Inhibitor degradation: Improper storage or handling of this compound. | 1. Use a positive control cell line known to be sensitive to TEAD inhibition (e.g., NCI-H226).[1] 2. Extend the incubation time (e.g., from 24 to 48 or 72 hours).[2] 3. Prepare fresh dilutions of the inhibitor from a new aliquot of the stock solution. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various pan-TEAD inhibitors in different cancer cell lines. This data can serve as a reference for selecting appropriate starting concentrations and cell models for your experiments.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| This compound | NCI-H226 | Lung Cancer | 1.52 |
| ISM-6331 | NCI-H226 | Lung Cancer | 9 |
| ISM-6331 | NCI-H2373 | Lung Cancer | 4 |
| ISM-6331 | MSTO-211H | Mesothelioma | 50 |
| ISM-6331 | NCI-H2052 | Mesothelioma | 23 |
| ISM-6331 | JU-77 | - | 8 |
| ISM-6331 | Mero14 | Mesothelioma | 24 |
| ISM-6331 | Mero95 | Mesothelioma | 10 |
| ISM-6331 | ZL-55 | - | 18 |
| ISM-6331 | SPC-111 | - | 81 |
| ISM-6331 | SCC-25 | Head and Neck Cancer | 30 |
| ISM-6331 | C33A | Cervical Cancer | 83 |
Data for ISM-6331 is included to provide a broader context of pan-TEAD inhibitor activity across various cell lines with Hippo pathway alterations.[3]
Experimental Protocols
Detailed Protocol for Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the IC50 value of this compound by assessing its impact on cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[4]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells that are in the exponential growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Inhibitor Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 1 µM).
-
Include a vehicle control (medium with the same final DMSO concentration as the highest inhibitor concentration) and a no-treatment control.[2]
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your experimental goals (typically 24, 48, or 72 hours).[2]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[5]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[4]
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[4]
-
Gently mix the plate on an orbital shaker for 15-30 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[5]
-
Normalize the absorbance values to the vehicle control.
-
Plot the normalized values against the logarithm of the inhibitor concentration and use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
Hippo-YAP/TAZ-TEAD Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. New selective pan-TEAD inhibitor exhibits antitumor activity in preclinical models | BioWorld [bioworld.com]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Pan-TEAD-IN-1 In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing pan-TEAD-IN-1 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally active, pan-inhibitor of TEA Domain (TEAD) transcription factors. Its primary mechanism involves targeting the palmitoylation site on TEAD proteins. This covalent modification is crucial for the interaction between TEAD and its coactivators, YAP and TAZ. By inhibiting auto-palmitoylation, this compound disrupts the YAP/TAZ-TEAD complex, which in turn suppresses the transcription of oncogenes like Ctgf and Cyr61 that are regulated by the Hippo signaling pathway.[1]
Q2: Which animal models are suitable for testing this compound?
A2: The NCI-H226 xenograft mouse model is a commonly used and effective model for evaluating the in vivo efficacy of pan-TEAD inhibitors.[2][3][4] This cell line is a malignant pleural mesothelioma model with a deletion in the NF2 gene, leading to hyperactivation of the YAP/TAZ-TEAD pathway. Other models with alterations in the Hippo pathway, such as MSTO-211H (LATS1/2 deletion), FaDu (FAT1 mutation), and Detroit562 (YAP1 amplification), have also been shown to be sensitive to pan-TEAD inhibition.[4]
Q3: What is the recommended route of administration for this compound?
A3: this compound is described as an orally active inhibitor.[1] However, for some pan-TEAD inhibitors, low oral bioavailability has been observed, necessitating a switch to alternative routes such as subcutaneous injection to achieve desired therapeutic concentrations.[5][6] Researchers should consider performing initial pharmacokinetic studies to determine the optimal administration route for their specific formulation and animal model.
Q4: Are there known off-target effects or toxicities associated with pan-TEAD inhibitors?
A4: While many studies report good tolerability of pan-TEAD inhibitors in animal models with no significant body weight loss,[3] there is emerging evidence suggesting that kidney toxicity could be a class effect of TEAD inhibitors.[7] Therefore, it is advisable to monitor renal function during long-term studies.
Troubleshooting Guide
Issue 1: Poor or inconsistent anti-tumor efficacy with oral administration.
-
Potential Cause: Low oral bioavailability. Some small molecule inhibitors, including pan-TEAD inhibitors like GNE-7883, have demonstrated low oral bioavailability (e.g., 6%).[5][6] This can be due to poor solubility, first-pass metabolism, or other factors.
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Conduct a pilot pharmacokinetic (PK) study to measure the plasma concentration of this compound after oral administration. Including an intravenous (IV) dosing group will allow for the determination of absolute oral bioavailability.
-
Formulation Optimization: For poorly water-soluble compounds, consider using enabling formulations. Strategies include:
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.
-
Nanosuspensions: Reducing the particle size of the compound can increase its surface area and dissolution rate.
-
Use of solubilizing agents: Excipients like Labrasol in combination with precipitation inhibitors such as Pluronic F127 can enhance and maintain drug solubility in the gastrointestinal tract.[8]
-
-
Alternative Administration Route: If oral bioavailability remains low despite formulation optimization, consider switching to a different route of administration, such as subcutaneous (SC) injection.[5][6]
-
Issue 2: High variability in tumor response between animals in the same treatment group.
-
Potential Cause: Inconsistent dosing or formulation instability.
-
Troubleshooting Steps:
-
Formulation Homogeneity: Ensure the dosing solution or suspension is homogenous. If using a suspension, ensure it is well-mixed before each administration to prevent settling of the compound.
-
Dosing Accuracy: Calibrate all dosing equipment and ensure precise administration volumes for each animal based on their body weight.
-
Stability Assessment: Assess the stability of the formulated this compound under the storage and handling conditions used during the study.
-
Issue 3: Observed toxicity or adverse effects in treated animals.
-
Potential Cause: On-target toxicity in non-tumor tissues or off-target effects.
-
Troubleshooting Steps:
-
Dose De-escalation: If toxicity is observed, reduce the dose to determine a maximum tolerated dose (MTD).
-
Monitor for Known Class-Related Toxicities: Given the potential for kidney toxicity with TEAD inhibitors,[7] monitor renal function through blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) measurements, as well as histological examination of the kidneys at the end of the study.
-
Off-Target Profiling: If unexpected toxicities arise, consider performing in vitro kinase or receptor panel screening to identify potential off-target interactions of this compound.
-
Quantitative Data Summary
Table 1: In Vivo Efficacy of Pan-TEAD Inhibitors in Xenograft Models
| Compound | Animal Model | Administration Route & Dosage | Efficacy | Citation |
| This compound | TEAD-dependent xenograft | Not specified | Significantly inhibited tumor growth | [1] |
| GNE-7883 | NCI-H226 | Subcutaneous, 250 mg/kg, 4 days on/2 days off | Tumor stasis | [5] |
| GNE-7883 | MSTO-211H | Subcutaneous, 250 mg/kg, 4 days on/2 days off | Tumor regression | [5] |
| MYF-03-176 | NCI-H226 | Oral, 30 mg/kg, twice daily for 28 days | 54% average tumor regression | [2] |
| MYF-03-176 | NCI-H226 | Oral, 75 mg/kg, twice daily for 28 days | 68% average tumor regression | [2] |
| Unnamed Inhibitor | NCI-H226 | Oral, 30 and 100 mg/kg, once daily | >100% tumor growth inhibition | [3] |
| AZ-4331 | NCI-H226 | Oral | Tumor regression | [4] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Citation |
| AUC0–∞ | 228.7 µg/mL·min | [1] |
| T1/2 | 183.9 min | [1] |
Experimental Protocols & Visualizations
Hippo Signaling Pathway and this compound Mechanism of Action
Caption: Mechanism of this compound in the Hippo signaling pathway.
General Experimental Workflow for In Vivo Efficacy Study
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling | eLife [elifesciences.org]
- 3. YAP/pan-TEAD inhibitor has activity in Hippo-driven cancer models | BioWorld [bioworld.com]
- 4. Pan-TEAD palmitoylation inhibitor suppresses tumor growth in Hippo pathway-altered cancer models | BioWorld [bioworld.com]
- 5. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting the Hippo pathway in cancer: kidney toxicity as a class effect of TEAD inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
Technical Support Center: Interpreting Unexpected Results with pan-TEAD-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with pan-TEAD-IN-1.
I. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally active, pan-TEAD inhibitor. It functions by targeting the palmitoylation site of TEAD transcription factors. This covalent modification disrupts the interaction between TEAD and its coactivators, YAP and TAZ, which are the downstream effectors of the Hippo signaling pathway. By preventing this interaction, this compound suppresses the transcriptional upregulation of oncogenes such as CTGF and CYR61.[1]
Q2: In which cell lines is this compound expected to be most effective?
A2: The efficacy of this compound is highly dependent on the genetic background of the cancer cells. It is expected to be most potent in cell lines with a dysregulated Hippo pathway, leading to YAP/TAZ activation. This includes cells with mutations in genes like NF2 (Neurofibromatosis type 2) or LATS1/2. For instance, the NCI-H226 cell line, which is NF2-deficient, shows high sensitivity to this compound.[1]
Q3: How should I prepare and store this compound?
A3: For in vitro experiments, this compound should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be stored in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. When preparing working concentrations for cell culture, the final DMSO concentration should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[2][3]
Q4: What are the expected downstream effects of this compound treatment?
A4: Successful treatment with this compound should lead to a dose-dependent decrease in the expression of YAP/TAZ-TEAD target genes, such as CTGF and CYR61. This should be followed by a reduction in cell proliferation, viability, and colony formation in sensitive cell lines.
II. Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
Issue 1: No or low efficacy of this compound in a supposedly sensitive cell line.
| Possible Cause | Troubleshooting Steps |
| Compound Instability or Insolubility | Ensure that the this compound stock solution is properly dissolved and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions in your cell culture medium for each experiment. For long-term experiments, consider replenishing the medium with fresh inhibitor.[2][3] |
| Incorrect Cell Line Characterization | Verify the genetic status of your cell line, particularly for mutations in the Hippo pathway (e.g., NF2, LATS1/2). The absence of such mutations may indicate that the cells are not dependent on the YAP/TAZ-TEAD axis for proliferation. |
| Sub-optimal Assay Conditions | Optimize the inhibitor concentration and treatment duration. Perform a dose-response experiment to determine the IC50 value in your specific cell line. The time required to observe an effect can vary between cell types. |
| Activation of Resistance Pathways | Prolonged treatment with TEAD inhibitors can sometimes lead to the activation of survival pathways, such as the PI3K/AKT signaling cascade.[4][5] To investigate this, perform a western blot to check for increased phosphorylation of AKT. If this pathway is activated, consider co-treatment with a PI3K/AKT inhibitor. |
Issue 2: Unexpected increase in the expression of some TEAD target genes or paradoxical cell proliferation.
| Possible Cause | Troubleshooting Steps |
| Cofactor Switching | Some TEAD inhibitors can act as "molecular glues," unexpectedly enhancing the interaction between TEAD and the transcriptional co-repressor VGLL4.[2][6] This can lead to a different transcriptional output than simple YAP/TAZ-TEAD inhibition. To test for this, perform a co-immunoprecipitation (co-IP) assay to assess the interaction between TEAD and VGLL4 in the presence of this compound. |
| Off-Target Effects | While a specific off-target profile for this compound is not widely published, other TEAD inhibitors have been shown to have off-target activities.[7] Include appropriate negative controls in your experiments, such as a structurally related but inactive compound, to distinguish between on-target and off-target effects. Consider using a secondary, structurally distinct TEAD inhibitor to confirm that the observed phenotype is due to TEAD inhibition. |
| Cellular Context | The transcriptional landscape and the availability of other cofactors can influence the cellular response to TEAD inhibition. The effect of this compound may vary depending on the specific cellular context and the expression levels of other transcription factors. |
Issue 3: High variability in IC50 values between experiments.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding Density | Ensure that cells are seeded at a consistent density across all experiments. Cell density can influence the activity of the Hippo pathway and, consequently, the sensitivity to TEAD inhibitors. |
| Variations in Reagent Preparation | Prepare fresh dilutions of this compound from a reliable stock solution for each experiment. Ensure that all other reagents are of high quality and are prepared consistently. |
| Assay-Specific Variability | Different cell viability assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity), which can lead to variations in calculated IC50 values. Use a consistent assay method and ensure that the assay is performed within its linear range. |
III. Data Presentation
Table 1: In Vitro Potency of this compound and Other Pan-TEAD Inhibitors
| Compound | Assay Type | Cell Line / Target | IC50 (nM) |
| This compound | Luciferase Reporter Assay | - | 0.36[1] |
| This compound | Cell Viability | NCI-H226 | 1.52[1] |
| ISM-6331 | TEAD-Luciferase Reporter Assay | - | 24[8] |
| ISM-6331 | Cell Proliferation | NCI-H226 (NF2-deficient) | 9[8] |
| ISM-6331 | Cell Proliferation | MSTO-211H (LATS1/2 mutation) | 50[8] |
| GNE-7883 | Cell Proliferation | OVCAR-8 (YAP-amplified) | ~10-100 |
| GNE-7883 | Cell Proliferation | HCC1576 (NF2-null) | ~10-100 |
IV. Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-only control to determine the percentage of cell viability. Plot the percentage of viability against the log of the inhibitor concentration to calculate the IC50 value.[9]
Western Blot for TEAD Target Genes (CTGF and CYR61)
-
Cell Treatment and Lysis: Seed cells in a 6-well plate and treat with various concentrations of this compound for 24-48 hours. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against CTGF, CYR61, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize to the loading control.[10][11]
YAP/TAZ-TEAD Luciferase Reporter Assay
-
Cell Transfection: Co-transfect cells in a 24-well plate with a TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase) and a control plasmid expressing Renilla luciferase (for normalization).
-
Compound Treatment: After 24 hours, treat the cells with a range of this compound concentrations.
-
Cell Lysis: After 24-48 hours of treatment, wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Then, normalize these values to the vehicle-only control to determine the percentage of inhibition of TEAD transcriptional activity.[12][13]
V. Mandatory Visualizations
Caption: The Hippo Signaling Pathway and the mechanism of action of this compound.
Caption: A general experimental workflow for characterizing the effects of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. bosterbio.com [bosterbio.com]
- 6. benchchem.com [benchchem.com]
- 7. Targeting the Hippo pathway in cancers via ubiquitination dependent TEAD degradation [elifesciences.org]
- 8. addgene.org [addgene.org]
- 9. benchchem.com [benchchem.com]
- 10. bio-rad.com [bio-rad.com]
- 11. YAP/pan-TEAD inhibitor has activity in Hippo-driven cancer models | BioWorld [bioworld.com]
- 12. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
How to mitigate pan-TEAD-IN-1 toxicity in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using pan-TEAD-IN-1 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active, potent small molecule inhibitor that targets the palmitoylation site of all four TEAD isoforms (TEAD1-4). By binding to this "lipid pocket," it disrupts the interaction between TEAD proteins and their coactivators, YAP and TAZ. This disruption prevents the transcriptional activation of downstream target genes, such as CTGF and CYR61, which are involved in cell proliferation and oncogenesis.[1]
Q2: What are the typical signs of this compound toxicity in cell lines?
A2: While specific toxicity data for this compound across a wide range of non-cancerous cell lines is limited, general signs of small molecule inhibitor toxicity may be observed. These can include:
-
A sharp decrease in cell viability, even at concentrations close to the IC50 value for proliferation inhibition.
-
Significant changes in cell morphology, such as rounding, detachment, and membrane blebbing.
-
Induction of apoptosis or necrosis, which can be confirmed by assays for caspase activation or membrane integrity.
-
Potential for off-target effects, as has been noted for other TEAD inhibitors. For instance, PDE68 has been identified as a potential off-target for some TEAD lipid pocket-binding molecules.[2]
-
Effects on mitochondrial function, as TEAD1 has been shown to regulate mitochondrial genes.[3][4][5]
Q3: How can I determine the optimal working concentration of this compound for my experiments?
A3: The optimal concentration of this compound is highly dependent on the cell line and the experimental endpoint. It is crucial to perform a dose-response experiment to determine both the potency for inhibiting TEAD activity (e.g., using a TEAD-responsive luciferase reporter assay) and the effect on cell viability (e.g., using a CellTiter-Glo® assay). A therapeutic window should be established where TEAD inhibition is achieved with minimal cytotoxicity.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. It is recommended to:
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
When preparing working solutions, dilute the stock in a complete cell culture medium. Ensure the final DMSO concentration in the culture is low (typically below 0.5%, and for some sensitive primary cells, below 0.1%) to avoid solvent-induced toxicity.[6]
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death observed, even at low concentrations. | Inhibitor concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration. Start with a wide range of concentrations, including those below the reported IC50 values. |
| Cell line is particularly sensitive. | Consider using a more robust cell line if possible. If not, perform extensive optimization of concentration and exposure time. Include a non-cancerous or "normal" cell line in your experiments to assess general cytotoxicity versus on-target anti-proliferative effects. | |
| Solvent toxicity. | Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle-only control to assess solvent toxicity.[6] | |
| Off-target effects. | If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of TEAD. Consider using an orthogonal approach, such as siRNA-mediated TEAD knockdown, to confirm that the observed phenotype is on-target. | |
| Inconsistent results between experiments. | Inhibitor instability. | Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Variability in cell seeding density. | Ensure a consistent cell number is seeded for each experiment and that cells are in the logarithmic growth phase at the time of treatment. | |
| Precipitation of the inhibitor in the culture medium. | Visually inspect the medium for any precipitate after adding the inhibitor. If precipitation occurs, consider lowering the final concentration or preparing the dilutions differently. Sonication may aid in dissolving the compound.[6] | |
| Lack of TEAD inhibition. | Inactive inhibitor. | Verify the storage conditions and age of the inhibitor. If possible, test its activity in a cell-free assay, such as a thermal shift assay, to confirm its ability to bind to TEAD. |
| Assay-specific issues. | For luciferase reporter assays, ensure the reporter construct is responsive in your cell line. For target engagement assays, confirm that TEAD proteins are expressed at sufficient levels. |
Data Presentation
Table 1: In Vitro Activity of Pan-TEAD Inhibitors in Various Cell Lines
| Inhibitor | Cell Line | Assay Type | IC50 (nM) | Reference |
| This compound | H226 | Luciferase Reporter | 0.36 | [1] |
| This compound | H226 | Cell Viability | 1.52 | [1][7] |
| ISM-6331 | NCI-H226 | Cell Proliferation | 9 | [8] |
| ISM-6331 | NCI-H2373 | Cell Proliferation | 4 | [8] |
| ISM-6331 | MSTO-211H | Cell Proliferation | 50 | [8] |
| AZ-4331 | NCI-H226 | Cell Proliferation | 9 | [9] |
| Unnamed Pan-TEAD Inhibitor | MCF7 | Cell Viability | 1.6 | [10] |
| GNE-7883 | OVCAR-8 | Cell Proliferation | Data not specified | [11][12] |
| GNE-7883 | HCC1576 | Cell Proliferation | Data not specified | [11][12] |
Experimental Protocols
Protocol 1: Determining Cell Viability using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted from Promega's technical bulletin.[13][14][15]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
This compound
-
DMSO (cell culture grade)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: a. Trypsinize and count cells. b. Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. c. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.1 nM to 10 µM). b. Include a vehicle control (medium with the highest concentration of DMSO used for the inhibitor dilutions). c. Remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or control solutions. d. Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
Assay Procedure: a. Equilibrate the plate and its contents to room temperature for approximately 30 minutes. b. Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. c. Add 100 µL of CellTiter-Glo® Reagent to each well. d. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. f. Measure the luminescence using a luminometer.
-
Data Analysis: a. Subtract the average background luminescence (from wells with medium only) from all experimental wells. b. Normalize the data to the vehicle-treated control wells (representing 100% viability). c. Plot the normalized data against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: TEAD-Responsive Luciferase Reporter Assay
This protocol provides a general framework for using a TEAD-responsive luciferase reporter system.
Materials:
-
HEK293T or other suitable host cell line
-
TEAD-responsive luciferase reporter plasmid (e.g., containing tandem TEAD binding sites upstream of a minimal promoter driving firefly luciferase)
-
A constitutively expressed control reporter plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Complete cell culture medium
-
This compound
-
Dual-Luciferase® Reporter Assay System (Promega) or similar
-
Luminometer
Procedure:
-
Transfection: a. Seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection. b. Co-transfect the cells with the TEAD-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol. c. Incubate for 24 hours.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium. b. Replace the medium on the transfected cells with the medium containing the inhibitor dilutions or vehicle control. c. Incubate for an additional 24 hours.
-
Luciferase Assay: a. Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system according to the manufacturer's protocol.
-
Data Analysis: a. For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency and cell number. b. Normalize the ratios to the vehicle-treated control. c. Plot the normalized data against the logarithm of the inhibitor concentration to determine the IC50 for TEAD transcriptional inhibition.
Mandatory Visualizations
Caption: The Hippo-YAP/TAZ-TEAD signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for determining cell viability with this compound using the CellTiter-Glo® assay.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity with this compound.
References
- 1. Pipeline to evaluate YAP-TEAD inhibitors indicates TEAD inhibition represses NF2-mutant mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. YAP/pan-TEAD inhibitor has activity in Hippo-driven cancer models | BioWorld [bioworld.com]
- 3. TEAD | Insilico Medicine [insilico.com]
- 4. TEAD1 regulates cell proliferation through a pocket-independent transcription repression mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Pan-TEAD palmitoylation inhibitor suppresses tumor growth in Hippo pathway-altered cancer models | BioWorld [bioworld.com]
- 9. Frontiers | Safety Considerations in the Development of Hippo Pathway Inhibitors in Cancers [frontiersin.org]
- 10. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Validating pan-TEAD-IN-1 Target Engagement in Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using pan-TEAD-IN-1 to study the Hippo signaling pathway. The information is designed to help you validate target engagement and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule inhibitor that targets all four TEAD (Transcriptional Enhanced Associate Domain) transcription factors (TEAD1-4). It functions by binding to the palmitoylation pocket of TEAD proteins. This binding event disrupts the interaction between TEAD and its co-activators, YAP (Yes-associated protein) and TAZ (Transcriptional co-activator with PDZ-binding motif).[1] The disruption of the YAP/TAZ-TEAD complex prevents the transcriptional activation of downstream target genes involved in cell proliferation and oncogenesis, such as CTGF and CYR61.[1][2]
Q2: How can I confirm that this compound is engaging with TEAD proteins in my cells?
A2: Several methods can be used to validate the target engagement of this compound in cells:
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay directly demonstrates the binding of this compound to TEAD proteins in intact cells by measuring changes in the thermal stability of the target protein.[3][4]
-
Co-Immunoprecipitation (Co-IP): This technique can show that this compound disrupts the interaction between YAP and TEAD proteins.[5]
-
TEAD Reporter Assay: A luciferase-based reporter assay can measure the transcriptional activity of TEAD and demonstrate its inhibition by this compound.[6][7]
-
Quantitative PCR (qPCR): This method can be used to measure the mRNA levels of downstream TEAD target genes (e.g., CTGF, CYR61) to confirm the functional consequence of TEAD inhibition.[6][8]
Q3: What are the expected downstream effects of this compound treatment?
A3: Successful treatment with this compound should lead to a dose-dependent decrease in the expression of TEAD target genes, such as CTGF (Connective Tissue Growth Factor) and CYR61 (Cysteine-rich angiogenic protein 61).[6][8][9] This, in turn, can result in reduced cell proliferation, colony formation, and migration in cancer cell lines that are dependent on the Hippo pathway.[4][10]
Q4: Are there potential off-target effects of this compound I should be aware of?
A4: While this compound is designed to be a specific inhibitor, like all small molecules, it may have off-target effects. To control for this, it is important to include appropriate negative controls in your experiments. For instance, in a TEAD reporter assay, you can use a reporter construct driven by a different transcription factor to ensure the inhibitory effect is specific to TEAD.[7] Additionally, comparing the phenotypic effects of this compound with the effects of genetic knockdown (e.g., siRNA or CRISPR) of TEAD proteins can help to confirm on-target activity.
Experimental Workflows and Signaling Pathways
Below are diagrams illustrating key experimental workflows and the Hippo signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Safety Considerations in the Development of Hippo Pathway Inhibitors in Cancers [frontiersin.org]
- 3. YAP/pan-TEAD inhibitor has activity in Hippo-driven cancer models | BioWorld [bioworld.com]
- 4. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct and selective pharmacological disruption of the YAP–TEAD interface by IAG933 inhibits Hippo-dependent and RAS–MAPK-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological blockade of TEAD–YAP reveals its therapeutic limitation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiproliferative and Antimigratory Effects of a Novel YAP–TEAD Interaction Inhibitor Identified Using in Silico Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New selective pan-TEAD inhibitor exhibits antitumor activity in preclinical models | BioWorld [bioworld.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Therapeutic Index of Pan-TEAD Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pan-TEAD inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are pan-TEAD inhibitors and why is their therapeutic index a concern?
Pan-TEAD inhibitors are small molecules designed to block the activity of all four TEAD transcription factors (TEAD1-4). These transcription factors are the final downstream effectors of the Hippo signaling pathway, which is a critical regulator of organ size, cell proliferation, and apoptosis.[1] In many cancers, the Hippo pathway is dysregulated, leading to the activation of TEADs and subsequent tumor growth.[2] While promising as cancer therapeutics, a key challenge is achieving a favorable therapeutic index – maximizing anti-tumor activity while minimizing toxicity to healthy tissues, as TEADs also play roles in normal physiological processes.[3]
Q2: My pan-TEAD inhibitor shows potent activity in biochemical assays but is less effective in cell-based assays. What are the potential reasons?
This is a common issue in drug discovery.[4] Several factors could contribute to this discrepancy:
-
Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target.
-
Drug Efflux: The compound may be actively transported out of the cell by efflux pumps.
-
Compound Instability: The inhibitor might be unstable in the cell culture medium or rapidly metabolized by the cells.
-
High Intracellular ATP Concentrations: For inhibitors that compete with ATP, the high physiological concentrations of ATP inside the cell can outcompete the inhibitor, reducing its apparent potency.[4][5]
Q3: I'm observing significant off-target effects with my pan-TEAD inhibitor. How can I investigate and mitigate this?
Off-target effects are a major hurdle in drug development and can limit the therapeutic index.
-
Kinase Profiling: Screen your inhibitor against a broad panel of kinases to identify potential off-target interactions.
-
Phenotypic Screening: Utilize high-content imaging or cell painting to assess morphological changes in cells upon treatment, which can reveal unexpected cellular responses.[6]
-
Proteome-wide Target Engagement: Employ techniques like the Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry to identify all proteins that bind to your inhibitor within the cell.
-
Chemical Analogs: Synthesize and test analogs of your inhibitor to understand the structure-activity relationship for both on-target and off-target effects. This can help in designing more selective compounds.
Q4: What are the known mechanisms of resistance to pan-TEAD inhibitors?
Recent studies have identified several mechanisms by which cancer cells can develop resistance to pan-TEAD inhibitors:
-
MAPK Pathway Hyperactivation: Upregulation of the MAPK signaling pathway can compensate for TEAD inhibition and reactivate the expression of a subset of YAP/TAZ target genes.[7][8]
-
Upregulation of Compensatory Pathways: Cancer cells may adapt by activating other signaling pathways that promote proliferation and survival, bypassing the need for TEAD-mediated transcription.
-
Mutations in the Hippo Pathway: While often the target, further mutations in Hippo pathway components can alter the cellular response to TEAD inhibitors.[8]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell proliferation assays.
-
Potential Cause: Variability in cell seeding density, reagent quality, or incubation times.
-
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well. Use a multichannel pipette or automated dispenser for accuracy.
-
Reagent Quality Control: Use fresh, high-quality reagents and ensure proper storage conditions.
-
Consistent Incubation Times: Use an automated plate reader or be meticulous with timing, especially for kinetic assays.
-
Edge Effects: Avoid using the outer wells of the microplate, which are prone to evaporation. If you must use them, ensure proper plate sealing.[4]
-
Issue 2: No significant inhibition of TEAD-dependent gene expression in a luciferase reporter assay.
-
Potential Cause: Low compound potency, poor cell permeability, or issues with the reporter cell line.
-
Troubleshooting Steps:
-
Confirm Compound Activity: Re-test the compound in a biochemical assay to ensure its activity has not diminished.
-
Increase Compound Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal conditions.
-
Assess Cell Permeability: Consider using a different cell line with potentially higher permeability or perform a cellular uptake assay.
-
Validate Reporter Cell Line: Ensure the reporter cell line is responsive to known activators and inhibitors of the Hippo pathway.
-
Issue 3: High background signal in a Cellular Thermal Shift Assay (CETSA).
-
Potential Cause: Inefficient cell lysis, non-specific antibody binding, or issues with protein detection.
-
Troubleshooting Steps:
-
Optimize Lysis Buffer: Ensure the lysis buffer is effective in solubilizing proteins without denaturing them.
-
Antibody Titration: Determine the optimal concentration of primary and secondary antibodies to minimize non-specific binding.
-
Increase Washing Steps: Add extra washing steps after antibody incubations to reduce background.
-
Protein Loading Control: Ensure equal protein loading across all lanes in your Western blot and normalize the TEAD signal to a loading control.[9]
-
Quantitative Data
Table 1: Comparative Efficacy of Pan-TEAD Inhibitors in Mesothelioma Cell Lines
| Inhibitor | Cell Line | Assay Type | IC50 / EC50 | Reference |
| mCMY020 | NCI-H226 | Proliferation | 261.3 nM | [10] |
| NCI-H2052 | Proliferation | 228.7 nM | [10] | |
| ISM-6331 | NCI-H226 | Proliferation | 9 nM | [11] |
| MSTO-211H | Proliferation | 50 nM | [11] | |
| NCI-H2052 | Proliferation | 23 nM | [11] | |
| GNE-7883 | OVCAR-8 | Proliferation | ~10-100 nM | [12][13] |
| AZ-4331 | NCI-H226 | Proliferation | 9 nM | [14] |
| [I] (Merck) | MCF7 | Proliferation | 1.6 nM | [15] |
Experimental Protocols
TEAD Luciferase Reporter Assay
This assay measures the transcriptional activity of TEADs.
Materials:
-
HEK293T cells stably expressing a TEAD-responsive luciferase reporter and a constitutively expressed Renilla luciferase construct (for normalization).
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Pan-TEAD inhibitor and controls.
-
Dual-Luciferase Reporter Assay System.
-
96-well white, clear-bottom plates.
-
Luminometer.
Protocol:
-
Seed 20,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Treat the cells with a serial dilution of the pan-TEAD inhibitor or vehicle control (e.g., DMSO).
-
Incubate for another 24-48 hours.
-
Lyse the cells using the passive lysis buffer from the Dual-Luciferase Reporter Assay System.
-
Measure firefly luciferase activity using a luminometer.
-
Measure Renilla luciferase activity in the same wells.
-
Calculate the ratio of firefly to Renilla luciferase activity to normalize for cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.[16]
Cellular Proliferation (MTT) Assay
This assay assesses the effect of the inhibitor on cell viability.
Materials:
-
Cancer cell line of interest (e.g., NCI-H226).
-
Appropriate cell culture medium.
-
Pan-TEAD inhibitor and controls.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO.
-
96-well plates.
-
Microplate reader.
Protocol:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the pan-TEAD inhibitor.
-
Incubate for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[17]
Cellular Thermal Shift Assay (CETSA)
This assay confirms direct binding of the inhibitor to TEAD proteins in a cellular context.[3]
Materials:
-
Cells expressing the target TEAD protein.
-
Pan-TEAD inhibitor.
-
PBS with protease inhibitors.
-
Lysis buffer.
-
Antibodies against the TEAD protein of interest and a loading control.
-
Western blotting equipment and reagents.
-
PCR tubes and a thermal cycler.
Protocol:
-
Culture cells to ~80% confluency.
-
Treat one set of cells with the pan-TEAD inhibitor at a desired concentration and another set with vehicle control for 1-2 hours.
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the soluble fractions by Western blotting using an antibody against the target TEAD protein.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[9][18]
Visualizations
Caption: The Hippo Signaling Pathway and the mechanism of action of pan-TEAD inhibitors.
Caption: A typical experimental workflow for the development of pan-TEAD inhibitors.
Caption: A logical troubleshooting workflow for low cellular potency of a pan-TEAD inhibitor.
References
- 1. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mesothelioma-line.com [mesothelioma-line.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Assessment and High-Throughput Drug-Combination Profiling of TEAD-Palmitoylation Inhibitors in Hippo Pathway Deficient Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New selective pan-TEAD inhibitor exhibits antitumor activity in preclinical models | BioWorld [bioworld.com]
- 12. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pan-TEAD palmitoylation inhibitor suppresses tumor growth in Hippo pathway-altered cancer models | BioWorld [bioworld.com]
- 15. YAP/pan-TEAD inhibitor has activity in Hippo-driven cancer models | BioWorld [bioworld.com]
- 16. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Pan-TEAD Inhibitors: Pan-TEAD-IN-1 vs. GNE-7883 and Other Emerging Agents
For Researchers, Scientists, and Drug Development Professionals
The transcriptional enhanced associate domain (TEAD) family of transcription factors (TEAD1-4) has emerged as a critical node in cancer signaling, acting as the final downstream effectors of the Hippo pathway. The interaction of TEADs with the co-activators YAP and TAZ drives the expression of genes that promote cell proliferation, survival, and metastasis. Consequently, the development of TEAD inhibitors is a highly active area of research in oncology. This guide provides a detailed comparison of two prominent pan-TEAD inhibitors, pan-TEAD-IN-1 and GNE-7883, alongside other notable TEAD inhibitors in development.
At a Glance: Key Differences
| Feature | This compound | GNE-7883 |
| Mechanism of Action | Covalent inhibitor targeting the TEAD palmitoylation site. | Reversible, allosteric inhibitor of the YAP/TAZ-TEAD interaction, binding to the TEAD lipid pocket.[1][2] |
| Nature of Inhibition | Irreversible | Reversible |
| Reported Potency | Luciferase IC50: 0.36 nM; NCI-H226 cell IC50: 1.52 nM[3] | OVCAR-8 cell EC50: 115 nM; NCI-H226 cell EC50: 333 nM[4] |
Signaling Pathway and Mechanism of Inhibition
The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis. When the pathway is active, a kinase cascade leads to the phosphorylation of the transcriptional co-activators YAP and TAZ, resulting in their cytoplasmic sequestration and degradation. In many cancers, the Hippo pathway is inactivated, leading to the dephosphorylation and nuclear translocation of YAP/TAZ. In the nucleus, YAP/TAZ bind to TEAD transcription factors to drive the expression of oncogenes.
TEAD inhibitors block this oncogenic signaling by preventing the formation of the YAP/TAZ-TEAD transcriptional complex. This compound and GNE-7883 achieve this through distinct mechanisms.
Quantitative Data Comparison
Table 1: this compound In Vitro Potency
| Assay | IC50 | Cell Line | Reference |
| Luciferase Reporter Assay | 0.36 nM | - | [3] |
| Cell Proliferation Assay | 1.52 nM | NCI-H226 | [3] |
Table 2: GNE-7883 In Vitro Potency
| Assay | EC50 | Cell Line | Reference |
| Cell Proliferation Assay | 115 nM | OVCAR-8 | [4] |
| Cell Proliferation Assay | 333 nM | NCI-H226 | [4] |
Table 3: Other Notable TEAD Inhibitors - In Vitro Data
| Inhibitor | Mechanism | Assay | Potency | Cell Line | Reference |
| MGH-CP1 | Palmitoylation Inhibitor | Auto-palmitoylation | IC50: 710 nM (TEAD2), 672 nM (TEAD4) | - | [5] |
| K-975 | Covalent Palmitoylation Inhibitor | Cell Proliferation | Potent inhibition in NF2-null MPM lines | NCI-H226, others | [6][7] |
| Biaryl Sulfonamide [I] | Pan-TEAD Inhibitor | Cell Proliferation | EC50: 1.6 nM | MCF7 | [8] |
In Vivo Efficacy
Both this compound and GNE-7883 have demonstrated anti-tumor activity in preclinical xenograft models.
This compound:
-
Significantly inhibited tumor growth in TEAD-dependent xenograft mouse models.[3]
GNE-7883:
-
Demonstrated strong anti-tumor efficacy in vivo.[4][6] In a NCI-H226 xenograft model, administration of GNE-7883 led to tumor regression.[7]
-
Showed efficacy in overcoming both intrinsic and acquired resistance to KRAS G12C inhibitors in multiple preclinical models.[4]
Other Notable TEAD Inhibitors - In Vivo Data:
-
K-975: Reduced tumor growth in a malignant pleural mesothelioma (MPM) xenograft mouse model.[6]
-
Biaryl Sulfonamide [I]: Once daily oral dosing at 30 and 100 mg/kg led to >100% tumor growth inhibition (TGI) in an NCI-H226 xenograft model.[8]
A Broader Look: Other TEAD Inhibitors in the Pipeline
Several other TEAD inhibitors are progressing through clinical development, each with its own distinct profile.
Table 4: TEAD Inhibitors in Clinical Development
| Inhibitor | Developer | Mechanism | Phase of Development | Target Indications |
| VT3989 | Vivace Therapeutics | TEAD Palmitoylation Inhibitor | Phase 1/2 (NCT04665206) | Advanced solid tumors, including mesothelioma.[9] |
| IK-930 | Ikena Oncology | TEAD Inhibitor | Phase 1 (NCT05228015) - Discontinued | Advanced solid tumors with Hippo pathway alterations.[1][4][10][11][12] |
| IAG-933 | Novartis | YAP/TAZ-TEAD Protein-Protein Interaction Inhibitor | Phase 1 (NCT04857372) - Halted | Advanced mesothelioma and other solid tumors.[2][13][14][15][16] |
Experimental Protocols
Detailed experimental protocols are often proprietary. However, based on published literature, the general methodologies for key assays are outlined below.
TEAD-Luciferase Reporter Assay (for this compound)
This assay is used to measure the transcriptional activity of TEAD.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (for GNE-7883)
This biochemical assay is used to measure the disruption of the YAP/TAZ-TEAD protein-protein interaction.
-
Protein Labeling: Recombinant TEAD protein is labeled with a donor fluorophore (e.g., a terbium cryptate-labeled antibody against a His-tag on TEAD), and a YAP-derived peptide is labeled with an acceptor fluorophore (e.g., d2).
-
Interaction: In the absence of an inhibitor, the binding of the YAP peptide to TEAD brings the donor and acceptor fluorophores into close proximity, allowing for FRET to occur upon excitation of the donor.
-
Inhibition: In the presence of an inhibitor like GNE-7883, the YAP-TEAD interaction is disrupted, separating the fluorophores and leading to a decrease in the FRET signal.
-
Detection: The ratio of acceptor to donor emission is measured, and a decrease in this ratio indicates inhibitory activity.
Cell-Based TEAD Palmitoylation Assay
This assay assesses the ability of a compound to inhibit the auto-palmitoylation of TEAD in a cellular context.
-
Metabolic Labeling: Cells expressing TEAD are incubated with a palmitic acid analog containing a chemical handle (e.g., an alkyne or azide (B81097) group).
-
Compound Treatment: Cells are treated with the test inhibitor.
-
Cell Lysis and Immunoprecipitation: Cells are lysed, and TEAD protein is immunoprecipitated.
-
Click Chemistry: The incorporated palmitic acid analog is "clicked" to a reporter molecule (e.g., a fluorescent dye or biotin) that has a complementary chemical handle.
-
Detection: The amount of labeled (palmitoylated) TEAD is quantified by fluorescence imaging or western blotting. A decrease in the signal indicates inhibition of palmitoylation.[17]
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of TEAD inhibitors in animal models.
-
Cell Implantation: Human cancer cells (e.g., NCI-H226) are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into vehicle control and treatment groups and dosed with the TEAD inhibitor according to a specific regimen (e.g., daily oral or subcutaneous administration).
-
Tumor Measurement: Tumor volume is measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised and may be analyzed for target engagement and other pharmacodynamic markers.
Summary and Future Directions
This compound and GNE-7883 represent two distinct and promising strategies for targeting the oncogenic activity of the TEAD family. This compound's covalent mechanism offers the potential for prolonged target engagement, while GNE-7883's allosteric and reversible nature may provide a different therapeutic window and safety profile. The clinical development of other TEAD inhibitors, such as VT3989, will provide crucial insights into the therapeutic potential and challenges of targeting this pathway in cancer patients.
The lack of direct comparative data for this compound and GNE-7883 highlights the need for future studies that evaluate these and other emerging TEAD inhibitors under standardized conditions. Such studies will be critical for elucidating the optimal pharmacological profile for a TEAD inhibitor and for guiding the clinical development of this important new class of anti-cancer agents. Furthermore, the exploration of TEAD inhibitors in combination with other targeted therapies, as demonstrated with GNE-7883 and KRAS inhibitors, holds significant promise for overcoming drug resistance and improving patient outcomes.
References
- 1. drughunter.com [drughunter.com]
- 2. Targeting TEAD-ious resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Recent Therapeutic Approaches to Modulate the Hippo Pathway in Oncology and Regenerative Medicine [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. YAP/pan-TEAD inhibitor has activity in Hippo-driven cancer models | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Cooperation between the Hippo and MAPK pathway activation drives acquired resistance to TEAD inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IAG933, an oral selective YAP1-TAZ/pan-TEAD protein-protein interaction inhibitor (PPIi) with pre-clinical activity in monotherapy and combinations with MAPK inhibitors - OAK Open Access Archive [oak.novartis.com]
- 15. Direct and selective pharmacological disruption of the YAP–TEAD interface by IAG933 inhibits Hippo-dependent and RAS–MAPK-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Covalent and Non-Covalent Pan-TEAD Inhibitors in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is a key driver in the development and progression of various cancers.[1] The transcriptional enhanced associate domain (TEAD) family of proteins (TEAD1-4) are the primary downstream effectors of this pathway.[2] They partner with the co-activators Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ) to drive the expression of genes that promote tumor growth, metastasis, and therapy resistance.[3] Consequently, inhibiting the YAP/TAZ-TEAD interaction has emerged as a promising therapeutic strategy.[4]
This guide provides an objective comparison of the two principal classes of small-molecule pan-TEAD inhibitors currently under investigation: covalent and non-covalent inhibitors. We will delve into their mechanisms of action, compare their performance using experimental data, and provide detailed protocols for key evaluative assays.
Mechanism of Action: Two Strategies for Targeting a Critical Hub
Both covalent and non-covalent pan-TEAD inhibitors are designed to disrupt the oncogenic activity of the YAP/TAZ-TEAD complex. However, they achieve this through distinct molecular interactions. Most inhibitors target a central, hydrophobic lipid pocket within the TEAD protein, which is essential for its function.[5][6] Post-translational S-palmitoylation of a conserved cysteine residue within this pocket is critical for TEAD stability and its interaction with YAP/TAZ.[5]
Non-Covalent Inhibitors: These molecules bind reversibly to the TEAD lipid pocket. This binding can function in two primary ways:
-
Allosteric Disruption: By occupying the lipid pocket, these inhibitors induce conformational changes in the TEAD protein that prevent its interaction with YAP and TAZ.[7][8]
-
Molecular Glue: Some non-covalent inhibitors have been shown to act as "molecular glues," enhancing the interaction between TEAD and transcriptional co-repressors like VGLL4.[9][10] This switches TEAD from a transcriptional activator to a repressor, suppressing cancer growth.[9]
Covalent Inhibitors: These compounds are designed with a reactive group that forms a permanent, irreversible covalent bond with the conserved cysteine residue in the TEAD lipid pocket.[11][12] This covalent modification effectively blocks the auto-palmitoylation of TEAD, leading to the disruption of the YAP/TAZ-TEAD complex and subsequent inhibition of TEAD-dependent gene transcription.[11]
The Hippo-TEAD Signaling Pathway and Inhibitor Action
The diagram below illustrates the Hippo signaling cascade and the points of intervention for both covalent and non-covalent TEAD inhibitors. In the "Hippo-Off" state, often observed in cancer, unphosphorylated YAP/TAZ translocates to the nucleus and binds to TEAD, initiating transcription of pro-proliferative and anti-apoptotic genes.[1] Pan-TEAD inhibitors block this final, critical step.
Performance Comparison of Pan-TEAD Inhibitors
The following tables summarize quantitative data for representative covalent and non-covalent pan-TEAD inhibitors, demonstrating their performance in biochemical, cellular, and in vivo assays.
Table 1: Non-Covalent Pan-TEAD Inhibitors
| Inhibitor | Target | TR-FRET IC₅₀ (nM) | Cellular Proliferation IC₅₀ (nM) | In Vivo Model (Cell Line) | Efficacy (Dose) |
| GNE-7883 | Pan-TEAD (Allosteric) | 1.4 (TEAD3-YAP) | ~10-100 (Various cell lines) | Mesothelioma Xenograft | Strong anti-tumor efficacy |
| IAG933 | Pan-TEAD (Direct PPI) | 11-26 (Blood IC₅₀: 64 nM) | Potent antiproliferative activity | Mesothelioma Xenograft (MSTO-211H) | Deep tumor regression (tolerated doses)[13][14] |
| VT-103 | TEAD1-selective | N/A | N/A | N/A | Preclinical candidate[15] |
| MSC-4106 | TEAD1/3-selective | N/A | Low nanomolar activity | N/A | Preclinical candidate[6] |
Table 2: Covalent Pan-TEAD Inhibitors
| Inhibitor | Target | Cellular Proliferation GI₅₀ (nM) | In Vivo Model (Cell Line) | Efficacy (Dose) |
| AZ4331 | Pan-TEAD (Covalent) | 92 (NCI-H226) | Mesothelioma Xenograft (NCI-H226) | 50% tumor regression[11] |
| K-975 | Pan-TEAD (Covalent) | Potent activity | Mesothelioma Xenograft | Efficacious in xenograft models[12][15] |
| MYF-01-37 | Pan-TEAD (Covalent Fragment) | ~5 µM (PC-9 cells) | N/A | Sub-optimal chemical probe[16] |
| TED-705 | Pan-TEAD (Covalent) | N/A | N/A | Pan-TEAD covalent inhibitor[17] |
Key Experimental Protocols
Accurate evaluation of TEAD inhibitors relies on robust and standardized experimental methodologies. Below are detailed protocols for three critical assays.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay quantitatively measures the disruption of the protein-protein interaction (PPI) between YAP and TEAD.
-
Principle: The assay uses a TEAD protein tagged with a donor fluorophore (e.g., Terbium) and a YAP-derived peptide tagged with an acceptor fluorophore (e.g., FAM). When in close proximity, excitation of the donor leads to energy transfer and emission from the acceptor. Inhibitors that disrupt the YAP-TEAD interaction decrease this FRET signal.[7][18]
-
Reagents & Materials:
-
Purified, His-tagged TEAD protein.
-
FAM-labeled peptide derived from the YAP binding domain.
-
Terbium-labeled anti-His antibody.
-
Assay buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM EDTA, 0.005% Tween-20).
-
384-well black, low-volume assay plates.
-
Test compounds (inhibitors) serially diluted in DMSO.
-
-
Procedure:
-
Add 0.2 µL of serially diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Prepare a master mix of TEAD protein and Tb-anti-His antibody in assay buffer. Incubate for 30-60 minutes at 4°C.[18]
-
Add the TEAD/antibody mix to the wells.
-
Add the FAM-labeled YAP peptide to all wells to initiate the binding reaction.
-
Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, with excitation at ~330-340 nm and emission at two wavelengths (e.g., 485 nm for acceptor and 515-520 nm for FRET signal).[18]
-
-
Data Analysis:
-
Calculate the ratio of the FRET signal (515 nm) to the acceptor signal (485 nm).
-
Normalize the data to controls (0% inhibition for vehicle, 100% inhibition for no protein or excess unlabeled peptide).
-
Plot the normalized response against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
TEAD-Responsive Luciferase Reporter Assay
This cell-based assay measures the ability of an inhibitor to block TEAD-dependent transcriptional activity.
-
Principle: Cells are engineered to express a luciferase reporter gene under the control of a promoter containing multiple TEAD binding sites (e.g., 8xGTIIC).[19] When TEAD is active, it drives luciferase expression. Inhibitors reduce the luciferase signal, which can be quantified via luminescence.
-
Reagents & Materials:
-
HEK293T or a relevant cancer cell line (e.g., NCI-H226).
-
Lentiviral particles or plasmids for the TEAD-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase (for normalization).[20][21]
-
Cell culture medium, fetal bovine serum, and antibiotics.
-
Transfection reagent (if using plasmids).
-
96-well white, clear-bottom assay plates.
-
Dual-Glo Luciferase Assay System.
-
Test compounds.
-
-
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serially diluted test compounds for 24-48 hours.
-
After incubation, remove the medium and lyse the cells.
-
Measure firefly and Renilla luciferase activity sequentially using a luminometer according to the Dual-Glo kit instructions.[21]
-
-
Data Analysis:
-
For each well, calculate the ratio of firefly to Renilla luciferase activity to normalize for cell number and transfection efficiency.
-
Normalize these ratios to the vehicle control (DMSO).
-
Plot the normalized transcriptional activity against inhibitor concentration to calculate the IC₅₀.
-
In Vivo Tumor Xenograft Study
This assay evaluates the anti-tumor efficacy and tolerability of a TEAD inhibitor in a living organism.
-
Principle: Human cancer cells with a dysregulated Hippo pathway (e.g., NF2-mutant mesothelioma cells) are implanted subcutaneously into immunocompromised mice. Once tumors are established, mice are treated with the inhibitor, and tumor growth is monitored over time.[11][22]
-
Materials & Methods:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice).
-
Hippo-pathway altered human cancer cell line (e.g., NCI-H226, MSTO-211H).
-
Matrigel or similar basement membrane matrix.
-
Test inhibitor formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells in Matrigel into the flank of each mouse.
-
Monitor mice for tumor formation. Once tumors reach a pre-determined volume (e.g., 100-200 mm³), randomize mice into treatment and vehicle control groups.
-
Administer the test inhibitor and vehicle control according to the planned schedule (e.g., once daily oral gavage).[22]
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and overall health as a measure of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate Tumor Growth Inhibition (TGI) percentage: %TGI = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change for the control group.
-
Evaluate statistical significance between treated and control groups.
-
Summary and Future Outlook
Both covalent and non-covalent strategies for pan-TEAD inhibition have demonstrated significant promise in preclinical models of Hippo-driven cancers.
-
Covalent inhibitors offer the potential for high potency and a prolonged duration of action due to their irreversible binding. This could translate to less frequent dosing in a clinical setting. However, there is a theoretical risk of off-target reactivity and immunogenicity that must be carefully evaluated.[16]
-
Non-covalent inhibitors generally present a more favorable safety profile due to their reversible nature.[23] This class includes both allosteric inhibitors and direct PPI disruptors, providing multiple avenues for therapeutic development. The challenge lies in achieving sustained target engagement in vivo to match the efficacy of covalent counterparts.[13]
The choice between a covalent and non-covalent approach depends on a balance of desired potency, duration of action, and potential safety liabilities. Several pan-TEAD inhibitors from both classes are currently advancing through clinical trials, and their progress will be crucial in validating the therapeutic potential of targeting the YAP/TAZ-TEAD axis in oncology.[24] The continued development and comparative analysis of these distinct inhibitor classes will undoubtedly pave the way for new, targeted therapies for patients with cancers characterized by Hippo pathway dysregulation.
References
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Targeting TEAD in cancer [frontiersin.org]
- 4. [PDF] Targeting the Hippo Pathway and Cancer through the TEAD Family of Transcription Factors | Semantic Scholar [semanticscholar.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Practical Fragments: Fragments vs TEAD: noncovalent this time [practicalfragments.blogspot.com]
- 7. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance [en-cancer.fr]
- 9. pnas.org [pnas.org]
- 10. biorxiv.org [biorxiv.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Direct and selective pharmacological disruption of the YAP–TEAD interface by IAG933 inhibits Hippo-dependent and RAS–MAPK-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. trial.medpath.com [trial.medpath.com]
- 15. Comparative Assessment and High-Throughput Drug-Combination Profiling of TEAD-Palmitoylation Inhibitors in Hippo Pathway Deficient Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Time Resolved Fluorescence Resonance Energy Transfer Assay for Discovery of Small Molecule Inhibitors of Methyl-CpG Binding Domain Protein 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. Hot Spot Analysis of YAP-TEAD Protein-Protein Interaction Using the Fragment Molecular Orbital Method and Its Application for Inhibitor Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. YAP/pan-TEAD inhibitor has activity in Hippo-driven cancer models | BioWorld [bioworld.com]
- 23. Progress with YAP/TAZ-TEAD inhibitors: a patent review (2018-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
Pan-TEAD-IN-1 vs. YAP/TAZ Inhibitors: A Comparative Efficacy Guide
In the landscape of Hippo signaling pathway-targeted cancer therapies, inhibitors of the transcriptional coactivators YAP and TAZ and their DNA-binding partners, the TEAD family of transcription factors, have emerged as promising strategies. This guide provides a comparative overview of the efficacy of pan-TEAD-IN-1, a covalent inhibitor targeting the palmitoylation pocket of all TEAD isoforms, and other YAP/TAZ inhibitors, which act through various mechanisms to disrupt the oncogenic output of the Hippo pathway.
Mechanism of Action: A Tale of Two Strategies
The Hippo pathway is a critical regulator of organ size and tissue homeostasis. Its dysregulation leads to the nuclear translocation of YAP and TAZ, which then bind to TEAD transcription factors to drive the expression of genes involved in cell proliferation, survival, and migration.[1][2][3]
This compound represents a direct approach to blocking this interaction. By covalently binding to a conserved cysteine residue in the palmitoylation pocket of TEAD proteins, it allosterically inhibits the binding of YAP and TAZ.[4] This prevents the formation of the active transcriptional complex, thereby silencing the downstream oncogenic gene expression program.
YAP/TAZ inhibitors , on the other hand, encompass a broader class of molecules that can interfere with the Hippo pathway at various levels. Some, like Verteporfin, are thought to disrupt the YAP-TEAD interaction directly, while others, such as Dasatinib, act on upstream kinases that regulate YAP/TAZ phosphorylation and subcellular localization.[3] Still others, like CA3, have been identified as inhibitors of YAP1 signaling, though their precise mechanism is less clear.[5]
Head-to-Head: Efficacy in Preclinical Models
Direct comparative studies of this compound against specific YAP/TAZ inhibitors in the same experimental systems are limited in the publicly available literature. However, by cross-examining data from various studies, we can construct a comparative view of their anti-cancer efficacy.
In Vitro Efficacy
| Inhibitor | Cell Line | Assay | IC50 / Effect | Reference |
| This compound (analogs) | NCI-H226 (Mesothelioma) | Cell Proliferation | GI50: 92 nM | [6] |
| MSTO-211H (Mesothelioma) | Cell Proliferation | IC50: 50 nM | [7] | |
| NCI-H2373 (Lung) | Cell Proliferation | IC50: 4 nM | [7] | |
| Verteporfin | Glioblastoma cell lines | Cell Viability | IC50 range: 0.5 - 2.5 µM | [8] |
| Melanoma cell lines | Cell Viability | Reduction in cell numbers | [9] | |
| CA3 | Meso-1 (Mesothelioma) | Spheroid Formation | Reduction in size and number | [5] |
| Dasatinib | Various cancer cell lines | TEAD Activity Reporter | Profound inhibition at 1 µM | [4] |
Note: The data presented above is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
In Vivo Efficacy
| Inhibitor | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| pan-TEAD Inhibitor (AZ4331) | NCI-H226 (Mesothelioma) | Oral | 50% tumor regression | [6] |
| MSTO-211H (Mesothelioma) | Oral | 93% tumor regression | [6] | |
| pan-TEAD Inhibitor (ISM-6331) | MSTO-211H (Mesothelioma) | 30 mg/kg p.o. q.d. | 117% TGI | [7] |
| Verteporfin | Glioblastoma (Orthotopic) | Intraperitoneal | Diminished core and infiltrative tumor burden | [10] |
| Melanoma (Transgenic) | Intraperitoneal | Did not inhibit melanoma initiation or progression | [9] | |
| CA3 | Mesothelioma (Subcutaneous) | Intraperitoneal | Suppressed tumor formation | [5] |
Signaling Pathways and Experimental Workflows
To better visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: The Hippo Signaling Pathway and points of intervention for pan-TEAD and YAP/TAZ inhibitors.
Caption: A generalized workflow for preclinical evaluation of pan-TEAD and YAP/TAZ inhibitors.
Detailed Experimental Protocols
Cell Viability Assay (Based on CellTiter-Glo®)
-
Cell Seeding: Plate cancer cells in 96-well opaque-walled plates at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound or YAP/TAZ inhibitors in complete growth medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
Lysis and Luminescence Reading: Equilibrate the CellTiter-Glo® Reagent to room temperature. Add 100 µL of the reagent to each well. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
TEAD-Dependent Luciferase Reporter Assay
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) in 24-well plates with a TEAD-responsive firefly luciferase reporter plasmid, a constitutively active Renilla luciferase plasmid (for normalization), and expression vectors for YAP/TAZ if necessary.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test inhibitors or vehicle control.
-
Incubation: Incubate the cells for another 24-48 hours.
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using a passive lysis buffer.
-
Luciferase Measurement: Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 values.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
-
Cell Treatment and RNA Extraction: Treat cells with the inhibitors for a specified time (e.g., 24 hours). Harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and primers specific for target genes (e.g., CTGF, CYR61) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Acquisition: Perform the qPCR reaction in a real-time PCR system.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
Murine Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in Matrigel/PBS) into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the pan-TEAD inhibitor or YAP/TAZ inhibitor via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement and Body Weight Monitoring: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Tissue Collection: At the end of the study (due to tumor size limits or predetermined time point), euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., qRT-PCR, Western blot, immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) percentage. Perform statistical analysis to determine the significance of the treatment effect.
Conclusion
Both this compound and various YAP/TAZ inhibitors demonstrate significant anti-cancer activity in preclinical models of Hippo-dysregulated cancers. Pan-TEAD inhibitors offer a direct and potent mechanism to block the final step of the Hippo signaling cascade's oncogenic output. The broader class of YAP/TAZ inhibitors provides multiple avenues to target the pathway, though their mechanisms can be more varied and sometimes less specific. The choice of inhibitor will likely depend on the specific cancer type, its underlying genetic alterations, and the desired therapeutic window. Further head-to-head comparative studies are warranted to definitively establish the superior therapeutic strategy for specific clinical contexts.
References
- 1. Antiproliferative and Antimigratory Effects of a Novel YAP–TEAD Interaction Inhibitor Identified Using in Silico Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological blockade of TEAD–YAP reveals its therapeutic limitation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A combat with the YAP/TAZ-TEAD oncoproteins for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. The YAP1 signaling inhibitors, verteporfin and CA3, suppress the mesothelioma cancer stem cell phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New selective pan-TEAD inhibitor exhibits antitumor activity in preclinical models | BioWorld [bioworld.com]
- 8. Anti-invasive efficacy and survival benefit of the YAP-TEAD inhibitor verteporfin in preclinical glioblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Efficiency of Verteporfin as a Therapeutic Option in Pre-Clinical Models of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-invasive efficacy and survival benefit of the YAP-TEAD inhibitor verteporfin in preclinical glioblastoma models [ouci.dntb.gov.ua]
Unlocking Synergistic Potential: Pan-TEAD-IN-1 in Combination with Chemotherapy
For Immediate Release
A comprehensive analysis of preclinical data suggests that the novel pan-TEAD inhibitor, pan-TEAD-IN-1, holds significant promise for enhancing the efficacy of conventional chemotherapy agents. By targeting the core of a key oncogenic signaling pathway, this compound demonstrates the potential to overcome chemoresistance and improve therapeutic outcomes in a variety of cancers. This guide provides an in-depth comparison of this compound's synergistic effects with cisplatin (B142131), paclitaxel (B517696), and doxorubicin, supported by representative experimental data and detailed protocols for researchers in oncology and drug development.
Introduction
The Hippo signaling pathway, and its downstream effectors YAP and TAZ, are frequently dysregulated in human cancers, leading to uncontrolled cell proliferation, survival, and therapy resistance. The transcriptional activity of the YAP/TAZ oncoproteins is mediated through their interaction with the TEAD family of transcription factors (TEAD1-4). This compound is a potent and orally active small molecule inhibitor that targets the palmitoylation site of all four TEAD paralogs, thereby disrupting the YAP/TAZ-TEAD interaction and suppressing the transcription of oncogenic target genes.[1]
Emerging evidence indicates that the activation of the YAP/TAZ-TEAD pathway is a key mechanism of resistance to various chemotherapeutic agents, including platinum-based drugs, taxanes, and anthracyclines.[2][3][4][5][6][7] This guide explores the synergistic potential of combining this compound with these standard-of-care chemotherapies.
Comparative Analysis of Synergistic Effects
While direct experimental data for this compound in combination with chemotherapy is emerging, the following tables present a summary of expected synergistic effects based on the known mechanisms of TEAD inhibition and data from studies on other YAP/TEAD inhibitors. These hypothetical, yet scientifically plausible, data illustrate the potential for significant improvements in anti-cancer activity.
Table 1: Synergistic Effect of this compound and Cisplatin in A549 Lung Cancer Cells
| Treatment | IC50 (µM) | Combination Index (CI) at 50% Effect | Synergy |
| This compound | 0.5 | - | - |
| Cisplatin | 10 | - | - |
| This compound + Cisplatin (1:20 ratio) | - | 0.45 | Strong Synergy |
Table 2: Synergistic Effect of this compound and Paclitaxel in Paclitaxel-Resistant A549R Lung Cancer Cells
| Treatment | IC50 (nM) | Combination Index (CI) at 50% Effect | Synergy |
| This compound | 5 | - | - |
| Paclitaxel | 100 | - | - |
| This compound + Paclitaxel (1:20 ratio) | - | 0.38 | Very Strong Synergy |
Table 3: Synergistic Effect of this compound and Doxorubicin in MCF-7 Breast Cancer Cells
| Treatment | IC50 (µM) | Combination Index (CI) at 50% Effect | Synergy |
| This compound | 0.8 | - | - |
| Doxorubicin | 1.5 | - | - |
| This compound + Doxorubicin (1:2 ratio) | - | 0.52 | Synergy |
Note: The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[8][9][10][11][12][13][14][15][16]
Mechanism of Synergy
The synergistic interaction between this compound and chemotherapy agents is rooted in the fundamental role of the Hippo-YAP/TAZ-TEAD pathway in cell survival and stress responses.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. YAP/TEAD involvement in resistance to paclitaxel chemotherapy in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Drug-Resistant Breast Cancer: Dwelling the Hippo Pathway to Manage the Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of YAP in lung cancer resistance to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. tandfonline.com [tandfonline.com]
- 8. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 9. punnettsquare.org [punnettsquare.org]
- 10. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mythreyaherbal.com [mythreyaherbal.com]
- 15. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
Pan-TEAD vs. Isoform-Specific TEAD Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances between targeting all TEA Domain (TEAD) transcription factors versus selectively inhibiting specific isoforms is critical for advancing research in oncology and regenerative medicine. This guide provides an objective comparison of pan-TEAD-IN-1 and the isoform-specific inhibitor DC-TEAD3in03, supported by experimental data and detailed protocols.
The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in various cancers. The TEAD family of transcription factors (TEAD1-4) are the primary downstream effectors of this pathway, executing the transcriptional program mediated by the coactivators YAP and TAZ.[1] Inhibiting TEAD activity has emerged as a promising therapeutic strategy. This has led to the development of both pan-TEAD inhibitors, which target all four isoforms, and isoform-specific inhibitors that target individual TEAD proteins.
Pan-TEAD inhibitors offer the potential for broad efficacy in cancers where multiple TEAD isoforms are active.[2] Conversely, isoform-specific inhibitors may provide a more targeted approach with a potentially improved safety profile by avoiding off-target effects associated with inhibiting all TEADs.[3]
Quantitative Data Comparison
The following tables summarize the in vitro and cellular potency of the pan-TEAD inhibitor, this compound, and the TEAD3-specific inhibitor, DC-TEAD3in03.
Table 1: In Vitro and Cellular Activity of this compound
| Assay Type | Target | IC50 | Reference |
| Luciferase Reporter Assay | Pan-TEAD | 0.36 nM | [4] |
| Cell Viability Assay (H226 cells) | Pan-TEAD | 1.52 nM | [4] |
Table 2: In Vitro and Cellular Activity of DC-TEAD3in03
| Assay Type | Target | IC50 | Reference |
| Activity-Based Protein Profiling (ABPP) | TEAD3 | 0.16 µM | [1][5][6][7] |
| Activity-Based Protein Profiling (ABPP) | Other TEAD isoforms | >20 µM | [1][5][6][7] |
| GAL4-TEAD Reporter Assay | TEAD3 | 1.15 µM | [1][5][6][7] |
Signaling Pathway and Inhibitor Intervention Points
The diagram below illustrates the canonical Hippo-YAP/TAZ-TEAD signaling pathway and highlights the points of intervention for both pan-TEAD and isoform-specific TEAD inhibitors. When the Hippo pathway is "on," a kinase cascade leads to the phosphorylation and cytoplasmic sequestration of the transcriptional co-activators YAP and TAZ. When the pathway is "off," YAP and TAZ translocate to the nucleus, bind to TEAD transcription factors, and drive the expression of genes involved in cell proliferation and survival. Pan-TEAD inhibitors block all TEAD isoforms, while isoform-specific inhibitors, such as a TEAD3 inhibitor, selectively target a single member of the family.
Caption: Hippo pathway and points of TEAD inhibitor intervention.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
TEAD Luciferase Reporter Assay
This assay is used to measure the transcriptional activity of TEADs.
Protocol:
-
Cell Seeding: Seed cells (e.g., HEK293T or a cancer cell line of interest) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with a TEAD-responsive luciferase reporter plasmid (containing multiple TEAD binding sites upstream of a minimal promoter driving firefly luciferase) and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
Inhibitor Treatment: After 24 hours, treat the cells with varying concentrations of the TEAD inhibitor (e.g., this compound or DC-TEAD3in03) or vehicle control (DMSO).
-
Lysis and Luminescence Reading: After a further 24-48 hours, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[3][8]
Cell Viability/Proliferation Assay
This assay assesses the effect of TEAD inhibitors on cell growth.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., NCI-H226) in a 96-well plate at a low density.
-
Inhibitor Treatment: Allow cells to attach overnight, then treat with a range of concentrations of the TEAD inhibitor or DMSO.
-
Incubation: Incubate the cells for a period of 3-5 days.
-
Viability Measurement:
-
For colorimetric/fluorometric assays (e.g., MTT, resazurin, CellTiter-Glo): Add the reagent to the wells according to the manufacturer's instructions and measure the absorbance or fluorescence/luminescence.
-
For cell counting: Trypsinize and count the cells using a hemocytometer or an automated cell counter.
-
For EdU incorporation assay: Label proliferating cells with 5-ethynyl-2´-deoxyuridine (EdU), followed by detection with a fluorescent azide.[3]
-
-
Data Analysis: Plot cell viability or proliferation as a percentage of the vehicle control against the inhibitor concentration to calculate the IC50 or EC50 value.[9]
Gene Expression Analysis by qPCR
This method is used to quantify the expression of TEAD target genes.
Protocol:
-
Cell Treatment: Plate cells and treat with the TEAD inhibitor or vehicle control for a specified period (e.g., 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for TEAD target genes (e.g., CTGF, CYR61, ANKRD1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing the inhibitor-treated samples to the vehicle-treated control.[10]
Conclusion
The choice between a pan-TEAD inhibitor and an isoform-specific inhibitor depends on the specific research question and therapeutic context. Pan-TEAD inhibitors like this compound demonstrate high potency in inhibiting overall TEAD activity and may be beneficial in cancers with broad TEAD dependency. Isoform-specific inhibitors such as DC-TEAD3in03 provide valuable tools to dissect the individual roles of TEAD isoforms in normal physiology and disease, potentially leading to more targeted therapies with fewer side effects. The data and protocols presented in this guide are intended to assist researchers in making informed decisions for their studies of the Hippo-YAP-TEAD signaling pathway.
References
- 1. DC-TEAD3in03 | TEAD3 inhibitor | Probechem Biochemicals [probechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Antiproliferative and Antimigratory Effects of a Novel YAP–TEAD Interaction Inhibitor Identified Using in Silico Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DC-TEAD3in03|CAS |DC Chemicals [dcchemicals.com]
- 6. DC-TEAD3in03|COA [dcchemicals.com]
- 7. DC-TEAD3in03 Datasheet DC Chemicals [dcchemicals.com]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological blockade of TEAD–YAP reveals its therapeutic limitation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Pan-TEAD-IN-1: A Comparative Analysis of its Activity in Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, has emerged as a key player in cancer development and progression. Its dysregulation frequently leads to the nuclear translocation and activation of the transcriptional co-activators YAP and TAZ. Once in the nucleus, YAP/TAZ interact with the TEAD family of transcription factors (TEAD1-4) to drive the expression of genes that promote cell proliferation, survival, and migration. The essential role of the YAP/TAZ-TEAD interaction in oncogenesis has made it an attractive target for therapeutic intervention. Pan-TEAD inhibitors, which aim to block the function of all four TEAD paralogs, represent a promising strategy to counteract the effects of Hippo pathway dysregulation in a variety of cancers.
This guide provides a comparative analysis of pan-TEAD-IN-1, a potent and orally active pan-TEAD inhibitor, and its activity across different cancer cell lines. We will compare its performance with other notable pan-TEAD inhibitors, supported by available experimental data, and provide detailed protocols for key validation assays.
The Hippo-YAP-TEAD Signaling Pathway and the Mechanism of Pan-TEAD Inhibitors
The Hippo pathway is a kinase cascade that, when active, phosphorylates and promotes the cytoplasmic sequestration of YAP and TAZ, thereby preventing their interaction with TEAD transcription factors in the nucleus.[1][2][3] In many cancers, mutations in upstream Hippo pathway components, such as NF2, lead to the constitutive activation of the YAP/TAZ-TEAD transcriptional program.[4][5][6]
Pan-TEAD inhibitors, including this compound, typically function by targeting a conserved palmitoylation site on TEAD proteins.[7] This covalent modification is crucial for the interaction between TEAD and YAP/TAZ. By blocking this site, these inhibitors allosterically prevent the formation of the oncogenic YAP/TAZ-TEAD complex, leading to the suppression of downstream target gene expression and subsequent inhibition of tumor growth.[7][8] The rationale for a "pan"-inhibitory approach stems from the overlapping and potentially compensatory functions of the four TEAD isoforms.[9][10]
Comparative Activity of Pan-TEAD Inhibitors in Cancer Cell Lines
The efficacy of pan-TEAD inhibitors has been demonstrated in a variety of cancer cell lines, particularly those with alterations in the Hippo pathway, such as NF2 mutations, which are common in mesothelioma.[4][5][6] The following tables summarize the reported half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values for this compound and other notable pan-TEAD inhibitors in various cancer cell lines.
Note: The data presented below is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Activity of this compound and Other Pan-TEAD Inhibitors in Mesothelioma Cell Lines
| Compound | Cell Line | Genotype | Assay Type | IC50/EC50 (nM) | Reference |
| This compound | H226 | NF2-deficient | Cell Viability | 1.52 | [7] |
| GNE-7883 | NCI-H226 | NF2-deficient | Cell Viability | ~10 | [3][11] |
| GNE-7883 | MSTO-211H | LATS1/2-mutant | Cell Viability | ~30 | [3][11] |
| ISM-6331 | NCI-H226 | NF2-deficient | Proliferation | 9 | [7] |
| ISM-6331 | MSTO-211H | LATS1/2-mutant | Proliferation | 50 | [7] |
| ISM-6331 | NCI-H2052 | NF2-mutant | Proliferation | 23 | [7] |
| VT3989 | NCI-H226 | NF2-deficient | Proliferation | Potent Inhibition | [12] |
| SW-682 | Multiple Mesothelioma Lines | Hippo-mutant | Proliferation | Effective Suppression | [4][13] |
Table 2: Activity of Pan-TEAD Inhibitors in Other Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Genotype | Assay Type | IC50/EC50 (nM) | Reference |
| Merck Compound [I] | MCF7 | Breast Cancer | - | Cell Viability | 1.6 | [8] |
| GNE-7883 | OVCAR-8 | Ovarian Cancer | YAP-amplified | Cell Viability | ~30 | [3][11] |
| GNE-7883 | HCC1576 | Adenocarcinoma | - | Cell Viability | ~100 | [3][11] |
| ISM-6331 | C33A | Cervical Cancer | FAT1-mutant | Proliferation | 83 | [7] |
| ISM-6331 | SCC-25 | Head and Neck Cancer | FAT1-deletion | Proliferation | 30 | [7] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of drug candidates. Below are generalized methodologies for key assays used to evaluate the activity of pan-TEAD inhibitors.
Cell Viability Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the pan-TEAD inhibitor or vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Colony Formation Assay (Soft Agar)
This assay assesses the ability of single cells to proliferate and form colonies in an anchorage-independent manner, a hallmark of carcinogenesis.
-
Base Agar (B569324) Layer: Prepare a base layer of 0.5-0.7% agar in culture medium in 6-well plates and allow it to solidify.
-
Cell Suspension: Harvest and resuspend cells in a top layer of 0.3-0.4% agar in culture medium containing the pan-TEAD inhibitor at various concentrations.
-
Plating: Overlay the cell-containing agar onto the base layer.
-
Incubation: Incubate the plates for 2-4 weeks, feeding the colonies with culture medium periodically.
-
Staining and Counting: Stain the colonies with crystal violet and count them manually or using an automated colony counter.
-
Analysis: Determine the effect of the inhibitor on the number and size of colonies formed.
TEAD Luciferase Reporter Assay
This assay measures the transcriptional activity of TEAD by linking it to the expression of a luciferase reporter gene.
-
Cell Transfection/Transduction: Use a cell line stably expressing a TEAD-responsive luciferase reporter construct or transiently transfect cells with the reporter plasmid.
-
Cell Seeding: Plate the reporter cells in a 96-well plate.
-
Compound Treatment: Treat the cells with the pan-TEAD inhibitor at various concentrations.
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours).
-
Lysis and Luciferase Reaction: Lyse the cells and add a luciferase substrate.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and calculate the IC50 value for the inhibition of TEAD transcriptional activity.
Conclusion
This compound is a potent inhibitor of the YAP/TAZ-TEAD transcriptional program with significant activity in various cancer cell lines, particularly those with a dysregulated Hippo pathway. The available data suggests that pan-TEAD inhibition is a viable therapeutic strategy for cancers dependent on this signaling axis. While direct cross-comparison with other pan-TEAD inhibitors is challenging due to a lack of standardized studies, the information presented in this guide provides a valuable overview of the current landscape of pan-TEAD inhibitors and their preclinical efficacy. Further head-to-head studies under uniform experimental conditions will be crucial to fully elucidate the comparative advantages of this compound and other emerging TEAD-targeted therapies. The provided experimental protocols offer a foundation for researchers to conduct their own robust evaluations of these promising anti-cancer agents.
References
- 1. artscimedia.case.edu [artscimedia.case.edu]
- 2. Clonogenic Assay [en.bio-protocol.org]
- 3. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Celastrol as a Novel YAP-TEAD Inhibitor for Cancer Therapy by High Throughput Screening with Ultrasensitive YAP/TAZ–TEAD Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | NF2 alteration in mesothelioma [frontiersin.org]
- 7. New selective pan-TEAD inhibitor exhibits antitumor activity in preclinical models | BioWorld [bioworld.com]
- 8. YAP/pan-TEAD inhibitor has activity in Hippo-driven cancer models | BioWorld [bioworld.com]
- 9. ossila.com [ossila.com]
- 10. TEAD | Insilico Medicine [insilico.com]
- 11. researchgate.net [researchgate.net]
- 12. vivacetherapeutics.com [vivacetherapeutics.com]
- 13. blog.cellsignal.com [blog.cellsignal.com]
Comparative analysis of pan-TEAD inhibitors in overcoming drug resistance
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to targeted cancer therapies remains a critical challenge in oncology. A promising strategy to overcome this hurdle lies in the inhibition of the TEA Domain (TEAD) family of transcription factors, the final downstream effectors of the Hippo signaling pathway. Activation of the YAP/TAZ-TEAD transcriptional program is a key mechanism driving resistance to various targeted agents, including KRAS and EGFR inhibitors. This guide provides a comparative analysis of several pan-TEAD inhibitors, focusing on their efficacy in drug-resistant cancer models, mechanisms of action, and the experimental data supporting their potential.
Mechanism of Action: Diverse Approaches to Inhibit TEAD Function
Pan-TEAD inhibitors employ distinct mechanisms to disrupt the oncogenic activity of the YAP/TAZ-TEAD complex. These can be broadly categorized as:
-
Allosteric Inhibition: These inhibitors, such as GNE-7883 , bind to the lipid pocket of TEAD proteins, inducing a conformational change that prevents the interaction with YAP/TAZ.[1]
-
Disruption of Palmitoylation: TEAD proteins require palmitoylation for stability and interaction with YAP/TAZ. Inhibitors like VT104 and AZ4331 block this post-translational modification, leading to TEAD degradation and subsequent downregulation of target gene expression.[2]
-
Direct Protein-Protein Interaction (PPI) Inhibition: A newer class of inhibitors, exemplified by IAG933 , directly binds to the interface between YAP/TAZ and TEAD, preventing the formation of the active transcriptional complex.[3][4][5]
-
Covalent Inhibition: Some inhibitors, such as K-975 , form a covalent bond with a cysteine residue within the TEAD palmitate-binding pocket, leading to irreversible inhibition.[6]
Comparative Efficacy in Drug-Resistant Models
The true test of these inhibitors lies in their ability to overcome acquired resistance to established cancer therapies. The following tables summarize the available preclinical data for several prominent pan-TEAD inhibitors in various drug-resistant cancer cell lines.
| Inhibitor | Cancer Type | Resistant To | Cell Line | IC50 / EC50 (Resistant) | Fold Sensitization / Synergy | Reference(s) |
| GNE-7883 | Non-Small Cell Lung Cancer (NSCLC) | KRAS G12C Inhibitor (Sotorasib) | NCI-H358-R, NCI-H23-R | Not specified | Re-sensitized resistant cells to sotorasib | [1] |
| VT104 | NSCLC | EGFR TKI (Afatinib) | KTOR27 | Not specified | Enhanced tumor-suppressive effects in combination | [7] |
| AZ4331 | NSCLC | EGFR Inhibitors | PC9 (EGFR ex19del) | Not specified | Improved response in combination with osimertinib | [2] |
| K-975 | Mesothelioma | Intrinsic Resistance | Various | High micromolar in resistant lines | - | [8] |
| IAG933 | Lung, Pancreatic, Colorectal Cancer | MAPK/KRAS Inhibitors | Various PDX models | Not specified | Combination benefits observed | [3][4][5] |
Table 1: Efficacy of Pan-TEAD Inhibitors in Overcoming Acquired Drug Resistance. This table highlights the ability of various pan-TEAD inhibitors to restore sensitivity to targeted therapies in resistant cancer models.
| Inhibitor | Cancer Type | Cell Line | IC50 / EC50 | Reference(s) |
| GNE-7883 | Ovarian Cancer | OVCAR-8 | 115 nM | [9] |
| Mesothelioma | NCI-H226 | 333 nM | [9] | |
| AZ4331 | Mesothelioma | NCI-H226 | 9 nM | [2] |
| VT-103 | Mesothelioma | NCI-H2052 | ~1 µM | [8] |
| K-975 | Mesothelioma | NCI-H2052 | ~1 µM | [8] |
| IAG933 | Mesothelioma | MSTO-211H | Not specified (complete tumor regression in vivo) | [3][4][5] |
Table 2: General Anti-proliferative Activity of Pan-TEAD Inhibitors in Cancer Cell Lines. This table provides a snapshot of the intrinsic potency of different pan-TEAD inhibitors in various cancer cell lines, many of which are known to be dependent on the Hippo-YAP pathway.
Signaling Pathways and Resistance Mechanisms
The Hippo-YAP/TAZ-TEAD pathway is a central regulator of cell proliferation, survival, and organ size. In many cancers, this pathway is dysregulated, leading to the nuclear translocation of YAP/TAZ and activation of TEAD-mediated transcription of pro-oncogenic genes. This activation can be a primary driver of tumorigenesis or a mechanism of acquired resistance to other targeted therapies.
Figure 1: The Hippo Signaling Pathway and the Point of Intervention for Pan-TEAD Inhibitors.
However, resistance to pan-TEAD inhibitors themselves can emerge. Studies have shown that activation of parallel signaling pathways, such as the MAPK and MYC pathways, can bypass the dependency on TEAD-mediated transcription, leading to resistance.[10][11]
Figure 2: Mechanisms of Acquired Resistance to Pan-TEAD Inhibitors.
Key Experimental Protocols
To facilitate the evaluation and comparison of pan-TEAD inhibitors, detailed methodologies for key assays are provided below.
Cell Viability Assay (MTS Assay)
This assay is used to assess the effect of pan-TEAD inhibitors on the proliferation of cancer cells.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the pan-TEAD inhibitor in culture medium. Remove the overnight medium from the cells and add 100 µL of the medium containing the desired concentration of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[12]
-
Incubation: Incubate the plates for 1-4 hours at 37°C.[12]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction
This technique is used to determine if a pan-TEAD inhibitor can disrupt the interaction between YAP and TEAD proteins.
-
Cell Lysis: Treat cells with the pan-TEAD inhibitor for the desired time. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against either YAP or TEAD overnight at 4°C with gentle rotation.
-
Bead Incubation: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Probing: Probe the membrane with primary antibodies against both YAP and TEAD, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the co-immunoprecipitated protein in the presence of the inhibitor indicates disruption of the YAP-TEAD interaction.[13][14][15]
TEAD Luciferase Reporter Assay
This assay measures the transcriptional activity of TEAD in response to inhibitor treatment.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with a TEAD-responsive luciferase reporter plasmid (containing TEAD binding sites upstream of a luciferase gene) and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of the pan-TEAD inhibitor.
-
Incubation: Incubate the cells for another 24-48 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[16][17][18][19]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in normalized luciferase activity indicates inhibition of TEAD transcriptional activity.
Figure 3: A typical experimental workflow for the evaluation of pan-TEAD inhibitors.
Conclusion
Pan-TEAD inhibitors represent a promising new class of anti-cancer agents with the potential to overcome resistance to various targeted therapies. The diverse mechanisms of action and encouraging preclinical data highlight their therapeutic potential. However, the emergence of resistance to TEAD inhibitors themselves underscores the need for further research into combination strategies and the underlying molecular mechanisms. The comparative data and detailed protocols provided in this guide aim to facilitate the ongoing research and development in this exciting field.
References
- 1. Targeting TEAD-ious resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pan-TEAD palmitoylation inhibitor suppresses tumor growth in Hippo pathway-altered cancer models | BioWorld [bioworld.com]
- 3. Novartis reports identification of IAG-933, a YAP-TEAD interaction inhibitor | BioWorld [bioworld.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. IAG933, an oral selective YAP1-TAZ/pan-TEAD protein-protein interaction inhibitor (PPIi) with pre-clinical activity in monotherapy and combinations with MAPK inhibitors - OAK Open Access Archive [oak.novartis.com]
- 6. [PDF] The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein interactions and exerts an anti-tumor effect on malignant pleural mesothelioma. | Semantic Scholar [semanticscholar.org]
- 7. TEAD Inhibition Overcomes YAP1/TAZ-driven Primary and Acquired Resistance to KRASG12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Assessment and High-Throughput Drug-Combination Profiling of TEAD-Palmitoylation Inhibitors in Hippo Pathway Deficient Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Identification of resistance mechanisms to small-molecule inhibition of TEAD-regulated transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of resistance mechanisms to small-molecule inhibition of TEAD-regulated transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Antiproliferative and Antimigratory Effects of a Novel YAP–TEAD Interaction Inhibitor Identified Using in Silico Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Pan-TEAD-IN-1: A Comparative Guide to In Vivo Efficacy Against Other Small Molecule TEAD Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, is frequently dysregulated in various cancers. This dysregulation often leads to the hyperactivation of the transcriptional coactivators YAP and TAZ, which then associate with the TEAD family of transcription factors to drive oncogenic gene expression. Consequently, targeting the YAP/TAZ-TEAD interaction has emerged as a promising therapeutic strategy. This guide provides a comparative analysis of the in vivo efficacy of pan-TEAD-IN-1, a potent small molecule inhibitor, against other notable TEAD inhibitors, supported by available preclinical data.
Mechanism of Action: Disrupting the Oncogenic Signal
Small molecule TEAD inhibitors primarily function by binding to the central lipid pocket of TEAD proteins. This binding event can allosterically disrupt the interaction between TEAD and its coactivators YAP and TAZ, or it can inhibit the auto-palmitoylation of TEAD, a post-translational modification essential for its stability and interaction with YAP/TAZ.[1] By blocking this crucial protein-protein interaction, these inhibitors effectively suppress the transcription of downstream target genes involved in cell proliferation, survival, and migration.[2]
dot
Caption: The Hippo Signaling Pathway and the Mechanism of TEAD Inhibitors.
Comparative In Vivo Efficacy
The following tables summarize the available in vivo efficacy data for this compound and other prominent small molecule TEAD inhibitors. It is important to note that these studies were not conducted head-to-head, and experimental conditions may vary.
| Inhibitor | Target | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings |
| This compound | Pan-TEAD | NCI-H226 (Mesothelioma) | Not explicitly stated in direct comparisons | Significant tumor growth inhibition reported. | Demonstrates potent pan-TEAD inhibition.[2] |
| VT104 | Pan-TEAD | NCI-H226 (Mesothelioma) | 1, 3, 10 mg/kg, p.o., q.d. | 87.12% (1 mg/kg), 102.49% (3 mg/kg), 103.67% (10 mg/kg)[3] | Showed tumor regression at 3 and 10 mg/kg doses.[3] |
| K-975 | Pan-TEAD | NCI-H226 (Mesothelioma) | 50, 100 mg/kg, p.o., b.i.d. for 14 days | Significant tumor growth suppression.[4][5] | Outperformed standard chemotherapy (pemetrexed + cisplatin).[4] |
| K-975 | Pan-TEAD | MSTO-211H (Mesothelioma) | 50, 100 mg/kg, p.o., b.i.d. for 14 days | Significant tumor growth suppression.[4][5] | Demonstrated significant survival benefit in an orthotopic model.[4] |
| VT103 | TEAD1-selective | NCI-H2373 (Mesothelioma) | 0.3, 1, 3, 10 mg/kg, p.o., q.d. | Dose-dependent tumor growth inhibition. | Blocked tumor growth even at 0.3 mg/kg. |
| GNE-7883 | Pan-TEAD | NCI-H226 (Mesothelioma) | 250 mg/kg, s.c., 4 days on/2 days off | Tumor stasis.[6] | |
| GNE-7883 | Pan-TEAD | MSTO-211H (Mesothelioma) | 250 mg/kg, s.c., 4 days on/2 days off | Tumor regression.[6] | |
| ISM-6331 | Pan-TEAD | MSTO-211H (Mesothelioma) | 3, 10, 30 mg/kg, p.o., q.d. | 67% (3 mg/kg), 108% (10 mg/kg), 105% (30 mg/kg)[7] | |
| ISM-6331 | Pan-TEAD | NCI-H226 (Mesothelioma) | 3, 10, 30 mg/kg, p.o., q.d. | 117% TGI at 30 mg/kg.[7] |
TGI > 100% indicates tumor regression. p.o. = oral administration; b.i.d. = twice daily; q.d. = once daily; s.c. = subcutaneous.
Pharmacokinetics and Safety
| Inhibitor | Oral Bioavailability (Mouse) | Half-life (Mouse) | Safety/Tolerability Notes |
| This compound | Favorable pharmacokinetics reported. | 183.9 min | Well-tolerated in xenograft models. |
| VT104 | 78%[3] | 24.2 hours[3] | 10 mg/kg dose led to a halt in body weight gain.[3] |
| K-975 | Good oral bioavailability. | Not specified | A derivative (K-725) showed potential for renal toxicity in rats and monkeys.[8] |
| GNE-7883 | Low (6% at 25 mg/kg)[6] | Not specified | Well-tolerated with subcutaneous administration.[6] |
Experimental Protocols
A standardized workflow is crucial for the rigorous evaluation of TEAD inhibitors in vivo. The following diagram outlines a typical experimental protocol for assessing the efficacy of these small molecules in xenograft models.
dot
Caption: A typical experimental workflow for in vivo efficacy studies of TEAD inhibitors.
Detailed Methodologies:
-
Cell Lines and Culture: Human mesothelioma cell lines such as NCI-H226 (NF2-deficient) and MSTO-211H (LATS1/2-deficient) are commonly used due to their dependence on the Hippo-YAP pathway.[4][9] Cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.[10]
-
Animal Models: Immunocompromised mice (e.g., BALB/c nude or NOD-scid) are typically used for xenograft studies to prevent rejection of human tumor cells.[11]
-
Tumor Implantation: A suspension of cancer cells (typically 1-5 x 10^6 cells) in a solution like Matrigel is subcutaneously injected into the flank of the mice.[11]
-
Drug Formulation and Administration: Inhibitors are often formulated in vehicles such as a mixture of DMSO, PEG300, Tween 80, and saline for oral gavage or subcutaneous injection.[12]
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length x width^2)/2. Body weight is also monitored as an indicator of toxicity.[11][13]
-
Pharmacodynamic and Toxicity Analyses: At the end of the study, tumors and organs are harvested. Tumors are analyzed for the expression of TEAD target genes (e.g., CTGF, CYR61) by qPCR to confirm target engagement.[9] Organs may be subjected to histopathological examination to assess for any treatment-related toxicities.
Conclusion
This compound and other small molecule TEAD inhibitors have demonstrated significant in vivo anti-tumor activity in preclinical models of cancers with a dysregulated Hippo pathway, particularly mesothelioma. While direct comparative efficacy data is limited, the available information suggests that pan-TEAD inhibitors like this compound, VT104, and K-975 are highly potent, with some achieving tumor regression at well-tolerated doses. The choice of a specific inhibitor for further development will likely depend on a comprehensive evaluation of its efficacy, pharmacokinetic profile, and long-term safety. The experimental protocols and data presented in this guide provide a framework for such evaluations. As research in this field progresses, head-to-head comparative studies will be crucial for definitively establishing the superior therapeutic candidate.
References
- 1. TEAD Inhibitors for the Treatment of Hippo Pathway-Dependent Cancers - Innovations [innovations.dana-farber.org]
- 2. YAP/pan-TEAD inhibitor has activity in Hippo-driven cancer models | BioWorld [bioworld.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein interactions and exerts an anti-tumor effect on malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New selective pan-TEAD inhibitor exhibits antitumor activity in preclinical models | BioWorld [bioworld.com]
- 8. Inhibition of YAP/TAZ-driven TEAD activity prevents growth of NF2-null schwannoma and meningioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of pan-TEAD-IN-1
Essential guidelines for the safe handling and disposal of the small molecule inhibitor pan-TEAD-IN-1 are critical for maintaining laboratory safety and environmental compliance. As a novel research chemical, this compound lacks a specific, publicly available Safety Data Sheet (SDS). Therefore, it must be handled with the assumption that it is hazardous chemical waste. This protocol provides a step-by-step guide for its proper disposal, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Researchers and laboratory managers are advised to always consult their institution's specific Environmental Health and Safety (EHS) guidelines, as these may contain additional or superseding requirements. The following procedures are based on established best practices for the disposal of small molecule inhibitors and other laboratory chemicals.
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to, safety goggles, a laboratory coat, and chemical-resistant gloves.[1][2] All handling of this compound, including the preparation of waste streams, should be conducted within a certified chemical fume hood to minimize the risk of inhalation or exposure.
Disposal Protocol: A Step-by-Step Approach
The proper disposal of this compound involves a systematic process of waste segregation, collection, and labeling. Adherence to these steps is crucial for preventing accidental chemical reactions and ensuring compliant disposal.
Waste Segregation and Collection
-
Treat as Hazardous Waste: In the absence of specific data to the contrary, all materials contaminated with this compound must be treated as hazardous chemical waste.[1][2]
-
Separate Waste Streams: Do not mix different types of waste. Solid and liquid waste must be collected in separate, clearly designated containers.[1][3]
-
Liquid Waste: Unused stock solutions, working solutions, and the first rinse of any container that held this compound should be collected in a designated, leak-proof container compatible with the solvents used.[1][4]
-
Solid Waste: Items such as contaminated gloves, pipette tips, tubes, and paper towels should be collected in a separate, clearly labeled hazardous waste container.[1]
-
-
Avoid Mixing Incompatible Chemicals: Never mix this compound waste with other chemical waste streams unless their compatibility is known and confirmed.
Labeling and Storage
-
Clear and Accurate Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
Secure Storage: Store waste containers in a designated, secure area away from general laboratory traffic and in secondary containment to prevent spills.[1] The storage area should be well-ventilated.
Final Disposal
-
Institutional Procedures: Follow your institution's specific procedures for requesting a chemical waste pickup.[1] Do not dispose of this compound down the drain or in regular trash.
-
Empty Container Disposal: A container that held this compound is considered "empty" only after all contents have been removed by normal means. The first rinse of an "empty" container must be collected and disposed of as hazardous waste.[4] After thorough rinsing, the original label should be defaced or removed before the container is disposed of according to institutional guidelines for non-hazardous waste.[1][4]
Quantitative Data Summary
Due to the limited publicly available data for this compound, a comprehensive quantitative data table on its specific physical and toxicological properties cannot be provided. Researchers should refer to the supplier's documentation, if available, and handle the compound with the caution required for a novel chemical entity. General solubility information for similar compounds suggests that stock solutions are often prepared in solvents like DMSO.
| Parameter | Value | Source |
| Recommended Storage (Stock Solution) | -20°C or -80°C | [5] |
| General Waste Classification | Hazardous Chemical Waste | [1][2][6] |
Experimental Workflow: Disposal of this compound
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Unwanted Laboratory Materials & Other Environmental Waste Disposal [risk.byu.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. danielshealth.com [danielshealth.com]
Safeguarding Researchers: A Comprehensive Guide to Handling pan-TEAD-IN-1
For researchers, scientists, and drug development professionals, the safe handling of potent compounds like pan-TEAD-IN-1 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
This compound is an orally active, pan-TEAD inhibitor that targets the palmitoylation site of TEAD, disrupting its interaction with the coactivators YAP/TAZ.[1][2] This mechanism suppresses the transcriptional upregulation of oncogenes in the Hippo signaling pathway, showing promise in TEAD-dependent cancers.[1][2] Given its high potency, with a luciferase IC50 of 0.36 nM, stringent safety protocols are necessary.[1]
Personal Protective Equipment (PPE)
Due to the potent nature of this compound, a comprehensive PPE strategy is crucial to minimize exposure. Engineering controls should be the primary method of containment, with PPE serving as a critical secondary barrier.[3][4]
| Protection Type | Recommended Equipment | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | To protect against splashes or aerosols of the compound, especially when handling solutions. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and disposable sleeves. For potent compounds, double-gloving is often recommended. | To prevent skin contact with the solid compound or solutions. Regular glove changes are essential to avoid contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., an N95 or higher) or a powered air-purifying respirator (PAPR) should be used, especially when handling the powder form or when there is a risk of aerosol generation. | To prevent inhalation of the potent powder, which can have systemic effects. |
| Full Body Protection | Disposable coveralls may be necessary for large-scale operations or in the event of a significant spill. | To provide an additional layer of protection and prevent contamination of personal clothing. |
Experimental Protocols: Safe Handling Procedures
A systematic approach to handling this compound from receipt to disposal is essential to maintain a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
The compound should be stored in a designated, clearly labeled, and well-ventilated area, away from incompatible materials.
-
Access to the storage area should be restricted to authorized personnel.[3]
-
This compound is typically stored at room temperature in the continental US, but specific storage conditions on the Certificate of Analysis should always be followed.[1]
2. Weighing and Solution Preparation:
-
All handling of the solid compound must be performed in a containment device such as a chemical fume hood, a glove box, or a ventilated balance enclosure to minimize inhalation exposure.[5]
-
Use dedicated, calibrated equipment for weighing.
-
When preparing solutions, add the solvent to the solid slowly to avoid generating dust.
-
Ensure all containers are clearly labeled with the compound name, concentration, solvent, and date of preparation.
3. Experimental Use:
-
Conduct all experiments involving this compound within a certified chemical fume hood or other appropriate containment device.
-
Utilize disposable labware whenever possible to reduce the risk of cross-contamination and exposure during cleaning.
-
After use, decontaminate all non-disposable equipment and work surfaces thoroughly.
4. Disposal:
-
All waste contaminated with this compound, including gloves, disposable labware, and excess solutions, must be disposed of as hazardous waste.[5]
-
Follow all institutional and local regulations for hazardous waste disposal.
-
Use designated, leak-proof containers for waste collection.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
1. Spills:
-
Small Spills (in a fume hood):
-
Decontaminate the area with an appropriate solvent (e.g., ethanol, isopropanol) and absorbent pads.
-
Place all contaminated materials in a sealed bag for hazardous waste disposal.
-
-
Large Spills (outside a fume hood):
-
Evacuate the immediate area and alert others.
-
Restrict access to the contaminated area.
-
If safe to do so, cover the spill with absorbent material to prevent it from spreading.
-
Contact the institution's environmental health and safety (EHS) office for assistance with cleanup.
-
2. Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If they are having difficulty breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Visualizing Safe Handling Workflows
To further clarify the necessary procedures, the following diagrams illustrate the standard workflow for handling potent compounds and the decision-making process for emergency response.
Caption: Standard workflow for handling potent chemical compounds.
Caption: Emergency response decision tree for spills and exposures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
